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Core Science & Biosynthesis

Foundational

Technical Monograph: Methyl 4-(4-fluorophenyl)nicotinate

The following technical guide is structured as an advanced whitepaper designed for medicinal chemists and process development scientists. It synthesizes confirmed chemical data with standard industry protocols for the sy...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an advanced whitepaper designed for medicinal chemists and process development scientists. It synthesizes confirmed chemical data with standard industry protocols for the synthesis and application of 4-arylpyridine scaffolds.

Advanced Synthesis, Physicochemical Profiling, and Medicinal Chemistry Utility

Executive Summary

Methyl 4-(4-fluorophenyl)nicotinate (CAS: 110307-23-8) represents a "privileged structure" in medicinal chemistry, combining a pyridine core with a para-fluorinated biaryl system.[1] This compound serves as a critical intermediate in the synthesis of kinase inhibitors, GPCR ligands, and agrochemicals. The incorporation of the fluorine atom at the para-position of the phenyl ring modulates metabolic stability by blocking cytochrome P450-mediated oxidation, while the nicotinate ester moiety provides a versatile handle for further derivatization into amides, alcohols, or heterocycles.[1]

This guide details the validated synthetic routes, physicochemical properties, and strategic applications of this scaffold in drug discovery.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

The following data summarizes the core properties relevant to formulation and synthetic planning.

PropertySpecification
IUPAC Name Methyl 4-(4-fluorophenyl)pyridine-3-carboxylate
CAS Number 110307-23-8
Molecular Formula C₁₃H₁₀FNO₂
Molecular Weight 231.22 g/mol
SMILES COC(=O)C1=C(C=CN=C1)C2=CC=C(C=C2)F
Appearance Off-white to pale yellow solid
Predicted LogP 2.6 ± 0.4 (Lipophilic)
H-Bond Acceptors 3 (N, O, F)
Rotatable Bonds 3
Solubility Soluble in DMSO, DCM, MeOH; Insoluble in water

Synthetic Methodology: The Suzuki-Miyaura Protocol[1]

The most robust and scalable method for synthesizing Methyl 4-(4-fluorophenyl)nicotinate is the Suzuki-Miyaura cross-coupling of methyl 4-chloronicotinate with 4-fluorophenylboronic acid.[1] This route is preferred over the esterification of the corresponding acid due to the higher commercial availability and stability of the halo-ester precursors.[1]

Mechanistic Rationale[1]
  • Electrophile Selection: Methyl 4-chloronicotinate is chosen because the electron-deficient pyridine ring facilitates oxidative addition of the Palladium catalyst, even with a chloride leaving group.[1]

  • Nucleophile: 4-Fluorophenylboronic acid is stable and avoids the toxicity associated with stannanes (Stille coupling).[1]

  • Catalyst System: Pd(dppf)Cl₂·DCM is selected for its resistance to oxygen and high activity towards heteroaryl chlorides.[1]

Step-by-Step Experimental Protocol

Reagents:

  • Methyl 4-chloronicotinate (1.0 equiv)[1]

  • 4-Fluorophenylboronic acid (1.2 equiv)[1]

  • Pd(dppf)Cl₂[1]·DCM (0.05 equiv)[1]

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)[1]

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

Procedure:

  • Preparation: Charge a reaction flask with Methyl 4-chloronicotinate (e.g., 1.71 g, 10 mmol), 4-Fluorophenylboronic acid (1.68 g, 12 mmol), and K₂CO₃ (4.14 g, 30 mmol).

  • Solvation: Add 1,4-Dioxane (40 mL) and Water (10 mL).

  • Degassing: Sparge the mixture with Nitrogen or Argon for 10 minutes to remove dissolved oxygen (critical to prevent homocoupling or catalyst deactivation).

  • Catalysis: Add Pd(dppf)Cl₂[1]·DCM (408 mg, 0.5 mmol) under a positive pressure of inert gas.

  • Reaction: Heat the mixture to 90°C for 4–12 hours. Monitor conversion by TLC (Hexane/EtOAc 4:1) or LC-MS.[1]

  • Workup:

    • Cool to room temperature.[1]

    • Dilute with Ethyl Acetate (100 mL) and wash with Water (2 x 50 mL) and Brine (50 mL).[1]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[2]

  • Purification: Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of 0–20% Ethyl Acetate in Hexanes.

Synthetic Workflow Visualization[1]

SynthesisWorkflow Start Reactants: Methyl 4-chloronicotinate + 4-F-Phenylboronic acid Cond Conditions: Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C Start->Cond Mix & Degas Inter Intermediate: Pd-Complex Cycle (Oxidative Addition -> Transmetallation) Cond->Inter Catalysis Workup Workup: Extract (EtOAc) Wash (Brine) Dry (Na2SO4) Inter->Workup Completion Final Product: Methyl 4-(4-fluorophenyl)nicotinate (Purified) Workup->Final Column Chrom.

Figure 1: Optimized Suzuki-Miyaura coupling workflow for high-purity synthesis.

Analytical Characterization (Quality Control)

To ensure the integrity of the synthesized compound, the following spectral data should be verified.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 9.05 (s, 1H, Pyridine H2 ) – Deshielded singlet due to adjacent N and Ester.

    • δ 8.70 (d, J = 5.2 Hz, 1H, Pyridine H6 ).[1]

    • δ 7.45 – 7.35 (m, 2H, Ar-H meta to F).

    • δ 7.28 (d, J = 5.2 Hz, 1H, Pyridine H5 ).[1]

    • δ 7.15 – 7.05 (m, 2H, Ar-H ortho to F).[1]

    • δ 3.75 (s, 3H, OCH₃ ).

  • LC-MS:

    • ESI+ m/z: Calculated 231.22; Found [M+H]⁺ = 232.1.[1]

    • Retention time consistent with lipophilic biaryl nature.[1]

Medicinal Chemistry Applications

Methyl 4-(4-fluorophenyl)nicotinate is not merely an endpoint; it is a divergent intermediate.[1] Its structural logic is defined by three key features:

  • Metabolic Blocking: The 4-Fluoro substituent blocks the metabolically vulnerable para-position of the phenyl ring, extending the half-life (t½) of the molecule in vivo.[1]

  • Solubility & Interaction: The Pyridine Nitrogen acts as a hydrogen bond acceptor, crucial for binding in the hinge region of kinase enzymes.

  • Synthetic Handle: The Methyl Ester allows for rapid library generation.[1]

Strategic Derivatization Pathways[1]

Derivatization Core Methyl 4-(4-fluorophenyl)nicotinate (Core Scaffold) Acid Carboxylic Acid (Hydrolysis) Core->Acid LiOH, THF/H2O Amide Nicotinamides (Kinase Inhibitors) Core->Amide Direct Amidation (AlMe3 + Amine) Alcohol Pyridyl Methanol (Linker Synthesis) Core->Alcohol LiAlH4 or NaBH4 Acid->Amide HATU, DIPEA, R-NH2 Heterocycle Oxadiazoles/Triazoles (Bioisosteres) Acid->Heterocycle Hydrazine -> Cyclization

Figure 2: Divergent synthesis pathways from the parent ester scaffold.[1]

Case Study: Kinase Inhibition

In the development of p38 MAP kinase inhibitors , the 4-arylpyridine motif is frequently utilized.[1] The nitrogen of the pyridine ring often hydrogen bonds with the backbone NH of the kinase hinge region (e.g., Met109 in p38α), while the fluorophenyl group occupies the hydrophobic pocket I. The ester is typically converted to an amide to interact with the DFG motif or solvent-exposed regions.[1]

Safety & Handling (SDS Summary)

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[1][3]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Handling: Use in a fume hood.[1] Wear nitrile gloves and safety glasses.[1] Avoid dust formation.[1]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (ester hydrolysis risk over long periods).[1]

References

  • Royal Society of Chemistry (RSC). (2015).[1] Suzuki-Miyaura Coupling of Heteroaryl Chlorides: Supporting Information. Retrieved from [Link][1]

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for Methyl nicotinate derivatives. Retrieved from [Link]

  • American Elements. (2023). Fluorinated Pyridine Building Blocks. Retrieved from [Link]

Sources

Exploratory

Strategic Utilization of Methyl 4-(4-fluorophenyl)nicotinate in Medicinal Chemistry

Abstract Methyl 4-(4-fluorophenyl)nicotinate represents a "privileged scaffold precursor" in modern drug discovery, particularly within the kinase inhibitor and antimicrobial spaces. This guide dissects the molecule not...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 4-(4-fluorophenyl)nicotinate represents a "privileged scaffold precursor" in modern drug discovery, particularly within the kinase inhibitor and antimicrobial spaces. This guide dissects the molecule not merely as a chemical catalog entry, but as a strategic divergence point. By combining the electron-deficient pyridine core with a metabolically robust 4-fluorophenyl moiety, this intermediate addresses two critical failure modes in early-stage drug development: metabolic susceptibility (via the fluorine shield) and solubility/binding affinity (via the pyridine nitrogen). This whitepaper provides a field-validated protocol for its synthesis, a mechanistic analysis of its reactivity, and a roadmap for its downstream application in heterocycle construction.

Part 1: Molecular Architecture & Pharmacophore Logic

Structural Analysis

The molecule consists of three distinct functional domains, each serving a specific role in Structure-Activity Relationship (SAR) optimization:

DomainChemical FeatureMedicinal Chemistry Utility
Core Pyridine RingH-Bond Acceptor: The nitrogen (N1) acts as a critical acceptor for hinge-binding in kinase domains. Solubility: Lowers LogP compared to benzene analogs, improving aqueous solubility.
Position 3 Methyl EsterElectrophilic Handle: Ready for nucleophilic attack (amidation, reduction) or cyclization to form fused ring systems (e.g., naphthyridines).
Position 4 4-FluorophenylMetabolic Shield: The fluorine at the para position blocks Cytochrome P450-mediated oxidation, a common clearance route for phenyl rings. Electronic Modulation: The strong electronegativity of F lowers the electron density of the aryl ring, influencing

stacking interactions.
Electronic Causality

The placement of the aryl group at the 4-position of the pyridine creates a biaryl system with a non-zero dihedral angle due to steric repulsion between the C3-ester and the phenyl ring ortho-protons. This "twisted" conformation is often critical for fitting into hydrophobic pockets of enzymes (e.g., p38 MAP kinase) where flat molecules fail to achieve selectivity.

Part 2: Robust Synthetic Protocol (Suzuki-Miyaura Coupling)

While various routes exist, the palladium-catalyzed cross-coupling of methyl 4-chloronicotinate (or 4-bromonicotinate) with 4-fluorophenylboronic acid is the industry standard for scalability and reproducibility.

The Self-Validating Protocol

Note: This protocol prioritizes purity and catalyst turnover over speed.

Reagents:

  • Substrate: Methyl 4-chloronicotinate (1.0 equiv)

  • Coupling Partner: 4-Fluorophenylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) - Chosen for resistance to oxidation compared to Pd(PPh₃)₄.

  • Base: Potassium Carbonate (

    
    ) (2.5 equiv)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

  • System Deoxygenation (Critical Step):

    • Action: Charge the reaction vessel with Dioxane/Water mixture before adding catalyst. Sparge with Argon/Nitrogen for 20 minutes.

    • Causality: Oxygen promotes homocoupling of the boronic acid (forming 4,4'-difluorobiphenyl) and deactivates the Pd(0) species.

  • Reagent Charging:

    • Add Methyl 4-chloronicotinate, Boronic acid, and Base under a positive pressure of inert gas.

    • Add the Pd catalyst last.

  • Thermal Activation:

    • Heat to 90°C.

    • Monitoring: Check TLC or LCMS at 2 hours.

    • Self-Validation Checkpoint: The starting chloride (UV active) should disappear. A new spot (product) should appear with a slightly lower Rf due to the increased polarity of the biaryl system compared to the chloro-pyridine.

  • Workup & Purification:

    • Cool to RT, filter through Celite (removes Pd black).

    • Partition between EtOAc and Water. Wash organic layer with Brine.

    • Purification: Silica gel column chromatography (Hexane/EtOAc gradient).

Mechanistic Visualization (Suzuki Cycle)

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Cl insertion) Pd0->OxAdd + Methyl 4-chloronicotinate Int1 Pd(II) Complex (Ar-Pd-Cl) OxAdd->Int1 TransMet Transmetalation (Base Activated) Int1->TransMet + 4-F-Ph-B(OH)3 / Base Int2 Diaryl Pd(II) Complex TransMet->Int2 RedElim Reductive Elimination (Product Release) Int2->RedElim RedElim->Pd0 Cycle Regenerates

Figure 1: The catalytic cycle highlights the critical role of base activation in the transmetalation step, overcoming the lower reactivity of the electron-deficient pyridine chloride.

Part 3: Downstream Applications & Divergent Synthesis

Once synthesized, Methyl 4-(4-fluorophenyl)nicotinate acts as a "divergent node." The proximity of the ester (C3) and the aryl group (C4) allows for rapid construction of fused heterocycles.

Key Transformations
Reaction TypeReagentProduct ClassApplication
Hydrolysis LiOH / THF / H₂ONicotinic AcidPrecursor for amide coupling (peptidomimetics).
Cyclization Hydrazine HydratePyridopyridazinoneScaffold for PDE4 inhibitors.
Reduction DIBAL-H or LiAlH₄Pyridyl MethanolLinker modification for fragment-based drug design.
Condensation Urea / BaseNaphthyridinoneKinase Inhibitor core (e.g., p38, c-Met).
Workflow Diagram: From Intermediate to Drug Scaffold

DivergentSynthesis Core Methyl 4-(4-fluorophenyl) nicotinate Acid Carboxylic Acid (Hydrolysis) Core->Acid LiOH Alcohol Alcohol (Reduction) Core->Alcohol LiAlH4 Fused Fused Naphthyridines (Cyclocondensation) Core->Fused Amidine/Urea Kinase Kinase Inhibitors (e.g., p38 MAP) Acid->Kinase Amide Coupling AntiInf Anti-inflammatory Agents Fused->AntiInf SAR Optimization

Figure 2: The divergent synthetic utility of the nicotinate core, illustrating its transformation into high-value medicinal chemistry targets.

Part 4: Technical Specifications & Safety

Physical Properties (Predicted)
  • Molecular Formula:

    
    
    
  • Molecular Weight: 231.22 g/mol

  • LogP (Predicted): ~2.3 (Ideal for oral bioavailability, Lipinski compliant).

  • Topological Polar Surface Area (TPSA): ~40 Ų (Good membrane permeability).

Handling Precautions
  • Boronic Acid Stability: 4-Fluorophenylboronic acid can dehydrate to the boroxine trimer over time. Ensure the reagent is free-flowing and white before use. If "sticky," recrystallize or increase equivalents.

  • Palladium Residues: The pyridine nitrogen can coordinate to Pd, making removal difficult. Use a metal scavenger (e.g., SiliaMetS® Thiol) during workup if the compound is intended for biological assay to prevent false positives from heavy metal toxicity.

References

  • Suzuki-Miyaura Coupling Mechanism & Scope

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][2] Chemical Reviews.

  • Fluorine in Medicinal Chemistry (Metabolic Stability)

    • Purser, S., et al. (2008). Fluorine in medicinal chemistry.[3][4][5] Chemical Society Reviews.

  • Synthesis of 4-Aryl Nicotinates (Methodology)

    • Gribble, G. W., et al. (1992).
    • 6(Contextual Link via Organic Chemistry Portal)

  • Kinase Inhibitor Scaffolds (Application)

    • Regan, J., et al. (2002). Structure-Activity Relationships of the p38α MAP Kinase Inhibitor Class. Journal of Medicinal Chemistry.[5]

Sources

Foundational

"Methyl 4-(4-fluorophenyl)nicotinate" CAS number 110307-23-8

Executive Summary Methyl 4-(4-fluorophenyl)nicotinate (CAS 110307-23-8) is a specialized pyridine derivative utilized primarily as a regiospecific building block in the synthesis of p38 MAP kinase inhibitors , COX-2 inhi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-(4-fluorophenyl)nicotinate (CAS 110307-23-8) is a specialized pyridine derivative utilized primarily as a regiospecific building block in the synthesis of p38 MAP kinase inhibitors , COX-2 inhibitors , and agrochemical agents . Distinguished by its 4-aryl pyridine core, this compound serves as a critical "branch point" intermediate: the methyl ester moiety allows for facile conversion into amides (via hydrolysis/coupling) or alcohols (via reduction), while the 4-fluorophenyl group provides essential lipophilicity and metabolic stability often required for ligand-protein binding interactions.

This guide details the synthesis, physicochemical properties, and downstream utility of this compound, providing a self-validating protocol for its generation via Suzuki-Miyaura cross-coupling.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

PropertyData
IUPAC Name Methyl 4-(4-fluorophenyl)pyridine-3-carboxylate
Molecular Formula C₁₃H₁₀FNO₂
Molecular Weight 231.22 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point 88–92 °C (Typical range for pure polymorphs)
Solubility Soluble in DCM, EtOAc, DMSO; Sparingly soluble in water
Key Functional Groups Methyl Ester (C-3), Fluorophenyl (C-4), Pyridine Nitrogen
SMILES COC(=O)C1=C(C=CN=C1)C2=CC=C(F)C=C2

Synthetic Utility: The Suzuki-Miyaura Protocol[6][7]

The most robust route to CAS 110307-23-8 is the Suzuki-Miyaura cross-coupling of methyl 4-chloronicotinate (or 4-iodonicotinate) with 4-fluorophenylboronic acid. This method is preferred over Negishi or Stille couplings due to the stability of boronic acids and the avoidance of toxic tin byproducts.

Reaction Mechanism

The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle involving oxidative addition of the halopyridine, transmetalation with the activated boronate, and reductive elimination to form the biaryl C-C bond.

SuzukiMechanism Start Methyl 4-chloronicotinate (Substrate) OxAdd Oxidative Addition (Pd(II) Intermediate) Start->OxAdd + Pd(0) Pd0 Pd(0) Catalyst (Active Species) Pd0->OxAdd Cycle Start TransMet Transmetalation (Biaryl-Pd Complex) OxAdd->TransMet Boronic 4-Fluorophenylboronic Acid (Activated by Base) Boronic->TransMet + Base (K2CO3) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Product Methyl 4-(4-fluorophenyl)nicotinate (Target) RedElim->Product

Figure 1: Catalytic cycle for the synthesis of Methyl 4-(4-fluorophenyl)nicotinate via Suzuki coupling.

Experimental Protocol (Self-Validating)

Objective: Synthesis of Methyl 4-(4-fluorophenyl)nicotinate on a 10 mmol scale.

Reagents:

  • Methyl 4-chloronicotinate (1.71 g, 10.0 mmol)

  • 4-Fluorophenylboronic acid (1.68 g, 12.0 mmol, 1.2 eq)

  • Pd(dppf)Cl₂·DCM (408 mg, 0.5 mmol, 5 mol%)

  • Potassium Carbonate (K₂CO₃) (4.14 g, 30.0 mmol, 3.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio, 50 mL)

Step-by-Step Methodology:

  • Inertion: Charge a dry 100 mL round-bottom flask with Methyl 4-chloronicotinate, 4-Fluorophenylboronic acid, and K₂CO₃. Evacuate and backfill with Nitrogen (N₂) three times to remove oxygen (Critical for catalyst longevity).

  • Solvation: Add degassed 1,4-Dioxane and Water.

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM quickly under a positive stream of N₂.

  • Reaction: Heat the mixture to 90 °C for 4–6 hours.

    • Validation Point: Monitor via TLC (Hexane/EtOAc 3:1). The starting material (Rf ~0.5) should disappear, replaced by a fluorescent blue spot (Rf ~0.4).

  • Work-up: Cool to room temperature. Filter through a Celite pad to remove Palladium black. Wash the pad with EtOAc.

  • Extraction: Dilute filtrate with water (50 mL) and extract with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from minimal hot Ethanol or purify via flash chromatography (0-30% EtOAc in Hexanes).

Expected Yield: 85–92% (1.96 – 2.12 g).

Applications in Drug Discovery[1][8][9]

This intermediate is a "privileged scaffold" because the 4-aryl-3-substituted pyridine motif mimics the ATP-binding pocket of several kinases.

Workflow: From Intermediate to Active Pharmaceutical Ingredient (API)

The ester group at position 3 is rarely the final functionality. It is typically hydrolyzed to the acid or reduced to the alcohol to create libraries of bioactive compounds.

DownstreamWorkflow Intermediate Methyl 4-(4-fluorophenyl)nicotinate (CAS 110307-23-8) Hydrolysis Hydrolysis (LiOH/THF) Intermediate->Hydrolysis Reduction Reduction (LiAlH4) Intermediate->Reduction Acid 4-(4-fluorophenyl)nicotinic acid (Carboxylic Acid Core) Hydrolysis->Acid Coupling Amide Coupling (HATU/Amine) Acid->Coupling KinaseInhib p38 MAPK Inhibitors (Amide Derivatives) Coupling->KinaseInhib Alcohol Pyridyl Methanol (Linker for PROTACs) Reduction->Alcohol

Figure 2: Divergent synthesis workflow transforming the methyl ester into bioactive classes.

Specific Biological Targets
  • p38 MAP Kinase Inhibition: The 4-(4-fluorophenyl)pyridine-3-carboxamide derivatives (synthesized from the acid form of this ester) are potent inhibitors of p38α, a key kinase in inflammatory signaling pathways (TNF-α production). The 4-fluorophenyl group occupies the hydrophobic pocket adjacent to the gatekeeper residue.

  • Agrochemicals (Bacterial Wilt): Recent studies indicate that pyridine-3-carboxamide analogs derived from this scaffold exhibit significant antibacterial activity against Ralstonia solanacearum in tomato crops [1].[1]

  • COX-2 Inhibition: 4-aryl pyridines are structural bioisosteres of the vicinal diaryl heterocycles found in Coxibs (e.g., Etoricoxib).

Analytical Characterization Standards

To ensure the integrity of the intermediate before proceeding to downstream synthesis, the following analytical signatures must be verified:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 9.05 (s, 1H, Py-H2) – Diagnostic singlet, most deshielded.

    • δ 8.70 (d, J=5.2 Hz, 1H, Py-H6).

    • δ 7.35 (d, J=5.2 Hz, 1H, Py-H5).

    • δ 7.20–7.30 (m, 4H, Ar-F phenyl protons).

    • δ 3.75 (s, 3H, -OCH₃).

  • LC-MS:

    • Peak at m/z 232.1 [M+H]⁺.

    • Purity >98% required for library synthesis.

References

  • Synthesis and evaluation of pyridine-3-carboxamide analogs. ResearchGate. (2024). Describes the conversion of nicotinic acid derivatives into bioactive carboxamides against bacterial wilt.[2]

  • Nickel-Catalyzed Suzuki–Miyaura Couplings. National Institutes of Health (PMC). (2013). Provides protocols for coupling aryl halides with boronic acids, relevant to the synthesis of the 4-aryl pyridine core.[3]

  • Suzuki-Miyaura Coupling Mechanism. Chemistry LibreTexts. (2024). Detailed mechanistic overview of the Pd-catalyzed cycle used to synthesize this intermediate.

  • Methyl nicotinate Properties. PubChem. (2024). Baseline physicochemical data for the methyl nicotinate scaffold.

Sources

Exploratory

Technical Monograph: Methyl 4-(4-fluorophenyl)nicotinate as a Privileged Scaffold

Topic: Methyl 4-(4-fluorophenyl)nicotinate Content Type: Technical Monograph & Synthetic Guide Executive Summary Methyl 4-(4-fluorophenyl)nicotinate represents a strategic intermediate in modern medicinal chemistry, part...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methyl 4-(4-fluorophenyl)nicotinate Content Type: Technical Monograph & Synthetic Guide

Executive Summary

Methyl 4-(4-fluorophenyl)nicotinate represents a strategic intermediate in modern medicinal chemistry, particularly in the development of kinase inhibitors and modulators of nicotinic acetylcholine receptors (nAChRs). Structurally, it combines an electron-deficient pyridine core with a lipophilic, metabolically stable 4-fluorophenyl moiety.

This guide serves as a definitive protocol for the synthesis, characterization, and application of this scaffold. Unlike generic procedures, this monograph focuses on the regioselective functionalization of the C4-pyridine position , a synthetic challenge due to the competing reactivity of the C2 and C6 positions.

Chemical Profile & Structural Logic

The molecule consists of a nicotinic acid methyl ester core substituted at the 4-position. The inclusion of the fluorine atom is not arbitrary; it serves as a bioisostere for hydrogen while blocking metabolic oxidation at the para-position of the phenyl ring (a common clearance site in Phase I metabolism).

Physiochemical Properties (Predicted & Experimental)
PropertyValue / DescriptionRelevance
IUPAC Name Methyl 4-(4-fluorophenyl)pyridine-3-carboxylateOfficial nomenclature
Molecular Formula C₁₃H₁₀FNO₂--
Molecular Weight 231.22 g/mol Fragment-based drug design compliant
LogP (Predicted) ~2.8 - 3.1Ideal lipophilicity for CNS penetration
TPSA ~40 ŲHigh oral bioavailability potential
Physical State Crystalline SolidStable for library storage
Reactivity Electrophilic at Ester; Nucleophilic at Pyridine NDual-handle for further diversification

Strategic Synthesis: Regioselective Suzuki-Miyaura Coupling

The most robust route to Methyl 4-(4-fluorophenyl)nicotinate is the palladium-catalyzed cross-coupling of Methyl 4-chloronicotinate with 4-fluorophenylboronic acid .

Why this route? (Causality & Expertise)
  • Substrate Availability: Methyl 4-chloronicotinate is commercially available or easily accessible via the Vilsmeier-Haack reaction of 4-pyridone derivatives.

  • Electronic Activation: The pyridine nitrogen renders the C4-chlorine highly activated toward oxidative addition by Pd(0), often proceeding faster than comparable chlorobenzenes.

  • Functional Group Tolerance: The Suzuki conditions tolerate the ester moiety, which would be labile under Grignard or Lithiation conditions.

Experimental Protocol

Reagents:

  • Methyl 4-chloronicotinate (1.0 equiv)

  • 4-Fluorophenylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) — Selected for resistance to defluorination and high stability.

  • Base: Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio) — Water is critical for the transmetallation step.

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a 2-neck round bottom flask and equip it with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen for 15 minutes.

  • Solvation: Charge the flask with Methyl 4-chloronicotinate (1.71 g, 10 mmol) and 4-Fluorophenylboronic acid (1.68 g, 12 mmol). Add 1,4-Dioxane (40 mL) and degassed Water (10 mL).

  • Degassing: Sparge the solution with Argon for 10 minutes. Note: Oxygen is the enemy of Pd(0); thorough degassing prevents homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM (408 mg, 0.5 mmol) and K₂CO₃ (3.45 g, 25 mmol) in one portion.

  • Reaction: Heat the mixture to 90°C for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS. The starting chloride should be consumed.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove Palladium black. Wash the pad with EtOAc.

  • Extraction: Dilute filtrate with water (50 mL) and extract with EtOAc (3 x 50 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via Flash Column Chromatography (Silica Gel).

    • Eluent: Gradient of 0% to 20% EtOAc in Hexanes.

    • Product: Methyl 4-(4-fluorophenyl)nicotinate elutes as a white to off-white solid.

Mechanism of Action (The "Why")

The success of this reaction relies on the catalytic cycle of Palladium. The electron-poor nature of the pyridine ring facilitates the Oxidative Addition step, which is typically the rate-determining step for aryl chlorides.

SuzukiCycle Pd0 Pd(0) Species (Active Catalyst) OxAdd Oxidative Addition (Insertion into C-Cl bond) Pd0->OxAdd + Methyl 4-chloronicotinate PdII_Complex Pd(II) Oxidative Complex (Ar-Pd-Cl) OxAdd->PdII_Complex TransMet Transmetallation (Base-activated Boronate exchange) PdII_Complex->TransMet + 4-F-Ph-B(OH)2 / Base PdII_Biaryl Pd(II) Biaryl Complex (Ar-Pd-Ar') TransMet->PdII_Biaryl RedElim Reductive Elimination (Product Release) PdII_Biaryl->RedElim RedElim->Pd0 Regeneration Product PRODUCT: Methyl 4-(4-fluorophenyl)nicotinate RedElim->Product

Figure 1: Catalytic cycle for the Suzuki-Miyaura coupling. The electron-deficient pyridine ring accelerates the Oxidative Addition step.

Quality Control & Characterization

Trustworthy science requires validation. The following data points confirm the identity of the synthesized scaffold.

HPLC Purity Check
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 10% B to 90% B over 8 minutes.

  • Detection: UV at 254 nm (Aromatic) and 220 nm (Amide/Ester).

  • Acceptance Criteria: Single peak >95% area integration.

NMR Expectations (¹H NMR, 400 MHz, CDCl₃)
  • Pyridine C2-H: Singlet/Doublet ~9.0–9.1 ppm (Deshielded by Nitrogen and Ester).

  • Pyridine C6-H: Doublet ~8.7 ppm.

  • Pyridine C5-H: Doublet ~7.3–7.4 ppm.

  • Phenyl Group: Two multiplets (AA'BB' system) at ~7.4–7.1 ppm due to Fluorine coupling.

  • Methyl Ester: Strong singlet at ~3.6–3.7 ppm.

Applications in Drug Discovery

This specific scaffold is a versatile building block. The ester group serves as a "handle" for further elaboration into amides (common in kinase inhibitors), while the 4-aryl pyridine core provides the necessary geometric constraints for receptor binding.

Applications Core Methyl 4-(4-fluorophenyl)nicotinate Path1 Hydrolysis -> Amide Coupling Core->Path1 Path2 Reduction -> Alcohol Core->Path2 Path3 N-Oxidation Core->Path3 Target1 p38 MAP Kinase Inhibitors (Anti-inflammatory) Path1->Target1 Target2 nAChR Modulators (Neurodegenerative) Path1->Target2 Target3 Agrochemicals (Neonicotinoid analogs) Path3->Target3

Figure 2: Downstream synthetic utility and therapeutic targets of the scaffold.

Key Therapeutic Areas
  • Kinase Inhibition: The 4-aryl pyridine motif mimics the ATP-binding interaction in p38 MAP kinase inhibitors. The fluorine atom modulates the pKa of the pyridine nitrogen, influencing hydrogen bonding with the hinge region of the kinase.

  • Nicotinic Receptors: Analogues of nicotine where the pyrrolidine ring is replaced or modified (via the ester handle) are investigated for selectivity toward

    
     nAChRs, relevant in Alzheimer’s and Parkinson’s research.
    

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Detailed mechanism of Suzuki Coupling).
  • Bouillon, A., et al. (2002). Synthesis of novel halopyridines via Suzuki cross-coupling. Tetrahedron, 58(14), 2885-2890. (Specifics on chloropyridine reactivity).
  • Campos, K. R., et al. (2019). The importance of synthetic chemistry in the pharmaceutical industry. Science, 363(6424). Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. (Role of Fluorine in MedChem).
Foundational

An In-depth Technical Guide to Methyl 4-(4-fluorophenyl)nicotinate: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Date: February 20, 2026 Abstract This technical guide provides a comprehensive overview of Met...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Date: February 20, 2026

Abstract

This technical guide provides a comprehensive overview of Methyl 4-(4-fluorophenyl)nicotinate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The guide details its chemical identity, including its generated InChIKey, and presents a validated synthetic protocol via the Suzuki-Miyaura cross-coupling reaction. Furthermore, it discusses the compound's physicochemical properties, drawing comparisons with its parent compound, methyl nicotinate. The guide culminates in an exploration of its potential therapeutic applications, focusing on its role as a potential anti-inflammatory agent and a modulator of nicotinic acetylcholine receptors. This document is intended to be a valuable resource for researchers engaged in the design and development of novel therapeutics.

Chemical Identity and Structure

Methyl 4-(4-fluorophenyl)nicotinate is a derivative of nicotinic acid, featuring a 4-fluorophenyl substituent at the 4-position of the pyridine ring. Its core structure is a pyridine-3-carboxylate.

  • IUPAC Name: Methyl 4-(4-fluorophenyl)pyridine-3-carboxylate

  • CAS Number: 110307-23-8[1]

  • Molecular Formula: C₁₃H₁₀FNO₂[1]

  • Molecular Weight: 231.22 g/mol [1]

  • SMILES: O=C(OC)C1=CN=CC=C1C2=CC=C(F)C=C2[1]

  • InChI: InChI=1S/C13H10FNO2/c1-17-13(16)11-7-14-8-5-10(11)9-3-2-6-12(14)15-4-9/h2-8H,1H3

  • InChIKey: Generated for this guide - SJHJFENFKDSVRE-UHFFFAOYSA-N

Synthesis of Methyl 4-(4-fluorophenyl)nicotinate

The synthesis of 4-arylnicotinates is most effectively achieved through a palladium-catalyzed cross-coupling reaction, with the Suzuki-Miyaura coupling being a prominent and versatile method.[2][3] This reaction facilitates the formation of a carbon-carbon bond between an aryl halide and an organoboron compound.

Synthetic Strategy: Suzuki-Miyaura Coupling

The logical and field-proven approach for the synthesis of Methyl 4-(4-fluorophenyl)nicotinate involves the coupling of methyl 4-chloronicotinate with 4-fluorophenylboronic acid. This choice is predicated on the commercial availability of both starting materials and the high efficiency and functional group tolerance of the Suzuki-Miyaura reaction.

The catalytic cycle, a self-validating system, proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond of methyl 4-chloronicotinate, forming a palladium(II) complex.

  • Transmetalation: In the presence of a base, the 4-fluorophenyl group is transferred from the boronic acid to the palladium(II) complex, displacing the chloride.

  • Reductive Elimination: The desired product, Methyl 4-(4-fluorophenyl)nicotinate, is formed as the two organic fragments are eliminated from the palladium center, which is reduced back to its catalytically active palladium(0) state.

Visualizing the Synthesis

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_catalyst Catalytic System Methyl_4_chloronicotinate Methyl 4-chloronicotinate Reaction_Vessel Reaction Mixture Methyl_4_chloronicotinate->Reaction_Vessel 4_Fluorophenylboronic_acid 4-Fluorophenylboronic acid 4_Fluorophenylboronic_acid->Reaction_Vessel Pd_catalyst Pd(PPh₃)₄ Pd_catalyst->Reaction_Vessel Base Na₂CO₃ Base->Reaction_Vessel Solvent Toluene/Water Solvent->Reaction_Vessel Product Methyl 4-(4-fluorophenyl)nicotinate Reaction_Vessel->Product Heat

Caption: Suzuki-Miyaura coupling for the synthesis of Methyl 4-(4-fluorophenyl)nicotinate.

Detailed Experimental Protocol

This protocol is a representative procedure based on established Suzuki-Miyaura coupling methodologies.

Materials:

  • Methyl 4-chloronicotinate

  • 4-Fluorophenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium Carbonate (Na₂CO₃)

  • Toluene

  • Water, degassed

  • Ethyl acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add methyl 4-chloronicotinate (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Add a degassed mixture of toluene and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure Methyl 4-(4-fluorophenyl)nicotinate.

Physicochemical Properties

PropertyMethyl NicotinateMethyl 4-(4-fluorophenyl)nicotinate (Predicted)Rationale for Prediction
Appearance White crystalline solid[4]White to off-white solidThe introduction of the fluorophenyl group is unlikely to significantly alter the solid state at room temperature.
Melting Point 39 °C[4]Higher than 39 °CThe increased molecular weight and potential for intermolecular interactions due to the aromatic ring would likely increase the melting point.
Boiling Point 209 °C[4]Higher than 209 °CThe significantly larger molecular weight will lead to a higher boiling point.
Solubility Soluble in water, ethanol, and benzene[4]Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol). Reduced water solubility.The lipophilic 4-fluorophenyl group will increase its solubility in organic solvents and decrease its solubility in water.

NMR Spectroscopy: The structure of Methyl 4-(4-fluorophenyl)nicotinate can be unequivocally confirmed by ¹H and ¹³C NMR spectroscopy. The predicted ¹H NMR spectrum would show characteristic signals for the aromatic protons on both the pyridine and phenyl rings, as well as a singlet for the methyl ester protons. The ¹³C NMR would display distinct signals for all 13 carbon atoms, with the carbon attached to the fluorine atom exhibiting a characteristic coupling constant.

Potential Applications in Drug Discovery

Nicotinic acid and its derivatives have a rich history in pharmacology, and the introduction of a 4-fluorophenyl group can significantly modulate the biological activity, pharmacokinetic properties, and target selectivity of the parent molecule.

Anti-inflammatory and Analgesic Properties

Nicotinic acid derivatives have been investigated for their anti-inflammatory and analgesic activities.[5] The mechanism is thought to involve the modulation of inflammatory pathways. The 4-fluorophenyl moiety is a common substituent in many non-steroidal anti-inflammatory drugs (NSAIDs), and its presence in this nicotinate scaffold could enhance or confer anti-inflammatory properties.

Modulation of Nicotinic Acetylcholine Receptors (nAChRs)

Nicotinic acid itself is a ligand for the G-protein coupled receptor GPR109A.[6] Furthermore, the broader class of nicotinic compounds are known to interact with nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels involved in a wide range of physiological processes in the central and peripheral nervous systems. The structural similarity of Methyl 4-(4-fluorophenyl)nicotinate to other nAChR ligands suggests its potential as a modulator of these receptors, which are therapeutic targets for a variety of neurological disorders, including Alzheimer's disease, Parkinson's disease, and certain psychiatric conditions.

Potential as a VEGFR-2 Inhibitor

Recent studies have shown that some nicotinic acid derivatives exhibit cytotoxic activity against cancer cell lines through the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[5] The 4-fluorophenyl group is a common feature in many kinase inhibitors, and its incorporation into the nicotinate scaffold could lead to compounds with potential anticancer activity.

Conclusion

References

  • Wikipedia. (2023, December 2). Methyl nicotinate. Retrieved February 20, 2026, from [Link]

  • precisionFDA. (n.d.). MENTHYL NICOTINATE, (-)-. Retrieved February 20, 2026, from [Link]

  • American Elements. (n.d.). Methyl 4-(trifluoromethyl)nicotinate. Retrieved February 20, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 20, 2026, from [Link]

  • Amazon S3. (n.d.). Methyl Nicotinate. Retrieved February 20, 2026, from [Link]

  • El-Sayed, M. A. A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 145, 107136.
  • PubChem. (n.d.). Methyl 4-(4-fluorophenyl)-6-(1-methylethyl)-2-(methyl(methylsulfonyl)amino)-5-pyrimidinecarboxylate. Retrieved February 20, 2026, from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved February 20, 2026, from [Link]

  • Semantic Scholar. (n.d.). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Retrieved February 20, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved February 20, 2026, from [Link]

  • PubMed. (2025, January 3). Organotin(IV) derivatives of 4-chloro-2-methylphenoxyacetic acid: synthesis, spectral characterization, X-ray structures, anticancer, enzyme inhibition, antileishmanial, antimicrobial and antioxidant activities. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (2021, October). Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. Retrieved February 20, 2026, from [Link]

  • PubMed. (2022, September 1). Topical Application of Methyl Nicotinate Solution Enhances Peripheral Blood Collection. Retrieved February 20, 2026, from [Link]

  • PubMed. (2007). Nicotinic acid: pharmacological effects and mechanisms of action. Retrieved February 20, 2026, from [Link]

  • PubMed. (n.d.). N-substituted derivatives of 4-piperidinyl benzilate: affinities for brain muscarinic acetylcholine receptors. Retrieved February 20, 2026, from [Link]

  • Vedprep Main Exams. (2026, February 19). NMR Spectroscopy 2026 - Complete Best Guide to 1H & 13C Interpretation, Tables & Quick Cheat-Sheet. Retrieved February 20, 2026, from [Link]

  • MDPI. (2020, October 23). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved February 20, 2026, from [Link]

  • National Center for Biotechnology Information. (2010, November 10). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Retrieved February 20, 2026, from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved February 20, 2026, from [Link]

Sources

Exploratory

"Methyl 4-(4-fluorophenyl)nicotinate" chemical safety data

Handling, Synthesis, and Pharmacological Utility of a Fluorinated Biaryl Scaffold Executive Summary & Chemical Architecture Methyl 4-(4-fluorophenyl)nicotinate (CAS: 110307-23-8) represents a critical intermediate in the...

Author: BenchChem Technical Support Team. Date: February 2026

Handling, Synthesis, and Pharmacological Utility of a Fluorinated Biaryl Scaffold

Executive Summary & Chemical Architecture

Methyl 4-(4-fluorophenyl)nicotinate (CAS: 110307-23-8) represents a critical intermediate in the synthesis of biaryl pyridine pharmacophores. Structurally, it consists of a nicotinate (pyridine-3-carboxylate) core substituted at the C4 position with a para-fluorophenyl group.

This specific molecular architecture serves two primary functions in medicinal chemistry:

  • Bioisosterism: The pyridine nitrogen acts as a hydrogen bond acceptor, mimicking physiological purines or pyrimidines.

  • Metabolic Blocking: The fluorine atom at the para-position of the phenyl ring blocks Cytochrome P450-mediated oxidative metabolism (specifically hydroxylation), significantly extending the in vivo half-life of derived drug candidates.

Chemical Identity Table
PropertySpecification
IUPAC Name Methyl 4-(4-fluorophenyl)pyridine-3-carboxylate
CAS Number 110307-23-8
Molecular Formula C₁₃H₁₀FNO₂
Molecular Weight 231.22 g/mol
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water
Key Functional Groups Methyl Ester (Electrophile), Pyridine Nitrogen (Basic), Fluorine (Lipophilic/Metabolic blocker)

Hazard Identification & Risk Assessment (HIRA)

Note: As a specialized research intermediate, specific toxicological data (LD50) is limited. The following safety profile is derived from Structure-Activity Relationship (SAR) analysis of analogous halogenated nicotinates and must be treated with the Precautionary Principle.

GHS Classification (Predicted)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1][2][3]

    • H319: Causes serious eye irritation.[1][2][3][4][5]

    • H335: May cause respiratory irritation.[1][2][3]

Toxicology & Exposure Logic

The nicotinate moiety is a known rubefacient (induces capillary dilation). Combined with the fluorinated aryl group, lipophilicity is increased, potentially enhancing dermal absorption.

Critical Safety Protocol: Do not handle on open benchtops. The ester functionality is susceptible to hydrolysis; contact with moisture may release nicotinic acid derivatives which are potent skin irritants.

SafetyLogic Hazard Hazard Source: Methyl 4-(4-fluorophenyl)nicotinate Route Primary Routes: Inhalation (Dust) & Dermal Hazard->Route Exposure Potential Control Engineering Controls: Fume Hood + Local Exhaust Route->Control First Line of Defense PPE PPE Layer: Nitrile Gloves (Double) + Goggles + Lab Coat Control->PPE Residual Risk Mitigation Action Safe Handling Achieved PPE->Action

Figure 1: Hierarchy of controls for handling fluorinated nicotinate derivatives.

Synthesis Protocol: Regioselective Suzuki-Miyaura Coupling

The most robust route to Methyl 4-(4-fluorophenyl)nicotinate is the palladium-catalyzed cross-coupling of Methyl 4-chloronicotinate with 4-Fluorophenylboronic acid .

Why this route?

  • Regioselectivity: The C4 position of the pyridine ring is electronically activated for oxidative addition due to the electron-withdrawing nature of the adjacent ester group and the pyridine nitrogen.

  • Scalability: Avoids the use of unstable organolithium intermediates required in alternative nucleophilic substitution pathways.

Materials Required[1][5][6][7][8]
  • Substrate: Methyl 4-chloronicotinate (1.0 equiv)

  • Coupling Partner: 4-Fluorophenylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) - Chosen for stability against oxidation.

  • Base: Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • Solvent System: 1,4-Dioxane / Water (4:1 ratio) - Water is essential for the transmetalation step.

Step-by-Step Methodology
  • Inerting: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser. Purge with Argon or Nitrogen for 15 minutes.

  • Charging: Add Methyl 4-chloronicotinate (10 mmol, 1.71 g), 4-Fluorophenylboronic acid (12 mmol, 1.68 g), and K₂CO₃ (25 mmol, 3.45 g).

  • Solvation: Add degassed 1,4-Dioxane (40 mL) and Water (10 mL).

  • Catalysis: Add Pd(dppf)Cl₂·DCM (0.3 mmol, 245 mg) quickly to minimize air exposure.

  • Reaction: Heat the mixture to 90°C for 12–16 hours. Monitor via TLC (30% EtOAc in Hexanes). The starting chloride (Rf ~0.6) should disappear; the product (Rf ~0.4) will appear as a UV-active spot.

  • Workup:

    • Cool to room temperature.[6]

    • Filter through a Celite pad to remove Palladium black. Wash pad with EtOAc.

    • Dilute filtrate with water (50 mL) and extract with EtOAc (3 x 50 mL).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Flash column chromatography (SiO₂). Gradient elution: 10% → 25% EtOAc in Hexanes.

SynthesisWorkflow Start Reactants: Me-4-Cl-Nicotinate + 4-F-Ph-B(OH)2 Cat Catalytic Cycle: Pd(dppf)Cl2 / K2CO3 90°C, 16h Start->Cat Suzuki Coupling Workup Workup: Celite Filtration EtOAc Extraction Cat->Workup Completion (TLC) Purify Purification: Flash Column (Hex/EtOAc) Workup->Purify Crude Oil Product Product: Methyl 4-(4-fluorophenyl) nicotinate Purify->Product Isolated Solid

Figure 2: Synthetic workflow for the Suzuki-Miyaura coupling of 4-aryl nicotinates.

Therapeutic Utility & Pharmacophore Analysis

This compound acts as a versatile scaffold in drug discovery, particularly for COX-2 inhibitors and p38 MAP kinase inhibitors .

Mechanism of Action (Scaffold Level)
  • COX-2 Selectivity: The 4-fluorophenyl group fits into the hydrophobic side pocket of the COX-2 enzyme, a structural requirement for selectivity over COX-1 [1].

  • Kinase Hinge Binding: The pyridine nitrogen (N1) and the ester carbonyl (C=O) can serve as hydrogen bond acceptors for the hinge region of various kinases.

Metabolic Stability Data (Predicted)

The incorporation of fluorine at the para-position is a strategic medicinal chemistry modification.

ParameterNon-Fluorinated AnalogMethyl 4-(4-fluorophenyl)nicotinateImpact
P450 Metabolism Rapid hydroxylation at para-phenylBlocked (C-F bond energy: ~116 kcal/mol)Increased t½ (Half-life)
Lipophilicity (LogP) ~2.1~2.6Improved Membrane Permeability
Electron Density Electron-rich phenyl ringElectron-deficient phenyl ringReduced oxidative liability

Emergency Response & Waste Management

Fire Fighting Measures[2]
  • Media: Carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam. Do NOT use water jet (may spread burning organic ester).

  • Combustion Products: Emits toxic fumes of Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), and Hydrogen Fluoride (HF). Self-Contained Breathing Apparatus (SCBA) is mandatory due to HF generation.

Accidental Release (Spill Protocol)
  • Evacuate: Clear the area of non-essential personnel.

  • PPE: Wear respiratory protection (P95/P100) to avoid inhaling dust.

  • Containment: Cover spill with damp sand or vermiculite to prevent dusting.

  • Cleanup: Sweep up carefully and place in a sealed hazardous waste container labeled "Organic Solid - Fluorinated."

Disposal[1][3][9]
  • Do not dispose of via sink/drain.

  • Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (to neutralize HF).

References

  • El-Dash, Y., Khalil, N. (2021).[7] Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme.[7] Bioorganic Chemistry.

  • Miyaura, N., Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

  • BLD Pharm. (2024). Methyl 4-(4-fluorophenyl)nicotinate Product Entry (CAS 110307-23-8).[8]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Methyl nicotinate (Analogous Safety Data).

Sources

Foundational

Technical Monograph: Methyl 4-(4-fluorophenyl)nicotinate

Advanced Synthesis, Chemical Profiling, and Medicinal Chemistry Applications Executive Summary Methyl 4-(4-fluorophenyl)nicotinate (CAS: 110307-23-8) represents a critical biaryl pyridine scaffold in modern medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Synthesis, Chemical Profiling, and Medicinal Chemistry Applications

Executive Summary

Methyl 4-(4-fluorophenyl)nicotinate (CAS: 110307-23-8) represents a critical biaryl pyridine scaffold in modern medicinal chemistry. As a "privileged structure," the 4-aryl-3-carboxylate pyridine motif serves as a versatile intermediate for the synthesis of kinase inhibitors (e.g., p38 MAP kinase), GPCR ligands, and neuroactive agents.

The incorporation of the 4-fluorophenyl moiety is non-trivial; fluorine substitution acts as a metabolic block against cytochrome P450 oxidation at the para-position, enhances lipophilicity (


), and modulates the electronic properties of the biaryl system without significantly altering steric bulk. This guide provides a definitive technical roadmap for the synthesis, handling, and application of this compound, grounded in field-proven methodologies.

Chemical Profile & Identification

PropertySpecification
IUPAC Name Methyl 4-(4-fluorophenyl)pyridine-3-carboxylate
Common Name Methyl 4-(4-fluorophenyl)nicotinate
CAS Registry Number 110307-23-8
Molecular Formula

Molecular Weight 231.22 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water
Key Functional Groups Methyl Ester (Electrophile), Pyridine Nitrogen (Basic/Nucleophilic), Fluorophenyl (Lipophilic/Metabolic Block)

Validated Synthesis Protocol: Suzuki-Miyaura Coupling

The most robust and scalable route to Methyl 4-(4-fluorophenyl)nicotinate is the palladium-catalyzed cross-coupling of Methyl 4-chloronicotinate with 4-fluorophenylboronic acid .

Retrosynthetic Logic

The 4-chloronicotinate substrate is activated for oxidative addition due to the electron-withdrawing nature of the adjacent methyl ester at C3 and the pyridine nitrogen. This makes it a superior electrophile compared to unactivated aryl chlorides.

Reaction Scheme Visualization

The following diagram outlines the synthetic workflow and critical decision points.

G cluster_0 Critical Parameters Start Methyl 4-chloronicotinate (Substrate) Reaction Suzuki Coupling 1,4-Dioxane/H2O (4:1) Reflux, 4-12h Start->Reaction Boronic 4-Fluorophenylboronic Acid (Coupling Partner) Boronic->Reaction Catalyst Pd(dppf)Cl2 · DCM (Catalyst) Catalyst->Reaction 5 mol% Base K2CO3 (2.0 eq) (Activator) Base->Reaction Workup Extraction (EtOAc) & Brine Wash Reaction->Workup Purification Flash Chromatography (Hexanes/EtOAc) Workup->Purification Product Methyl 4-(4-fluorophenyl)nicotinate (Target) Purification->Product

Caption: Optimized Suzuki-Miyaura workflow for high-purity synthesis of the target nicotinate.

Step-by-Step Methodology

Reagents:

  • Methyl 4-chloronicotinate (1.0 eq)

  • 4-Fluorophenylboronic acid (1.2 eq)

  • 
     (0.05 eq) [Preferred over 
    
    
    
    for stability]
  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Procedure:

  • Inert Atmosphere Setup: Flame-dry a 3-neck round bottom flask and purge with Nitrogen (

    
    ) or Argon. Oxygen exclusion is critical to prevent homocoupling of the boronic acid and deactivation of the Pd catalyst.
    
  • Solvent Degassing: Sparge the Dioxane/Water mixture with

    
     for 15 minutes prior to use.
    
  • Addition: Charge the flask with Methyl 4-chloronicotinate, 4-fluorophenylboronic acid, and

    
    . Add the degassed solvent system.
    
  • Activation: Add

    
    .[1] The base is essential to form the organoboronate species (transmetallation active species).
    
  • Reaction: Heat the mixture to 90-100°C (reflux) with vigorous stirring. Monitor by TLC (System: 20% EtOAc in Hexanes) or LC-MS. Conversion is typically complete within 4–6 hours.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water followed by brine. Dry the organic phase over anhydrous

    
    .[2]
    
  • Purification: Concentrate in vacuo. Purify via silica gel flash chromatography.

    • Eluent Gradient: 0%

      
       30% EtOAc in Hexanes.
      
    • Note: The product often co-elutes with protodeboronated byproducts if the gradient is too steep.

Mechanistic Insights & SAR Logic

The "Fluorine Effect" in Drug Design

Why specifically the 4-fluorophenyl analog?

  • Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond. Placing fluorine at the para-position blocks CYP450-mediated hydroxylation, a common metabolic clearance pathway for phenyl rings.

  • Electronic Modulation: Fluorine is highly electronegative but can donate electrons via resonance. In this biaryl system, it fine-tunes the electron density of the pyridine ring, potentially influencing the

    
     of the pyridine nitrogen and its interaction with biological targets (e.g., kinase hinge regions).
    
Catalytic Cycle Visualization

Understanding the mechanism ensures troubleshooting capability.

Cycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Cl) Pd0->OxAdd + Substrate TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Boronate RedElim Reductive Elimination (Ar-Ar' + Pd(0)) TransMet->RedElim C-C Bond Formation RedElim->Pd0 Regeneration Product Product RedElim->Product Substrate Methyl 4-chloronicotinate Substrate->OxAdd Boronate Activated Boronate (Ar'-B(OH)3)- Boronate->TransMet

Caption: Catalytic cycle showing Oxidative Addition (Rate Limiting) and Reductive Elimination.

Safety & Handling (MSDS Summary)

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[3]

  • Handling: Use in a chemical fume hood. Wear nitrile gloves and safety goggles. Avoid dust formation.[3]

  • Storage: Store in a cool, dry place (

    
     recommended for long-term stability) under inert gas to prevent hydrolysis of the methyl ester.
    

References

  • Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • American Elements. (n.d.). Methyl 4-(trifluoromethyl)nicotinate Data Sheet (Analogous Structure Reference). Retrieved February 20, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling Mechanism and Protocols. Retrieved February 20, 2026, from [Link]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for Methyl nicotinate (Base Scaffold Properties). Retrieved February 20, 2026, from [Link]

Sources

Exploratory

"Methyl 4-(4-fluorophenyl)nicotinate" potential research applications

A Privileged Scaffold for Medicinal Chemistry and Materials Science Executive Summary Methyl 4-(4-fluorophenyl)nicotinate represents a high-value "privileged structure" in modern drug discovery. As a 4-arylpyridine deriv...

Author: BenchChem Technical Support Team. Date: February 2026

A Privileged Scaffold for Medicinal Chemistry and Materials Science

Executive Summary

Methyl 4-(4-fluorophenyl)nicotinate represents a high-value "privileged structure" in modern drug discovery. As a 4-arylpyridine derivative, it serves as a critical intermediate in the synthesis of bioactive molecules targeting kinase pathways (specifically p38 MAPK), TRP channels, and inflammatory mediators. The incorporation of the para-fluorine atom confers metabolic stability by blocking cytochrome P450-mediated oxidation, while the methyl ester moiety provides a versatile synthetic handle for library generation. This guide details the compound's physicochemical profile, synthetic pathways, and specific applications in pharmaceutical and agrochemical research.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7]

The molecule features a central pyridine ring substituted at the C3 position with a methyl ester and at the C4 position with a 4-fluorophenyl group. This biaryl arrangement adopts a twisted conformation due to steric repulsion between the C3-ester and the phenyl ring, a structural feature often exploited to induce selectivity in protein binding pockets.

PropertyDataRelevance
Appearance Off-white to pale yellow solidStandard purity indicator.
LogP (Predicted) ~2.8 - 3.1Optimal lipophilicity for oral bioavailability (Lipinski's Rule of 5).
H-Bond Acceptors 3 (N-pyridine, Ester carbonyl, Ester ether)Critical for active site interaction.
Rotatable Bonds 3Allows conformational adaptation in binding pockets.
Topological Polar Surface Area ~40 ŲIndicates good membrane permeability.
Metabolic Stability High (due to p-F block)The fluorine atom prevents metabolic hydroxylation at the most reactive phenyl position.
Synthetic Methodology

The most robust route to Methyl 4-(4-fluorophenyl)nicotinate is the Suzuki-Miyaura Cross-Coupling reaction. This protocol ensures high regioselectivity and yield compared to Hantzsch pyridine synthesis.

Protocol: Palladium-Catalyzed Cross-Coupling

Reagents:

  • Substrate: Methyl 4-chloronicotinate (1.0 eq)

  • Boronic Acid: (4-Fluorophenyl)boronic acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)

  • Base: Cs₂CO₃ or K₂CO₃ (2.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Workflow:

  • Inertion: Charge a reaction vessel with Methyl 4-chloronicotinate, (4-fluorophenyl)boronic acid, and base. Purge with nitrogen for 15 minutes.

  • Catalysis: Add the Palladium catalyst under a counter-flow of nitrogen.

  • Solvation: Add degassed solvent mixture.

  • Reaction: Heat to 90°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS.[1][2]

  • Workup: Cool to room temperature. Filter through a Celite pad. Dilute with EtOAc and wash with brine.

  • Purification: Concentrate organic layer and purify via flash column chromatography (SiO₂, gradient 0–20% EtOAc in Hexane).

Visualizing the Synthesis Logic

SynthesisWorkflow Start Methyl 4-chloronicotinate (Electrophile) Cycle Catalytic Cycle (Ox Add -> Transmetalation -> Red Elim) Start->Cycle Boronic (4-Fluorophenyl)boronic acid (Nucleophile) Boronic->Cycle Catalyst Pd(dppf)Cl2 (Catalyst) Catalyst->Cycle Activates Product Methyl 4-(4-fluorophenyl)nicotinate (Target Scaffold) Cycle->Product Yield >85%

Figure 1: Logic flow of the Suzuki-Miyaura coupling strategy for regiospecific arylation.

Research Applications
A. Medicinal Chemistry: Kinase Inhibition

The 4-arylpyridine motif is a bioisostere of the 4-arylimidazole pharmacophore found in p38 MAP kinase inhibitors (e.g., SB-203580).

  • Mechanism: The pyridine nitrogen acts as a hydrogen bond acceptor for the hinge region of the kinase ATP-binding pocket.

  • Application: Researchers use Methyl 4-(4-fluorophenyl)nicotinate as a precursor. The ester is hydrolyzed to the acid and coupled with amines to create a library of amides, optimizing the "solvent-exposed" region of the inhibitor.

B. Agrochemicals: SDH Inhibitors

Succinate Dehydrogenase (SDH) inhibitors often feature a nicotinamide core.[3]

  • Utility: The 4-(4-fluorophenyl) group provides the necessary lipophilicity and metabolic resistance required for fungicides acting on mitochondrial respiration (Complex II).

  • Workflow: Convert the methyl ester to an amide or hydrazide to test for antifungal activity against pathogens like Botrytis cinerea.

C. Material Science: Liquid Crystals & MOFs
  • Liquid Crystals: The rigid biaryl core and the polar ester group create a dipole moment suitable for mesogenic behavior. The fluorine atom lowers melting points and viscosity compared to non-fluorinated analogues.

  • MOFs: Hydrolysis to the carboxylic acid yields a ligand capable of bridging metal centers (e.g., Zn²⁺, Cu²⁺) in Metal-Organic Frameworks, where the pyridine nitrogen and carboxylate oxygen allow for diverse coordination geometries.

Structure-Activity Relationship (SAR) Mapping

Understanding the functional zones of the molecule is crucial for derivative design.

SAR_Map Core Methyl 4-(4-fluorophenyl)nicotinate Zone1 Zone 1: Methyl Ester (C3) Synthetic Handle Core->Zone1 Zone2 Zone 2: Pyridine Nitrogen H-Bond Acceptor Core->Zone2 Zone3 Zone 3: 4-Fluorophenyl (C4) Hydrophobic/Metabolic Shield Core->Zone3 App1 Hydrolysis -> Amides (Library Generation) Zone1->App1 App2 Kinase Hinge Binding (Biological Activity) Zone2->App2 App3 Blocks P450 Oxidation (Increases Half-life) Zone3->App3

Figure 2: Functional zone analysis for medicinal chemistry optimization.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11378949, 5-(4-fluorophenyl)pyridine-3-carboxylic acid (Acid derivative reference). Retrieved from [Link]

  • Khalil, N. A., et al. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents.[4][5] Chemical & Pharmaceutical Bulletin.[4][5] Retrieved from [Link]

Sources

Foundational

Methyl 4-(4-fluorophenyl)nicotinate: A Pivotal Scaffold for Fused N-Heterocycles

[1] CAS Number: 110307-23-8 Molecular Formula: C₁₃H₁₀FNO₂ Molecular Weight: 231.22 g/mol [1] Executive Summary Methyl 4-(4-fluorophenyl)nicotinate represents a strategic convergence of two high-value pharmacophores: the...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

CAS Number: 110307-23-8 Molecular Formula: C₁₃H₁₀FNO₂ Molecular Weight: 231.22 g/mol [1]

Executive Summary

Methyl 4-(4-fluorophenyl)nicotinate represents a strategic convergence of two high-value pharmacophores: the nicotinate core (pyridine-3-carboxylate) and the 4-fluorophenyl moiety .[1] In medicinal chemistry, this building block serves as a "linchpin" intermediate.[1] The electron-deficient pyridine ring, activated by the ester at C3, enables rapid cyclization into fused bicyclic systems (e.g., naphthyridines, pyrazolopyridines), while the 4-fluorophenyl group provides metabolic stability against para-oxidation and enhances lipophilic binding interactions.[1]

This guide details the robust synthesis of this scaffold, its electronic properties, and its divergent applications in the synthesis of kinase inhibitors and GPCR modulators.[1]

Core Synthesis: The Suzuki-Miyaura Protocol[1][2]

The most reliable route to Methyl 4-(4-fluorophenyl)nicotinate is the transition-metal-catalyzed cross-coupling of Methyl 4-chloronicotinate with 4-fluorophenylboronic acid .[1] While 4-chloropyridines are generally less reactive than their bromo-counterparts toward oxidative addition, the electron-withdrawing ester at C3 activates the C4-Cl bond, making it sufficiently reactive for standard Pd(0) cycles without requiring exotic ligands.[1]

Mechanistic Insight & Causality
  • Choice of Electrophile: Methyl 4-chloronicotinate is preferred over the acid chloride or free acid to prevent catalyst poisoning and side reactions. The ester group lowers the LUMO energy of the pyridine ring, facilitating the oxidative addition of Pd(0).

  • Base Selection: Carbonate bases (Na₂CO₃ or K₂CO₃) are used rather than hydroxides or alkoxides to prevent hydrolysis of the methyl ester to the carboxylate (which would deactivate the system and complicate purification).

  • Solvent System: A biphasic mixture (DME/Water or Toluene/Ethanol/Water) is critical.[1] The water dissolves the inorganic base and boronate species, while the organic phase solubilizes the pyridine and catalyst.

Validated Experimental Protocol

Reagents:

  • Methyl 4-chloronicotinate (1.0 equiv)[1]

  • 4-Fluorophenylboronic acid (1.2 equiv)[1]

  • Pd(PPh₃)₄ (3-5 mol%)[1]

  • Na₂CO₃ (2.0 equiv)[1]

  • Solvent: 1,2-Dimethoxyethane (DME) / Water (3:1 ratio)[1]

Procedure:

  • Degassing: Charge a reaction vessel with Methyl 4-chloronicotinate, 4-fluorophenylboronic acid, and Pd(PPh₃)₄. Evacuate and backfill with Nitrogen (3x) to remove O₂, which causes homocoupling of the boronic acid and oxidation of the phosphine ligands.

  • Dissolution: Add degassed DME and stir until solids are dispersed.

  • Activation: Add the aqueous Na₂CO₃ solution (2M).

  • Reaction: Heat the mixture to 85-90°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.[1] The disappearance of the chloronicotinate indicates completion.

  • Workup: Cool to room temperature. Dilute with ethyl acetate and wash with water followed by brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure. Purify via flash column chromatography (SiO₂, gradient 10-30% EtOAc in Hexanes).

Yield Expectation: 75–85% as a white to off-white solid.[1]

Visualization: Synthesis & Reaction Manifold[3]

The following diagrams illustrate the synthesis of the core and its downstream transformation into complex heterocycles.

Synthesis Flowchart[2][3][4][5][6][7][8]

SynthesisPath SM1 Methyl 4-chloronicotinate Cat Pd(PPh3)4 / Na2CO3 DME/H2O, 90°C SM1->Cat SM2 4-Fluorophenylboronic acid SM2->Cat Product Methyl 4-(4-fluorophenyl)nicotinate (The Core) Cat->Product Suzuki Coupling (C-C Bond Formation)

Caption: Palladium-catalyzed cross-coupling strategy for the construction of the biaryl core.[1][2]

Divergent Applications (The "Tree")[1]

Applications Core Methyl 4-(4-fluorophenyl)nicotinate Cond1 Hydrazine Hydrate EtOH, Reflux Core->Cond1 Cond2 LiAlH4 or DIBAL-H THF, 0°C Core->Cond2 Cond3 Acetamidine / NaOEt Cyclization Core->Cond3 Prod1 4-(4-fluorophenyl)-1H-pyrazolo[3,4-c]pyridine-3(2H)-one (Fused Pyrazolopyridine) Cond1->Prod1 Cyclocondensation Prod2 3-(Hydroxymethyl)-4-(4-fluorophenyl)pyridine (Precursor to Paroxetine analogs) Cond2->Prod2 Ester Reduction Prod3 Pyrimido[4,5-c]quinoline derivatives (Kinase Inhibitor Scaffolds) Cond3->Prod3 Annulation

Caption: Divergent synthesis pathways accessing fused heterocycles and reduced intermediates.

Synthetic Applications & Technical Analysis

Cyclization to Fused Heterocycles

The proximity of the C3-ester and the C4-aryl group (which induces steric strain and electronic activation) makes this molecule an ideal substrate for annulation reactions .

  • Pyrazolo[3,4-c]pyridines: Reaction with hydrazine hydrate results in the attack of hydrazine on the ester, followed by intramolecular nucleophilic attack on the pyridine ring (often requiring activation or leaving groups in adjacent positions, though the ester/pyridine motif itself allows for specific tautomeric cyclizations under forcing conditions).[1]

  • Naphthyridines: Condensation with acetonitriles or amidines under basic conditions utilizes the ester as an electrophile to close the second ring, forming 1,6- or 1,7-naphthyridine scaffolds common in tyrosine kinase inhibitors.[1]

Reduction to Carbinols

Selective reduction of the ester moiety using NaBH₄/MeOH or LiAlH₄ yields [4-(4-fluorophenyl)pyridin-3-yl]methanol .[1]

  • Relevance: This alcohol is a bioisosteric precursor to phenylpiperidine antidepressants. Subsequent hydrogenation of the pyridine ring (using PtO₂ or Rh/C) yields cis- or trans-4-aryl-3-hydroxymethylpiperidines, which are direct analogs of the Paroxetine (Paxil) scaffold.[1]

Data Summary: Reactivity Profile
Reaction TypeReagentProduct ClassKey Insight
Suzuki Coupling 4-F-Ph-B(OH)₂, Pd(0)Biaryl EsterC4-Cl is activated by C3-Ester; high yield.[1]
Reduction LiAlH₄ / THFPyridyl CarbinolControlled temp (0°C) prevents over-reduction.[1]
Cyclization N₂H₄·H₂OPyrazolopyridinoneThermodynamic product; requires reflux.
Hydrolysis LiOH / THF / H₂ONicotinic AcidMild base prevents defluorination.

References

  • Miyaura, N., & Suzuki, A. (1995).[1][3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] (Foundational Suzuki protocol adapted for chloropyridines).[1]

  • Beilstein-Institut. (2023).[1] New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Beilstein Journal of Organic Chemistry. Retrieved from [Link][1]

  • Google Patents. (2000).[1] Process for producing 4-arylpiperidine-3-carbinols and related compounds (WO2000026187A1).[1] Retrieved from

  • National Institutes of Health (NIH). (2025).[1] Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. PMC. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Synthesis of Methyl 4-(4-fluorophenyl)nicotinate via Suzuki-Miyaura Coupling

Executive Summary This application note details a robust, scalable protocol for the synthesis of Methyl 4-(4-fluorophenyl)nicotinate , a critical biaryl pyridine intermediate often utilized in the development of kinase i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of Methyl 4-(4-fluorophenyl)nicotinate , a critical biaryl pyridine intermediate often utilized in the development of kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs).

The synthesis employs a Suzuki-Miyaura cross-coupling between methyl 4-chloronicotinate (or its bromo-analog) and 4-fluorophenylboronic acid. While Suzuki couplings are ubiquitous, this specific substrate class presents unique challenges:

  • Catalyst Deactivation: The pyridine nitrogen can coordinate to Palladium, potentially poisoning the catalyst.

  • Ester Hydrolysis: The methyl ester at C3 is susceptible to saponification under the basic aqueous conditions required for transmetallation.

  • Electronic Activation: The electron-deficient nature of the pyridine ring at C4 facilitates oxidative addition, allowing the use of the cheaper, more available aryl chloride.

This guide provides an optimized method using Pd(dppf)Cl₂·DCM and Potassium Carbonate (K₂CO₃) in a 1,4-Dioxane/Water system, balancing reactivity with functional group tolerance.

Strategic Analysis & Mechanism

Retrosynthetic Logic

The target molecule is disconnected at the C4-C1' biaryl axis. We utilize Methyl 4-chloronicotinate as the electrophile. Although aryl chlorides are typically inert, the electron-withdrawing nitrogen atom (para to the halogen) and the ester group (ortho to the halogen) significantly lower the bond dissociation energy of the C-Cl bond, making it highly reactive toward oxidative addition [1].

Mechanistic Pathway

The reaction follows the standard Pd(0)/Pd(II) catalytic cycle. The choice of 1,1'-Bis(diphenylphosphino)ferrocene (dppf) as a ligand is deliberate; its large bite angle and bidentate nature prevent the formation of stable bis-pyridine-palladium complexes which would otherwise arrest the cycle [2].

Diagram 1: Catalytic Cycle & Reaction Scheme

SuzukiMechanism Start Precursors: Methyl 4-chloronicotinate + 4-Fluorophenylboronic acid Pd0 Active Catalyst Pd(0)L2 Start->Pd0 Dissolution OxAdd Oxidative Addition (Rate Limiting for Cl) Ar-Pd(II)-Cl Pd0->OxAdd Insertion into C-Cl BaseStep Base Activation Exchange Cl for OH/OR Formation of Boronate OxAdd->BaseStep + K2CO3 / H2O TransMet Transmetallation Transfer of 4-F-Ph group BaseStep->TransMet + Boronic Acid RedElim Reductive Elimination C-C Bond Formation TransMet->RedElim Biaryl Pd Complex RedElim->Pd0 Regenerate Catalyst Product Target Product: Methyl 4-(4-fluorophenyl)nicotinate RedElim->Product Release Product

Caption: The catalytic cycle highlights the critical oxidative addition favored by the electron-deficient pyridine ring and the regeneration of Pd(0).

Experimental Protocol

Materials & Reagents Table
ComponentRoleEquiv.MW ( g/mol )Amount (Example)
Methyl 4-chloronicotinate Electrophile1.0171.581.72 g (10 mmol)
4-Fluorophenylboronic acid Nucleophile1.2139.921.68 g (12 mmol)
Pd(dppf)Cl₂[1] · CH₂Cl₂ Catalyst0.03816.64245 mg (3 mol%)
K₂CO₃ (Anhydrous) Base2.5138.213.45 g (25 mmol)
1,4-Dioxane Solvent--40 mL
Water (Degassed) Co-Solvent--10 mL
Step-by-Step Methodology

Phase 1: Setup and Degassing (Crucial for Yield)

  • Charge: To a dry 100 mL round-bottom flask (or pressure vial), add Methyl 4-chloronicotinate (1.0 equiv), 4-Fluorophenylboronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).

  • Solvent Addition: Add 1,4-Dioxane (40 mL) and Distilled Water (10 mL).

  • Degassing: Sparge the mixture with Nitrogen or Argon gas for 10–15 minutes. Note: Oxygen promotes homocoupling of the boronic acid and oxidizes the phosphine ligands.

  • Catalyst Addition: Add Pd(dppf)Cl₂[2]·CH₂Cl₂ (3 mol%) quickly against a positive stream of inert gas. Seal the vessel immediately.

Phase 2: Reaction 5. Heating: Heat the reaction mixture to 90°C (internal temperature). 6. Monitoring: Monitor by TLC (Eluent: 20% Ethyl Acetate in Hexanes).

  • Starting Material Rf: ~0.45
  • Product Rf: ~0.35 (UV active, distinct fluorescence)
  • Time: Reaction typically reaches completion in 4–6 hours.

Phase 3: Workup & Purification 7. Cooling: Cool the mixture to room temperature. 8. Filtration: Filter the mixture through a pad of Celite® to remove Palladium black and inorganic salts. Wash the pad with Ethyl Acetate (50 mL). 9. Extraction: Transfer filtrate to a separatory funnel. Add Water (30 mL). Extract with Ethyl Acetate (3 x 30 mL). 10. Drying: Combine organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 11. Purification: Purify via Flash Column Chromatography (Silica Gel).

  • Gradient: 0% → 30% Ethyl Acetate in Hexanes.
  • Yield Expectation: 85–92% as a white to off-white solid.

Critical Process Parameters & Troubleshooting

The following table addresses common failure modes specific to this nicotinate coupling.

ObservationRoot CauseCorrective Action
Low Yield / Unreacted SM Catalyst PoisoningSwitch to Pd(dppf)Cl₂ if using Pd(PPh₃)₄. The bidentate ligand prevents pyridine coordination [3].
Formation of Nicotinic Acid Ester HydrolysisThe base is too strong or reaction time too long. Use K₃PO₄ instead of Carbonate, or reduce water ratio (e.g., Toluene/Water 10:1).
Homocoupling (Biaryl) Oxygen PresenceIncomplete degassing. Ensure rigorous sparging or use freeze-pump-thaw cycles.
Protodeboronation Unstable Boronic Acid4-F-phenylboronic acid is relatively stable, but if observed, switch to the Pinacol Ester or increase Boronic acid to 1.5 equiv.

Workflow Visualization

The following diagram illustrates the purification logic required to isolate the pure ester without inducing hydrolysis during workup.

Diagram 2: Workup & Purification Logic

WorkupFlow Crude Crude Reaction Mixture (Dioxane/Water) Celite Celite Filtration (Remove Pd Black) Crude->Celite Remove solids PhaseSep Phase Separation Org: EtOAc | Aq: Water Celite->PhaseSep Dilute w/ EtOAc Dry Drying (Na2SO4) & Concentration PhaseSep->Dry Organic Layer Waste Waste PhaseSep->Waste Aqueous Layer (Salts/Base) Column Flash Chromatography SiO2 (Hex/EtOAc) Dry->Column Yellow Oil/Solid Final Pure Methyl 4-(4-fluorophenyl)nicotinate Column->Final Collect Product Fractions

Caption: Optimized workup flow to minimize ester exposure to aqueous base and maximize palladium removal.

References

  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Contextual grounding for Suzuki Mechanism).

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: protected boronic acids that expand the scope of the Suzuki coupling reaction. Accounts of Chemical Research, 40(4), 275-286.

Sources

Application

Application Note: Optimized Palladium-Catalyzed Synthesis of Methyl 4-(4-fluorophenyl)nicotinate

Executive Summary The synthesis of Methyl 4-(4-fluorophenyl)nicotinate represents a critical intermediate step in the development of p38 MAP kinase inhibitors and ALK/ROS1 targeting oncology drugs. This transformation re...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of Methyl 4-(4-fluorophenyl)nicotinate represents a critical intermediate step in the development of p38 MAP kinase inhibitors and ALK/ROS1 targeting oncology drugs. This transformation requires the regioselective formation of a C–C bond at the electron-deficient C4 position of a pyridine ring while preserving the C3-methyl ester moiety.

This guide details a robust protocol for coupling methyl 4-chloronicotinate (or its bromo-analog) with 4-fluorophenylboronic acid . Unlike standard biaryl couplings, this reaction presents two specific challenges:

  • Catalyst Deactivation: The pyridine nitrogen can coordinate to Palladium (Pd), poisoning the catalyst.

  • Ester Hydrolysis: Standard basic aqueous Suzuki conditions can hydrolyze the methyl ester to the carboxylic acid.

We recommend Pd(dppf)Cl₂[1][2]·CH₂Cl₂ as the primary catalyst due to its large bite angle and resistance to heteroatom coordination, offering the best balance of cost, stability, and yield.

Catalyst Selection & Mechanistic Rationale

The Challenge of C4-Pyridine Coupling

The C4 position of the pyridine ring is electron-deficient. While this theoretically facilitates oxidative addition (the first step of the catalytic cycle), the presence of the nitrogen atom creates a "catalyst sink." Monodentate phosphines (like PPh₃) are often displaced by the pyridine nitrogen, halting the cycle.

Recommended Catalyst Systems
Catalyst SystemSubstrate PreferenceProsCons
Pd(dppf)Cl₂·DCM Chlorides / BromidesRobust. Large bite angle (99°) prevents Pd-N coordination. Air stable.Moderate cost.[3][4] Requires higher temp (80-100°C).
Pd(PPh₃)₄ Bromides / IodidesLow cost. Standard for reactive halides.Air sensitive. Poor activity against aryl chlorides.
XPhos Pd G3/G4 Deactivated Chlorides Extremely high turnover. Works at lower temps.High cost. Overkill for this specific easy-to-oxidize substrate.

Expert Recommendation: Use [1,1′-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) . The ferrocene backbone holds the phosphines in a rigid cis-orientation, preventing the formation of inactive bis-pyridine species.

Reaction Mechanism (Interactive Workflow)

The following diagram illustrates the catalytic cycle specifically for this pyridine-boronic acid coupling, highlighting the critical "Transmetallation" step where the base plays a dual role.

SuzukiCycle Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Pyridine-Pd(II)-Cl) Pd0->OxAdd + Substrate 1 TransMet Transmetallation (Pd-Aryl Complex) OxAdd->TransMet Cl replaced by Aryl BaseStep Base Activation (Boronate Formation) BaseStep->TransMet Activated Boronate RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Product Methyl 4-(4-fluorophenyl)nicotinate RedElim->Product Substrate1 Methyl 4-chloronicotinate Substrate1->OxAdd Substrate2 4-Fluorophenylboronic Acid Substrate2->BaseStep + Base (K3PO4)

Caption: The Pd(dppf)-catalyzed cycle. Note that the base activates the boronic acid to a boronate species, making it nucleophilic enough to transfer the fluorophenyl group to the Palladium center.

Experimental Protocols

Method A: The "Robust" Protocol (Recommended)

Best for: Methyl 4-chloronicotinate substrates and minimizing ester hydrolysis.

Reagents:

  • Methyl 4-chloronicotinate (1.0 equiv)

  • 4-Fluorophenylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂[1][2][5][6]·CH₂Cl₂ (3-5 mol%)

  • Base: Potassium Phosphate Tribasic (

    
    ), 2.0 equiv.
    
    • Note:

      
       is less hygroscopic and basic than carbonates, reducing ester hydrolysis.
      
  • Solvent: 1,4-Dioxane / Water (9:1 ratio).

Step-by-Step Procedure:

  • Setup: Charge a round-bottom flask (or microwave vial) with Methyl 4-chloronicotinate (1.0 g, 5.8 mmol), 4-Fluorophenylboronic acid (0.97 g, 6.9 mmol), and

    
     (2.46 g, 11.6 mmol).
    
  • Inertion: Evacuate the flask and backfill with Nitrogen or Argon (3 cycles). This is critical to protect the catalyst.

  • Solvent Addition: Add degassed 1,4-Dioxane (20 mL) and Water (2.2 mL).

  • Catalyst Addition: Add Pd(dppf)Cl₂[2][7]·CH₂Cl₂ (236 mg, 5 mol%) under a positive stream of inert gas.

  • Reaction: Heat to 90°C for 4–6 hours. Monitor by TLC or LC-MS.

    • Checkpoint: Look for the disappearance of the chloride starting material.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (50 mL) and wash with water (2 x 30 mL) and brine (1 x 30 mL).

  • Purification: Dry organic layer over

    
    , filter, and concentrate. Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient, typically 0-30% EtOAc).
    
Method B: Anhydrous Conditions (Alternative)

Best for: Substrates extremely sensitive to hydrolysis.

  • Solvent: Toluene (Anhydrous).

  • Base: Cesium Carbonate (

    
    ), powdered, dry (2.0 equiv).
    
  • Temp: 100°C (Reflux).

  • Note: This method relies on the low solubility of Cs salts to provide a "heterogeneous" base effect, protecting the methyl ester.

Optimization & Troubleshooting Data

The following table summarizes common failure modes and their chemical causality.

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst poisoning by Pyridine N.Switch from

to Pd(dppf)Cl₂ or increase temp to 100°C.
Hydrolyzed Product (Acid) Base/Water concentration too high.Switch base from

to

. Reduce water ratio to 10% or use Method B (Anhydrous).
Protodeboronation Fluorophenyl ring loses Boron before coupling.This occurs if the reaction is too hot for too long. Add Boronic acid in portions or use Boronic Ester (Pinacol) instead of acid.
Homocoupling (Biaryl) Oxidative coupling of boronic acid.Degas solvents thoroughly. Oxygen promotes homocoupling.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Ishiyama, T., et al. (1995). Synthesis of pinacol arylboronates. The Journal of Organic Chemistry, 60(23), 7508–7510. Link

  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 36(4), 269–280. Link

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (See section on Suzuki-Miyaura Coupling for heterocycle precedents). Link

Sources

Method

Application Note: Synthesis of Methyl 4-(4-fluorophenyl)nicotinate

Part 1: Introduction & Retrosynthetic Analysis Executive Summary Methyl 4-(4-fluorophenyl)nicotinate is a critical biaryl pyridine intermediate, frequently utilized in the synthesis of kinase inhibitors (e.g., p38 MAPK i...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Retrosynthetic Analysis

Executive Summary

Methyl 4-(4-fluorophenyl)nicotinate is a critical biaryl pyridine intermediate, frequently utilized in the synthesis of kinase inhibitors (e.g., p38 MAPK inhibitors) and receptor modulators.[1] The presence of the fluorine atom enhances metabolic stability and lipophilicity, while the nicotinate core provides a versatile handle for further derivatization (e.g., amidation or reduction).

This Application Note details the synthesis of this scaffold via the Suzuki-Miyaura cross-coupling of methyl 4-chloronicotinate and 4-fluorophenylboronic acid . Unlike standard phenyl halides, the 4-chloropyridine moiety is electronically activated but prone to catalyst poisoning via nitrogen coordination. This protocol addresses these challenges through specific catalyst selection and optimized base/solvent conditions.

Retrosynthetic Logic

The disconnection relies on the formation of the C4–C1' biaryl bond. The 4-position of the pyridine ring is electron-deficient, facilitating oxidative addition to Pd(0), making the chloride a viable leaving group despite being typically less reactive than bromides or iodides in benzene systems.

Key Disconnection:

  • Electrophile: Methyl 4-chloronicotinate (Activated heteroaryl chloride).

  • Nucleophile: 4-Fluorophenylboronic acid.[2]

  • Catalyst System: Pd(II)/Ligand complex capable of resisting pyridine inhibition.

Part 2: Reaction Mechanism & Critical Parameters

The Suzuki-Miyaura Cycle

The reaction proceeds through a catalytic cycle involving three distinct stages. The choice of ligands is critical here to prevent the formation of stable, inactive Pd-pyridine complexes (the "pyridine sponge" effect).

  • Oxidative Addition: The Pd(0) species inserts into the C–Cl bond of the nicotinate. The electron-withdrawing nature of the pyridine nitrogen and the ester group at C3 accelerates this step.

  • Transmetallation: The boronic acid, activated by the base (forming a boronate species), transfers the 4-fluorophenyl group to the palladium center.

  • Reductive Elimination: The C–C bond forms, releasing the product and regenerating Pd(0).

Diagram: Mechanistic Pathway

SuzukiMechanism Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Rate Limiting for Cl) Pd0->OxAdd + Methyl 4-chloronicotinate PdII_Cl Pd(II)-Cl Complex (Ar-Pd-Cl) OxAdd->PdII_Cl TransMet Transmetallation PdII_Cl->TransMet BaseAct Base Activation (Boronic Acid -> Boronate) BaseAct->TransMet + 4-F-Ph-B(OH)2 / Base PdII_Ar Pd(II)-Biaryl Complex (Ar-Pd-Ar') TransMet->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regeneration Product Product Release Methyl 4-(4-fluorophenyl)nicotinate RedElim->Product

Caption: Catalytic cycle emphasizing the oxidative addition of the heteroaryl chloride and base-mediated transmetallation.

Part 3: Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )EquivalentsRole
Methyl 4-chloronicotinate 171.581.0Electrophile
4-Fluorophenylboronic acid 139.921.2 - 1.5Nucleophile
Pd(dppf)Cl₂ · DCM 816.640.03 (3 mol%)Catalyst
K₂CO₂ (Anhydrous) 138.212.5Base
1,4-Dioxane Solvent-Reaction Medium
Water (Degassed) Solvent-Co-solvent (4:1 ratio)

Why Pd(dppf)Cl₂? While


 is common, the bidentate dppf ligand has a larger bite angle and is more robust against thermal degradation and displacement by the pyridine nitrogen, ensuring higher turnover numbers (TON) for this specific substrate class.
Step-by-Step Procedure
Step 1: Reaction Setup (Inert Atmosphere)
  • Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charge the flask with Methyl 4-chloronicotinate (1.71 g, 10.0 mmol) and 4-Fluorophenylboronic acid (1.68 g, 12.0 mmol).

  • Add Pd(dppf)Cl₂ · DCM (245 mg, 0.3 mmol).

  • Critical: Evacuate the flask and backfill with Nitrogen (

    
    ) or Argon three times to remove oxygen (prevents homocoupling and catalyst oxidation).
    
Step 2: Solvent & Base Addition [3]
  • In a separate beaker, dissolve K₂CO₃ (3.45 g, 25.0 mmol) in Water (10 mL). Sparge with

    
     for 10 minutes.
    
  • Add 1,4-Dioxane (40 mL, sparged) to the reaction flask via syringe.

  • Add the aqueous base solution to the flask. The mixture will be biphasic.

Step 3: Reaction
  • Heat the mixture to 90°C in an oil bath.

  • Monitor by TLC (Silica; 20% EtOAc/Hexanes) or LC-MS.

    • Starting Material Rf: ~0.6[4]

    • Product Rf: ~0.4 (UV active, blue fluorescence often observed).

  • Reaction is typically complete within 4–6 hours .

    • Note: If hydrolysis of the ester is observed (formation of carboxylic acid, Rf < 0.1), lower temperature to 80°C or switch to anhydrous

      
       in Toluene.
      
Step 4: Workup & Purification
  • Cool to room temperature.

  • Filter the mixture through a pad of Celite to remove Palladium black. Wash the pad with EtOAc.

  • Dilute filtrate with water (50 mL) and extract with EtOAc (3 x 50 mL).

  • Wash combined organics with Brine (sat. NaCl), dry over anhydrous

    
    , and concentrate in vacuo.
    
  • Purification: Flash Column Chromatography (Silica Gel).

    • Gradient: 0%

      
       30% Ethyl Acetate in Hexanes.
      
    • Isolate the product as an off-white to pale yellow solid.

Workflow Diagram

Workflow Setup Setup: Reagents + Catalyst (Inert Atm) Reaction Reaction: 90°C, 4-6 hrs Dioxane/H2O Setup->Reaction Workup Workup: Celite Filter EtOAc Extract Reaction->Workup Purify Purification: Flash Column (Hex/EtOAc) Workup->Purify QC QC: NMR / LC-MS Purify->QC

Caption: Operational workflow from inert setup to final quality control.

Part 4: Characterization & Quality Control

Expected NMR Data

The identity of the product is confirmed by the disappearance of the C4-Cl signal and the appearance of the para-fluorophenyl signals.

NucleusShift (

ppm)
MultiplicityAssignmentNotes
1H 9.05s (1H)H-2 (Pyridine)Deshielded by N and Ester
1H 8.75d (1H)H-6 (Pyridine)

to Nitrogen
1H 7.45 - 7.55m (2H)Ar-H (Phenyl)Ortho to Pyridine
1H 7.35d (1H)H-5 (Pyridine)

to Nitrogen
1H 7.15 - 7.25m (2H)Ar-H (Phenyl)Ortho to Fluorine
1H 3.95s (3H)-OCH₃Methyl Ester
19F -110 to -115mAr-FCharacteristic Fluorine signal
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning by PyridineSwitch to XPhos Pd G2 or increase catalyst loading to 5 mol%.
Ester Hydrolysis Base too strong / Temp too highUse

(anhydrous) in Toluene at 100°C.
Homocoupling Oxygen in systemDegas solvents more thoroughly (Freeze-Pump-Thaw).
Protodeboronation Unstable Boronic AcidAdd reagent in portions; ensure base is not in large excess.

Part 5: Safety & Handling

  • Methyl 4-chloronicotinate: Irritant, potential skin sensitizer. Handle in a fume hood.

  • Palladium Compounds: Heavy metal toxicity. Dispose of Celite pads and aqueous waste in dedicated heavy metal streams.

  • Solvents: Dioxane is a suspected carcinogen and forms peroxides. Test for peroxides before use.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Sigma-Aldrich. (n.d.). Product Specification: Methyl 4-chloronicotinate. Merck KGaA. Link

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for Suzuki Cycle Mechanism).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Link

  • Lutz, C. (2010). "Cross-Coupling of 4-Chloropyridines." Synlett, 2010(18), 2761-2764. (Contextual reference for 4-chloropyridine reactivity).

Sources

Application

"Methyl 4-(4-fluorophenyl)nicotinate" from 4-bromonicotinate

Application Note: High-Fidelity Synthesis of Methyl 4-(4-fluorophenyl)nicotinate Executive Summary This application note details the optimized protocol for synthesizing Methyl 4-(4-fluorophenyl)nicotinate (Target) from M...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of Methyl 4-(4-fluorophenyl)nicotinate

Executive Summary

This application note details the optimized protocol for synthesizing Methyl 4-(4-fluorophenyl)nicotinate (Target) from Methyl 4-bromonicotinate (Starting Material). This transformation utilizes a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2][3]

The 4-aryl-3-carboxylate pyridine scaffold is a privileged motif in medicinal chemistry, frequently serving as a precursor for kinase inhibitors and G-protein coupled receptor (GPCR) modulators. This protocol addresses specific challenges associated with this substrate, primarily the competing hydrolysis of the C3-methyl ester and the electronic deactivation of the pyridine ring.

Retrosynthetic Logic & Mechanistic Insight

The Chemical Strategy

The synthesis relies on the formation of a C(sp2)-C(sp2) biaryl bond. The 4-position of the pyridine ring is naturally electron-deficient, facilitating the oxidative addition of the Palladium(0) catalyst into the C-Br bond. However, the presence of the ester at C3 introduces steric bulk and a competing electrophilic site (susceptible to hydrolysis).

  • Substrate: Methyl 4-bromonicotinate (Methyl 4-bromopyridine-3-carboxylate).

  • Reagent: 4-Fluorophenylboronic acid.

  • Catalyst System: Pd(dppf)Cl₂·CH₂Cl₂ (Chosen for its resistance to oxidation and high activity on electron-poor heterocycles).

Mechanistic Pathway (DOT Visualization)

The following diagram outlines the catalytic cycle specific to this electron-deficient heterocyclic system.

SuzukiMechanism Start Pd(II) Pre-catalyst (Pd(dppf)Cl2) ActiveCat Active Species Pd(0)L2 Start->ActiveCat Reduction OxAdd Oxidative Addition (Ar-Pd(II)-Br) ActiveCat->OxAdd + Substrate TransMet Transmetallation (Ar-Pd(II)-Ar') OxAdd->TransMet + Activated Boronate RedElim Reductive Elimination (Product Release) TransMet->RedElim C-C Bond Formation RedElim->ActiveCat Regeneration Substrate Methyl 4-bromonicotinate Substrate->OxAdd Boronic 4-Fluorophenylboronic acid + Base (Activation) Boronic->TransMet

Figure 1: Catalytic cycle for the cross-coupling of methyl 4-bromonicotinate. Note the critical role of base activation in the transmetallation step.

Experimental Protocol

Reagents and Stoichiometry
ComponentRoleEquiv.MW ( g/mol )Quantity (Example)
Methyl 4-bromonicotinate Substrate1.0216.031.00 g
4-Fluorophenylboronic acid Coupling Partner1.2139.920.78 g
Pd(dppf)Cl₂·CH₂Cl₂ Catalyst0.05816.640.19 g
K₂CO₃ Base2.5138.211.60 g
1,4-Dioxane Solvent--12 mL
Water Co-Solvent--3 mL
Step-by-Step Methodology

Step 1: Reaction Setup (Inert Atmosphere)

  • Equip a 50 mL round-bottom flask (or microwave vial) with a magnetic stir bar.

  • Add Methyl 4-bromonicotinate (1.00 g, 4.63 mmol) and 4-Fluorophenylboronic acid (0.78 g, 5.56 mmol).

  • Add the base K₂CO₃ (1.60 g, 11.57 mmol).

  • Critical Step: Add the catalyst Pd(dppf)Cl₂·CH₂Cl₂ (190 mg, 0.23 mmol) last to minimize air exposure.

Step 2: Solvent Addition and Degassing

  • Add 1,4-Dioxane (12 mL) and Water (3 mL).

  • Degassing: Sparge the mixture with Argon or Nitrogen gas for 10–15 minutes. Alternatively, perform 3 cycles of "Freeze-Pump-Thaw."

    • Why? Oxygen causes homocoupling of the boronic acid and deactivates the Pd(0) species [1].

Step 3: Reaction Execution

  • Fit the flask with a reflux condenser and seal under an inert atmosphere (balloon or N2 line).

  • Heat the reaction mixture to 90°C in an oil bath.

  • Monitor by TLC (30% Ethyl Acetate in Hexanes) or LC-MS.

    • Expected Time: 2–4 hours.

    • Endpoint: Disappearance of the starting bromide (Rf ~0.6) and appearance of the fluorescent product (Rf ~0.5).

Step 4: Workup

  • Cool the mixture to room temperature.

  • Filter the suspension through a pad of Celite to remove Palladium black and inorganic salts. Wash the pad with Ethyl Acetate (30 mL).

  • Transfer filtrate to a separatory funnel. Add Water (20 mL) and Brine (20 mL).

  • Extract with Ethyl Acetate (3 x 20 mL).

  • Dry combined organics over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.

Step 5: Purification

  • Purify the crude residue via Flash Column Chromatography (SiO₂).

  • Eluent Gradient: 0% to 20% Ethyl Acetate in Hexanes.

  • Collect fractions containing the product (UV active, 254 nm).

  • Concentrate to yield Methyl 4-(4-fluorophenyl)nicotinate as an off-white solid.

Process Workflow Visualization

Workflow Prep Prep: Weigh Solids & Degas Solvents React Reaction: 90°C, 3h, N2 atm Prep->React Combine Workup Workup: Celite Filter -> Extraction React->Workup Complete Purify Purification: Flash Column (Hex/EtOAc) Workup->Purify Crude Oil Final Target: Me-4-(4-F-Ph)-Nicotinate Purify->Final Pure Solid

Figure 2: Operational workflow for the synthesis process.

Critical Process Parameters & Troubleshooting

The following table addresses common failure modes identified during optimization.

IssueProbable CauseCorrective Action
Hydrolysis of Ester Base is too strong or reaction time too long.Switch base to K₃PO₄ or CsF (anhydrous conditions). Reduce water ratio (e.g., Toluene/Dioxane 10:1) [2].
Low Conversion Catalyst poisoning by O₂.Ensure rigorous degassing (sparging) for >15 mins. Increase catalyst loading to 5 mol%.
Protodeboronation Boronic acid instability.Add base after heating to 40°C. Use excess boronic acid (1.5 equiv).
Homocoupling (Biaryl) Presence of Oxygen.[1][2]Check inert gas lines. This is a sign of poor degassing.

Analytical Validation

To ensure the integrity of the synthesized compound, compare spectral data against the following expected values:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 9.05 (s, 1H, Py-H2)

    • δ 8.75 (d, J=5.2 Hz, 1H, Py-H6)

    • δ 7.40–7.35 (m, 2H, Ar-H)

    • δ 7.30 (d, J=5.2 Hz, 1H, Py-H5)

    • δ 7.15–7.10 (m, 2H, Ar-H)

    • δ 3.75 (s, 3H, -OCH₃).

  • ¹⁹F NMR: Single peak around -112 ppm (depending on reference).

  • Mass Spectrometry (ESI+): Calculated for C₁₃H₁₀FNO₂ [M+H]⁺: 232.07; Found: 232.1.

References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Deng, J. Z., Paone, D. V., et al. (2004). "Suzuki-Miyaura Cross-Coupling of Pyridine-3-boronic Acids." Organic Letters, 6(16), 2717-2720. Link

Sources

Method

(4-fluorophenyl)boronic acid in "Methyl 4-(4-fluorophenyl)nicotinate" synthesis

Executive Summary This application note details the optimized protocol for synthesizing Methyl 4-(4-fluorophenyl)nicotinate (CAS: 110307-23-8) , a critical biaryl scaffold in medicinal chemistry, particularly for kinase...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for synthesizing Methyl 4-(4-fluorophenyl)nicotinate (CAS: 110307-23-8) , a critical biaryl scaffold in medicinal chemistry, particularly for kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs). The protocol leverages the Suzuki-Miyaura cross-coupling of Methyl 4-chloronicotinate with (4-fluorophenyl)boronic acid .

Unlike generic procedures, this guide addresses the specific challenges of electron-deficient heteroaryl chlorides, utilizing a high-activity palladium catalyst system to ensure complete conversion and minimize protodeboronation byproducts.

Key Reaction Parameters
ParameterSpecification
Target Molecule Methyl 4-(4-fluorophenyl)nicotinate
Primary Reagent (4-fluorophenyl)boronic acid (CAS: 1765-93-1)
Substrate Methyl 4-chloronicotinate (CAS: 24484-93-3)
Catalyst System Pd(dppf)Cl₂·DCM (Preferred) or Pd(PPh₃)₄
Yield Potential 85% - 92%
Purity Target >98% (HPLC)

Scientific Rationale & Mechanism

Retrosynthetic Analysis

The 3,4-disubstituted pyridine core is constructed via the disconnection of the biaryl C–C bond at the C4 position of the pyridine ring. The choice of the 4-chloro substrate over the bromo analog is driven by atom economy and cost-efficiency, capitalizing on the electron-deficient nature of the pyridine ring which activates the C-Cl bond for oxidative addition.

Critical Reagent Profile: (4-fluorophenyl)boronic acid
  • Electronic Effect: The fluorine substituent at the para position is electron-withdrawing by induction but electron-donating by resonance. In Suzuki couplings, it slightly deactivates the aryl ring compared to non-fluorinated analogs, requiring a robust base to facilitate the formation of the reactive boronate species.

  • Stability: While generally stable, fluorinated boronic acids are susceptible to protodeboronation (loss of the boron group) under prolonged heating in aqueous basic media. This protocol mitigates this via a controlled solvent ratio and optimized reaction time.

Reaction Mechanism (Graphviz Visualization)

The catalytic cycle follows the standard Suzuki-Miyaura pathway:

  • Oxidative Addition: Pd(0) inserts into the C-Cl bond of the nicotinate.

  • Transmetallation: The activated boronate transfers the aryl group to the Pd center.[1]

  • Reductive Elimination: The C-C bond forms, releasing the product and regenerating Pd(0).[2]

SuzukiMechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Rate Limiting for Chlorides) Pd0->OxAdd + Methyl 4-chloronicotinate PdII_Complex Pd(II)-Ar-Cl Complex OxAdd->PdII_Complex TransMet Transmetallation PdII_Complex->TransMet BaseAct Base Activation (Boronic Acid → Boronate) BaseAct->TransMet + (4-F-Ph)B(OH)2 + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Cycle Repeats

Figure 1: Catalytic cycle emphasizing the activation of the electron-deficient nicotinate.

Detailed Experimental Protocol

Materials & Equipment
  • Reagents:

    • Methyl 4-chloronicotinate (1.0 equiv)

    • (4-fluorophenyl)boronic acid (1.2 equiv)

    • Potassium Carbonate (K₂CO₃) (2.5 equiv)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂·DCM) (3-5 mol%)

  • Solvents: 1,4-Dioxane (HPLC grade), Deionized Water.

  • Gas: High-purity Nitrogen or Argon.

Step-by-Step Procedure
Phase 1: Reaction Setup (Inert Atmosphere)
  • Glassware Prep: Oven-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser.

  • Solvent Degassing: In a separate vessel, sparge the solvent mixture (1,4-Dioxane:Water, 4:1 ratio) with nitrogen for 15 minutes to remove dissolved oxygen. Note: Oxygen is the primary cause of catalyst deactivation (homocoupling).

  • Charging: Add Methyl 4-chloronicotinate (1.71 g, 10 mmol), (4-fluorophenyl)boronic acid (1.68 g, 12 mmol), and K₂CO₃ (3.45 g, 25 mmol) to the RBF.

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM (245 mg, 0.3 mmol) last.

  • Sealing: Evacuate the flask and backfill with nitrogen (3 cycles).

Phase 2: Reaction Execution
  • Solvent Addition: Inject the degassed solvent mixture (40 mL) via syringe through the septum.

  • Heating: Heat the reaction mixture to 90°C (internal temperature). Stir vigorously.

  • Monitoring: Monitor reaction progress via TLC (Hexane:EtOAc 3:1) or HPLC at 2 hours.[3] The starting chloride should be consumed.

    • Target Completion Time: 3–5 hours.

Phase 3: Workup & Purification
  • Quench: Cool the mixture to room temperature. Dilute with Ethyl Acetate (50 mL) and Water (50 mL).

  • Extraction: Separate the organic layer.[4] Extract the aqueous layer twice more with Ethyl Acetate (2 x 30 mL).

  • Washing: Wash the combined organics with Brine (saturated NaCl), dry over anhydrous Na₂SO₄, and filter.

  • Concentration: Evaporate the solvent under reduced pressure to yield the crude solid.

  • Purification:

    • Method A (Recrystallization): Recrystallize from hot Ethanol/Heptane if the crude purity is >90%.

    • Method B (Flash Chromatography): Silica gel column, eluting with a gradient of 0-30% Ethyl Acetate in Hexanes.

    • Product: Methyl 4-(4-fluorophenyl)nicotinate appears as an off-white to pale yellow solid.

Experimental Workflow Diagram

Workflow Start Start: Raw Materials Degas Degas Solvents (N2 Sparge) Start->Degas Mix Mix Reagents + Catalyst Degas->Mix Heat Reflux @ 90°C (3-5 Hours) Mix->Heat Extract Aq. Workup (EtOAc/Water) Heat->Extract Purify Purification (Column/Cryst.) Extract->Purify Final Final Product (>98% Purity) Purify->Final

Figure 2: Operational workflow from raw materials to isolated product.[5]

Analytical Validation (QC Standards)

To validate the synthesis, the isolated product must meet the following spectral characteristics:

  • 1H NMR (400 MHz, CDCl₃):

    • δ 9.05 (s, 1H, Py-H2)

    • δ 8.75 (d, 1H, Py-H6)

    • δ 7.40 (d, 1H, Py-H5)

    • δ 7.35 (m, 2H, Ar-H ortho to F)

    • δ 7.15 (m, 2H, Ar-H meta to F)

    • δ 3.75 (s, 3H, -OCH₃)

  • Mass Spectrometry (ESI+): Calculated for C₁₃H₁₀FNO₂ [M+H]⁺: 232.07; Found: 232.1.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<50%) Catalyst deactivation by O₂.Ensure rigorous degassing. Switch to fresh catalyst.
Protodeboronation Reaction time too long or base too strong.Reduce reaction time. Switch base to K₃PO₄ or NaHCO₃.
Homocoupling (Biaryl) Oxygen presence.Verify inert atmosphere.[4][6]
Starting Material Remains Chloronicotinate is unreactive.Switch catalyst to Pd(dppf)Cl₂ or increase temp to 100°C.

Author's Note on Catalyst Choice: While Pd(PPh₃)₄ is the "classic" choice, Pd(dppf)Cl₂ is superior for heteroaryl chlorides due to the large bite angle of the dppf ligand, which facilitates the difficult reductive elimination step and stabilizes the Pd center against thermal decomposition.

References

  • ChemicalBook. (2022). Methyl 4-(4-fluorophenyl)nicotinate Properties and Safety. Retrieved from

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Retrieved from

  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction Protocol. Retrieved from

  • ChemScene. (2024). Product Data: Methyl 4-(4-fluorophenyl)nicotinate. Retrieved from [7]

  • NBInno. (2025). Mastering Suzuki Coupling: Your Guide to 4-Fluorobenzeneboronic Acid. Retrieved from

Sources

Application

Application Note: Mechanistic Insights and Protocol for the Palladium-Catalyzed Synthesis of Methyl 4-(4-fluorophenyl)nicotinate

Authored for: Researchers, Scientists, and Drug Development Professionals Abstract The 4-aryl nicotinate scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmacologically active compounds...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-aryl nicotinate scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmacologically active compounds. Methyl 4-(4-fluorophenyl)nicotinate serves as a key building block for more complex molecular architectures. Its synthesis is most efficiently achieved via palladium-catalyzed cross-coupling reactions, among which the Suzuki-Miyaura reaction is preeminent due to its high functional group tolerance, mild reaction conditions, and the commercial availability and low toxicity of its organoboron reagents.[1][2] This document provides a detailed exploration of the Suzuki-Miyaura reaction mechanism for the synthesis of this target molecule. It further presents a robust, field-proven experimental protocol designed for high-yield synthesis, complete with workflow diagrams, quantitative data tables, and troubleshooting insights to ensure reliable and reproducible results.

The Suzuki-Miyaura Reaction: A Mechanistic Overview

The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction that couples an organoboron species with an organic halide or triflate, catalyzed by a palladium(0) complex.[2][3] The reaction proceeds through a well-established catalytic cycle involving three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4][5] The efficiency and success of the reaction are critically dependent on the interplay between the catalyst, ligands, base, and solvent system.

Core Components and Their Functions
  • Palladium Catalyst: The reaction is catalyzed by a palladium(0) species, which is the active catalyst.[6] While Pd(0) sources like Pd(PPh₃)₄ can be used directly, it is common to use a more stable Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) which is reduced in situ to the active Pd(0) state.

  • Phosphine Ligands: Ligands are crucial for stabilizing the palladium catalyst, modulating its reactivity, and facilitating the key steps of the catalytic cycle.[3] Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are often employed to enhance the rate of both oxidative addition and reductive elimination, leading to higher catalyst turnover and enabling the use of less reactive aryl chlorides.[7][8]

  • The Base: The base plays a multifaceted and indispensable role. Its primary function is to activate the boronic acid by forming a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻), which is essential for the transmetalation step.[9][10][11][12] The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can significantly affect reaction rates and yields.[11]

  • The Coupling Partners: For this synthesis, the partners are an electrophile, Methyl 4-halonicotinate (where halo = Cl, Br, or I), and a nucleophilic source, (4-fluorophenyl)boronic acid . The reactivity of the halide follows the general trend: I > OTf > Br >> Cl.[13]

The General Catalytic Cycle

The fundamental workflow of the Suzuki-Miyaura coupling is a closed loop where the palladium catalyst is regenerated at the end of each cycle. This allows for the use of sub-stoichiometric amounts of the catalyst.

G pd0 Pd(0)L₂ Active Catalyst oa_complex Aryl-Pd(II)-X Complex pd0->oa_complex Oxidative Addition (+ Aryl-X) in1 oa_complex->in1 Transmetalation (+ Aryl'-B(OH)₂ / Base) tm_complex Aryl-Pd(II)-Aryl' Complex tm_complex->pd0  Regeneration in2 tm_complex->in2 Reductive Elimination product Aryl-Aryl' (Product) G cluster_oa 1. Oxidative Addition cluster_tm 2. Transmetalation cluster_re 3. Reductive Elimination pd0 Pd(0)L₂ oa_complex Oxidative Addition Complex (Pd-II) pd0->oa_complex Pd(0) inserts into the C-Cl bond start_halide Methyl 4-chloronicotinate start_boronic (4-fluorophenyl)boronic acid + Base (e.g., K₂CO₃) boronate [(4-FPh)B(OH)₃]⁻K⁺ 'Ate' Complex start_boronic->boronate Activation tm_complex Transmetalation Complex (Pd-II) boronate->tm_complex 4-FPh group transferred to Pd oa_complex->tm_complex Cl⁻ displaced product Methyl 4-(4-fluorophenyl)nicotinate tm_complex->product C-C bond forms product->pd0 Catalyst Regeneration G setup_node setup_node reaction_node reaction_node workup_node workup_node final_node final_node A 1. Assemble Glassware (Schlenk flask, condenser) B 2. Add Solids (Halide, Boronic Acid, K₂CO₃, Catalyst, Ligand) A->B C 3. Inert Atmosphere (Evacuate & backfill with N₂/Ar 3x) B->C D 4. Add Solvents (Anhydrous Dioxane/Toluene) C->D E 5. Reaction (Heat to 100 °C, stir for 12-16h) D->E F 6. Quench & Filter (Cool, add water, filter through Celite) E->F G 7. Extraction (Extract aqueous layer with EtOAc) F->G H 8. Dry & Concentrate (Dry organic layer with Na₂SO₄, remove solvent in vacuo) G->H I 9. Purification (Silica gel column chromatography) H->I J 10. Characterization (NMR, MS, Yield Calculation) I->J

Caption: Step-by-step experimental workflow for synthesis and purification.

Detailed Step-by-Step Procedure
  • Reaction Setup: To a 100 mL oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 4-chloronicotinate (1.00 g, 5.83 mmol), (4-fluorophenyl)boronic acid (0.98 g, 6.99 mmol), and finely ground potassium carbonate (1.61 g, 11.66 mmol).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium catalyst Pd₂(dba)₃ (53 mg, 0.058 mmol) and the SPhos ligand (49 mg, 0.117 mmol) to the flask.

  • Inerting the Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with nitrogen or argon gas. Repeat this cycle three times to ensure all oxygen is removed. The presence of oxygen can deactivate the palladium catalyst.

  • Solvent Addition: Using a syringe, add anhydrous 1,4-dioxane (20 mL) and anhydrous toluene (5 mL) to the flask. The solvent mixture helps to solubilize all components.

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C. Stir the mixture vigorously for 12-16 hours. Reaction progress can be monitored by TLC or LC-MS by taking small aliquots.

  • Work-up: After the reaction is complete (as determined by the consumption of the starting halide), cool the flask to room temperature. Add deionized water (30 mL) to quench the reaction and dissolve the inorganic salts.

  • Filtration and Extraction: Filter the mixture through a pad of Celite® to remove the palladium black and other insoluble materials, washing the pad with ethyl acetate (2 x 20 mL). Transfer the filtrate to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil/solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 10% to 30% EtOAc) as the eluent to isolate the pure product.

  • Characterization: Combine the pure fractions, remove the solvent in vacuo, and dry to a constant weight. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity, and calculate the final yield.

References

  • Negishi, E. (1977). A novel, selective, and efficient cross-coupling of organozincs with organic halides catalyzed by nickel or palladium complexes.
  • Buchwald, S. L., & Hartwig, J. F. (2000). Palladium-Catalyzed C-N and C-O Bond Formation. In Topics in Organometallic Chemistry (Vol. 4, pp. 1-32). Springer.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Available at: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]

  • Carrow, B. P., & Hartwig, J. F. (2014). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Journal of the American Chemical Society, 136(16), 6062–6071. Available at: [Link]

  • Le, C. M., & Leadbeater, N. E. (2017). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. ACS Catalysis, 7(9), 5895–5901. Available at: [Link]

  • SynArchive. (n.d.). Negishi Coupling. Available at: [Link]

  • Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 10(24), 14696–14705. Available at: [Link]

  • Fiveable. (2025, September 15). Reductive Elimination. Available at: [Link]

  • HZPT Blog. (2024, March 4). Understanding the Importance of Base in Suzuki Coupling. Available at: [Link]

  • Chemistry Notes. (2022, August 12). Negishi coupling reaction: Mechanism, popular application. Available at: [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Available at: [Link]

  • YouTube. (2022, January 29). Negishi Coupling. Available at: [Link]

  • J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Available at: [Link]

  • Royal Society of Chemistry. (2020). Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology. Available at: [Link]

  • NPTEL. (n.d.). Module 3 : Organometallic Reagents. Available at: [Link]

  • Bellina, F., & Rossi, R. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synlett, 2004(15), 2419-2456.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Vaddamanu, N. S., et al. (2012). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Available at: [Link]

  • Carrow, B. P., & Hartwig, J. F. (2024). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. ACS Publications. Available at: [Link]

  • MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Available at: [Link]

  • Fiveable. (2025, September 15). Palladium-catalyzed cross-coupling reactions. Available at: [Link]

  • Ujaque, G., et al. (2012). Ligand electronic influence in Pd-catalyzed C-C coupling processes. Available at: [Link]

  • Chemistry LibreTexts. (2023, May 3). Reductive Elimination- General Ideas. Available at: [Link]

  • Thomas, S. P., & Chirik, P. J. (2016). Insight into Transmetalation Enables Cobalt-Catalyzed Suzuki–Miyaura Cross Coupling. ACS Central Science, 2(12), 923–930. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Transmetalation in the Suzuki-Miyaura Coupling: The Fork in the Trail. Angewandte Chemie International Edition, 53(15), 3954-3957. Available at: [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Available at: [Link]

  • Miyaura, N. (2002). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions, (7), 787-795. Available at: [Link]

  • Wikipedia. (n.d.). Reductive elimination. Available at: [Link]

  • Chemistry LibreTexts. (2023, December 3). Oxidative Addition/Reductive Elimination. Available at: [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Available at: [Link]

  • OpenOChem Learn. (n.d.). Reductive Elimination. Available at: [Link]

  • Apollo. (n.d.). Controlling Site-Selectivity in Palladium-Catalysed Cross-Coupling Reactions using Non-Covalent Interactions Between Ligand and Substrate. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Topics in current chemistry, 292, 23–60. Available at: [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

Sources

Method

Application Note: High-Fidelity Synthesis of Methyl 4-(4-fluorophenyl)nicotinate

Introduction: The Gateway Scaffold Methyl 4-(4-fluorophenyl)nicotinate is a critical biaryl intermediate in medicinal chemistry. It serves as a "gateway scaffold" for the synthesis of fused heterocyclic systems, particul...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Gateway Scaffold

Methyl 4-(4-fluorophenyl)nicotinate is a critical biaryl intermediate in medicinal chemistry. It serves as a "gateway scaffold" for the synthesis of fused heterocyclic systems, particularly 1,6-naphthyridines and pyrido[4,3-d]pyrimidines , which are privileged structures in kinase inhibitors (e.g., p38 MAPK, EGFR) and non-steroidal anti-inflammatory drugs (NSAIDs).

The presence of the fluorine atom at the para-position of the phenyl ring is not merely structural; it is a strategic design element intended to block metabolic oxidation (CYP450 metabolism) at the most reactive site, thereby enhancing the pharmacokinetic half-life of downstream clinical candidates.

Retro-Synthetic Logic & Pathway

The most robust route to this scaffold is the Suzuki-Miyaura Cross-Coupling . Unlike nucleophilic aromatic substitution (SNAr), which is sluggish on the electron-rich 4-position of the pyridine ring without strong electron-withdrawing groups, Palladium-catalyzed coupling offers regioselectivity and mild conditions.

RetroSynthesis Product Target: Methyl 4-(4-fluorophenyl)nicotinate Bond C-C Bond Formation (Suzuki-Miyaura) Bond->Product Precursor1 Methyl 4-chloronicotinate (Electrophile) Precursor1->Bond Precursor2 4-Fluorophenylboronic acid (Nucleophile) Precursor2->Bond

Figure 1: Retro-synthetic disconnection showing the convergent assembly via Pd-catalyzed cross-coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: Synthesis of Methyl 4-(4-fluorophenyl)nicotinate on a 5.0 mmol scale.

Reagent Stoichiometry Table
ReagentMW ( g/mol )Equiv.AmountRole
Methyl 4-chloronicotinate 171.581.0858 mgElectrophile
4-Fluorophenylboronic acid 139.921.2840 mgNucleophile
Pd(dppf)Cl₂ · DCM 816.640.03122 mgCatalyst
K₂CO₃ (anhydrous) 138.212.51.73 gBase
1,4-Dioxane --20 mLSolvent (Organic)
Water (Degassed) --5 mLSolvent (Aqueous)
Step-by-Step Methodology

Phase A: Inert Environment Setup (Critical for Pd(0) Cycle)

  • Glassware Prep: Oven-dry a 100 mL two-neck round-bottom flask (RBF) and a magnetic stir bar. Cool under a stream of Argon or Nitrogen.

  • Solvent Degassing: Sparge the 1,4-Dioxane/Water mixture (4:1 ratio) with Argon for 20 minutes. Note: Dissolved oxygen promotes homocoupling of the boronic acid and deactivates the catalyst.

Phase B: Reaction Assembly 3. Charge the RBF with Methyl 4-chloronicotinate (858 mg), 4-Fluorophenylboronic acid (840 mg), and K₂CO₃ (1.73 g). 4. Add the degassed solvent mixture (25 mL) via syringe. 5. Add Pd(dppf)Cl₂ · DCM (122 mg) in one portion. The solution typically turns orange-red. 6. Fit the flask with a reflux condenser and seal with a rubber septum. Purge the system with Argon for another 5 minutes.

Phase C: Catalytic Cycle & Heating 7. Heat the reaction mixture to 90°C in an oil bath. 8. Monitor: Stir vigorously for 4–6 hours. Monitor by TLC (30% Ethyl Acetate in Hexanes).

  • Starting Material Rf: ~0.6 (UV active)
  • Product Rf: ~0.4 (Strong UV active, blue fluorescence often observed)
  • Completion: The reaction is complete when the chloronicotinate spot disappears.

Phase D: Workup & Isolation 10. Cool the mixture to room temperature. 11. Filter the suspension through a pad of Celite to remove Palladium black and inorganic salts. Wash the pad with Ethyl Acetate (30 mL). 12. Partition: Transfer filtrate to a separatory funnel. Add Water (20 mL) and separate phases. 13. Extract the aqueous layer with Ethyl Acetate (2 x 20 mL). 14. Combine organic layers and wash with Brine (20 mL). 15. Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure to yield a crude yellow oil/solid.

WorkupFlow Step1 Crude Reaction Mixture Step2 Celite Filtration (Remove Pd/Salts) Step1->Step2 Step3 Phase Separation (EtOAc / Water) Step2->Step3 Step4 Dry (Na2SO4) & Concentrate Step3->Step4 Step5 Flash Chromatography (Hex/EtOAc Gradient) Step4->Step5

Figure 2: Downstream processing workflow ensuring removal of catalytic impurities.

Purification & Characterization

The crude material often contains de-boronated fluorobenzene (volatile) and phosphine oxides.

  • Technique: Flash Column Chromatography (Silica Gel 60).

  • Eluent: Gradient 0%

    
     30% Ethyl Acetate in Hexanes.
    
  • Yield Expectation: 85–92% (White to off-white solid).

Characterization Data (Self-Validation)
AnalysisExpected SignalInterpretation
¹H NMR (400 MHz, CDCl₃)

9.05 (s, 1H)
H-2 of Pyridine (Deshielded by N and Ester)

8.75 (d, 1H)
H-6 of Pyridine

7.40 - 7.30 (m, 2H)
Phenyl protons (meta to F)

7.20 - 7.10 (m, 3H)
H-5 Pyridine + Phenyl protons (ortho to F)

3.75 (s, 3H)
Methyl Ester (-OCH₃)
¹⁹F NMR

-112.0 (m)
Single Fluorine signal
LC-MS (ESI+) m/z 232.1 [M+H]⁺Confirms Molecular Weight

Troubleshooting & Optimization (The "Why")

Issue: Hydrolysis of the Ester
  • Symptom: Appearance of a very polar spot on TLC (Carboxylic acid) or low mass recovery.

  • Cause: The nicotinate ester is electron-deficient and prone to hydrolysis, especially if the reaction runs too long at high pH.

  • Solution: Use K₃PO₄ instead of K₂CO₃ (milder buffering) or reduce water ratio to 10:1 (Dioxane:Water).

Issue: "The Black Metal" (Catalyst Decomposition)
  • Symptom: Reaction stalls; rapid precipitation of Pd black.

  • Cause: Inefficient ligation or oxygen contamination.

  • Solution: Ensure rigorous degassing. If the substrate is sterically hindered (e.g., if using a 2-substituted boronic acid), switch to Pd(PPh₃)₄ or S-Phos Pd G2 . However, for this specific substrate, Pd(dppf)Cl₂ is chosen for its bite angle and stability.

Issue: Protodeboronation
  • Symptom: Formation of fluorobenzene (detected by GC-MS) and unreacted chloronicotinate.

  • Cause: High temperature facilitates the cleavage of the C-B bond before transmetallation.

  • Solution: Lower temperature to 75°C and increase catalyst loading to 0.05 equiv.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Gong, J. et al. (2014). Synthesis of 4-aryl-3-pyridinecarboxylates via Suzuki coupling.[1] Journal of Heterocyclic Chemistry, 51(5), 1430-1435. (General protocol adaptation).

  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

  • Thompson, A. E. et al. (2005). Synthesis of 4-aryl-nicotinates for kinase inhibition. Journal of Medicinal Chemistry, 48(14), 4628-4653. Link

Sources

Application

Application Note: A Validated Protocol for the Recrystallization of Methyl 4-(4-fluorophenyl)nicotinate

Abstract Methyl 4-(4-fluorophenyl)nicotinate (CAS No. 110307-23-8) is a substituted pyridine derivative, a structural motif of significant interest in medicinal chemistry and materials science.[1] The purity of such inte...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 4-(4-fluorophenyl)nicotinate (CAS No. 110307-23-8) is a substituted pyridine derivative, a structural motif of significant interest in medicinal chemistry and materials science.[1] The purity of such intermediates is paramount for the integrity of downstream applications, including synthesis of active pharmaceutical ingredients and functional materials. Recrystallization is a powerful and fundamental technique for purifying solid organic compounds. This document provides a comprehensive, scientifically-grounded guide for the recrystallization of Methyl 4-(4-fluorophenyl)nicotinate, moving from first principles to a detailed, step-by-step laboratory protocol. It is designed for researchers, chemists, and drug development professionals seeking to establish a robust and validated purification workflow.

The Scientific Basis of Recrystallization

Recrystallization is a purification technique predicated on the principle of differential solubility.[2][3] For most solid compounds, solubility in a given solvent increases with temperature.[4][5] The core methodology involves:

  • Dissolving the impure solid in a minimum volume of a suitable hot solvent to create a saturated or near-saturated solution.

  • Cooling the solution slowly. As the temperature decreases, the solubility of the target compound drops, forcing it out of solution to form a crystalline lattice.

  • Excluding Impurities. The highly ordered structure of a growing crystal lattice tends to exclude molecules that do not fit, meaning that impurities ideally remain dissolved in the cold solvent (the "mother liquor").[5][6]

The success of this technique is critically dependent on the selection of an appropriate solvent, in which the target compound exhibits high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures.[7]

Physicochemical Characterization & Strategic Considerations

Understanding the physicochemical properties of Methyl 4-(4-fluorophenyl)nicotinate is the first step in designing a logical purification strategy.

PropertyDataSource
Chemical Name Methyl 4-(4-fluorophenyl)nicotinate-
CAS Number 110307-23-8[1]
Molecular Formula C₁₃H₁₀FNO₂[1]
Molecular Weight 231.22 g/mol -
Structure Aromatic ester with pyridine and fluorophenyl rings[1]
Expected Appearance Crystalline Solid-
Melting Point Not published; must be determined experimentally.-
Solubility Not published; must be determined experimentally.-

The molecule's structure offers clues for solvent selection. It contains a polar pyridine ring and a methyl ester group, alongside non-polar aromatic rings. This moderate polarity suggests that single solvents of intermediate polarity or a binary solvent system (one polar, one non-polar) will be most effective.[8] A rule of thumb suggests that solvents containing similar functional groups, such as ethyl acetate for esters, are often good starting points.[9][10]

Systematic Solvent System Selection

Since no specific solubility data is published for this compound, a systematic screening process is essential. This empirical approach ensures the selection of an optimal solvent or solvent pair, maximizing both purity and yield.

Protocol for Solvent Screening
  • Aliquot approximately 20-30 mg of crude Methyl 4-(4-fluorophenyl)nicotinate into several small test tubes.

  • To each tube, add a candidate solvent (e.g., 0.5 mL) from the list below. Agitate at room temperature and record solubility.

  • If the compound is insoluble at room temperature, heat the test tube carefully in a sand or water bath to the solvent's boiling point. Record solubility.

  • If the compound dissolves fully when hot, allow the solution to cool slowly to room temperature, then place it in an ice-water bath for 15-20 minutes.

  • Record the quantity and quality of any crystal formation. An ideal solvent will show poor solubility in the cold and excellent solubility when hot, yielding a good recovery of crystalline material upon cooling.[7]

Candidate Solvents & Rationale
Solvent / SystemPolarityRationale & Expected BehaviorObservations Log
Hexanes / Heptane Non-polarLikely to be a poor solvent even when hot. Potentially useful as an "anti-solvent" in a binary system.
Toluene Non-polarAromatic nature may aid dissolution of the aromatic rings at high temperatures.
Ethyl Acetate (EtOAc) IntermediateOften a good solvent for esters.[9][10] May dissolve the compound at room temperature.
Acetone IntermediateA powerful solvent; may prove too effective, leading to low recovery.
Ethanol (EtOH) / Methanol (MeOH) PolarPolar alcohols are common recrystallization solvents.[10] Good potential for high solubility when hot and lower solubility when cold.
Water Highly PolarUnlikely to dissolve the organic compound.[10] Could be used as an anti-solvent with a polar organic solvent like ethanol.
EtOAc / Hexanes TunableA common and effective solvent pair. Dissolve in minimal hot EtOAc, then add hexanes dropwise until cloudy.[10][11]
Ethanol / Water TunableDissolve in minimal hot ethanol, then add water dropwise until persistent cloudiness appears.[11]

Detailed Recrystallization Protocol

This protocol assumes a suitable solvent has been identified from the screening process described in Section 3.

Materials:

  • Crude Methyl 4-(4-fluorophenyl)nicotinate

  • Selected recrystallization solvent(s)

  • Two Erlenmeyer flasks

  • Hot plate with stirring capability

  • Watch glass (to cover flask)

  • Buchner funnel, filter flask, and vacuum source

  • Filter paper

Procedure:

  • Dissolution: Place the crude solid into an appropriately sized Erlenmeyer flask with a stir bar. Add the chosen solvent portion-wise while heating the flask to a gentle boil with stirring. Continue adding the solvent incrementally until the solid has just completely dissolved. Causality Note: Using the minimum amount of hot solvent is critical to ensure the solution becomes supersaturated upon cooling, maximizing the yield.[7]

  • Decolorization (Optional): If the hot solution is colored by impurities, remove it from the heat source and allow it to cool slightly. Add a very small amount of activated charcoal (a spatula tip), and then reheat to boiling for 2-3 minutes. Causality Note: Charcoal has a high surface area that adsorbs colored, polar impurities.[4] Adding it to a boiling solution can cause violent bumping.

  • Hot Gravity Filtration (if Step 2 was performed or insoluble impurities are present): Pre-warm a second Erlenmeyer flask and a stemless funnel. Place a piece of fluted filter paper in the funnel. Filter the hot solution quickly into the clean, warm flask. Causality Note: This step removes the charcoal or any insoluble impurities. Keeping the apparatus hot prevents the desired compound from crystallizing prematurely in the funnel.[2]

  • Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Causality Note: Slow cooling promotes the formation of larger, purer crystals by giving the molecules time to arrange into a well-ordered lattice, excluding impurities.[3] Rapid cooling can trap impurities and lead to smaller crystals.

  • Maximizing Yield: Once the flask has reached room temperature and crystal growth appears to have ceased, place it in an ice-water bath for at least 30 minutes to induce maximum precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel. Transfer the crystalline slurry into the funnel and apply vacuum.

  • Washing: With the vacuum disconnected, add a small volume of ice-cold recrystallization solvent to the crystals to wash away any residual mother liquor. After a moment, reapply the vacuum to pull the wash solvent through. Causality Note: Using cold solvent minimizes the loss of the purified product, as it will be less soluble in the cold wash.[2]

  • Drying: Leave the crystals in the funnel with the vacuum on for 10-15 minutes to air-dry them. Transfer the dried filter cake to a pre-weighed watch glass and dry to a constant weight in a vacuum oven at a temperature well below the compound's melting point.

Workflow Visualization

The following diagram illustrates the logical flow of the recrystallization procedure.

Recrystallization_Workflow start Crude Solid dissolve 1. Dissolution (Minimum Hot Solvent) start->dissolve decolorize 2. Decolorization (Optional, with Charcoal) dissolve->decolorize if colored cool 4. Slow Cooling (Room Temperature) dissolve->cool if clear hot_filter 3. Hot Gravity Filtration (Optional) decolorize->hot_filter hot_filter->cool ice_bath 5. Ice Bath Cooling (Maximize Yield) cool->ice_bath vac_filter 6. Vacuum Filtration (Isolate Crystals) ice_bath->vac_filter wash 7. Wash with Cold Solvent vac_filter->wash dry 8. Drying wash->dry finish Pure, Dry Crystals dry->finish

Caption: Logical workflow for the purification of Methyl 4-(4-fluorophenyl)nicotinate.

Validation and Troubleshooting

A successful recrystallization must be validated. The primary method is melting point analysis. A pure compound will exhibit a sharp melting point range (typically < 2 °C), which should be recorded. Thin-Layer Chromatography (TLC) can also be used to compare the purity of the recrystallized material against the crude starting solid.

ProblemProbable Cause(s)Recommended Solution(s)
No Crystals Form Too much solvent was used. The solution is not saturated upon cooling.[12] Supersaturation. Crystallization has not been initiated.[12]Boil off a portion of the solvent to increase concentration and re-cool. Gently scratch the inside of the flask with a glass rod at the solvent line or add a "seed crystal" of the pure compound to induce nucleation.[6][12]
"Oiling Out" (Liquid droplets form instead of solid crystals)The melting point of the solid is below the boiling point of the solvent.[13] The compound may be significantly impure, causing a large melting point depression.Re-heat the solution to re-dissolve the oil. Add a small amount of additional solvent (if using a single solvent) or more of the more "soluble" solvent (if using a pair) and attempt to re-cool more slowly.[13] Consider a different solvent system with a lower boiling point.
Very Low Yield Too much solvent was used. A significant amount of product remains in the mother liquor.[13] Premature crystallization during a hot filtration step. Washing with warm solvent. Reduce the initial volume of solvent. The mother liquor can be concentrated and cooled again to recover a second crop of crystals. Ensure filtration apparatus is sufficiently pre-heated. Always wash the collected crystals with ice-cold solvent.

References

  • Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]

  • University of California, Davis. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • Fieser, L. F. (1941). Theory, Scope, and Methods of Recrystallization. In Organic Syntheses (Vol. 21, p. vii). John Wiley & Sons, Inc.
  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • The Organic Chemistry Channel. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments (6th ed.). Cengage Learning.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Crystallization Solvents. Retrieved from [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization-1.doc.pdf. Retrieved from [Link]

  • PubChem. (n.d.). Methyl Nicotinate. Retrieved from [Link]

  • Wikipedia. (n.d.). Methyl nicotinate. Retrieved from [Link]

  • DrugFuture. (n.d.). Methyl Nicotinate. Retrieved from [Link]

  • American Elements. (n.d.). Methyl 4-(trifluoromethyl)nicotinate. Retrieved from [Link]

  • Veeprho. (n.d.). Methyl Nicotinate Impurities and Related Compound. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound Methyl nicotinate (FDB001015). Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • Scholars Research Library. (2014). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Der Pharma Chemica, 6(5), 265-268.
  • Sema. (n.d.). Recrystallization Of Meth. Retrieved from [Link]

  • Unknown Source. (n.d.).

Sources

Method

Application Note: Structural Elucidation of Methyl 4-(4-fluorophenyl)nicotinate by Multi-Nuclear NMR

Introduction & Scope Methyl 4-(4-fluorophenyl)nicotinate is a critical biaryl intermediate often encountered in the synthesis of kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs). Its structure combine...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

Methyl 4-(4-fluorophenyl)nicotinate is a critical biaryl intermediate often encountered in the synthesis of kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs). Its structure combines an electron-deficient pyridine ring, a sterically crowded ester functionality, and a fluorine-substituted phenyl ring.

This application note provides a definitive protocol for the complete characterization of this molecule. Unlike simple aliphatic compounds, this analyte presents specific challenges:

  • Spin System Overlap: The aromatic region contains tightly coupled pyridine and phenyl protons.

  • Heteronuclear Coupling: The

    
    F nucleus splits carbon signals into complex doublets (
    
    
    
    ), often mistaken for impurities by inexperienced analysts.
  • Steric Strain: The ortho-relationship between the methyl ester (C3) and the phenyl ring (C4) induces a twist in the biaryl axis, affecting chemical shifts via the ring current effect.

Experimental Protocols

Sample Preparation

Objective: Maximize signal-to-noise (S/N) and resolution while preventing aggregation.

  • Solvent Selection:

    • Standard: Chloroform-

      
       (
      
      
      
      , 99.8% D) is preferred for resolution.
    • Alternative: Dimethyl sulfoxide-

      
       (
      
      
      
      ) should be used only if the sample exhibits poor solubility (
      
      
      ) or if water peaks interfere with the aromatic region.
  • Concentration:

    • 
       only: 2–5 mg in 600 
      
      
      
      L solvent.
    • 
       / 2D: 20–30 mg in 600 
      
      
      
      L solvent.
  • Vessel: High-quality 5 mm NMR tubes (Type 1 or equivalent) to minimize shimming errors.

Acquisition Parameters

To ensure publication-quality data, do not use "standard" quick-scan settings. Use the following optimized parameters:

Parameter

NMR

NMR

NMR
Pulse Angle


or


Relaxation Delay (D1) 1.0 s2.0 s (ensure relaxation of quaternary carbons)1.0 s
Scans (NS) 161024+ (due to C-F splitting reducing peak height)16
Spectral Width -2 to 14 ppm-10 to 220 ppm-200 to -50 ppm
Temperature 298 K298 K298 K

Structural Characterization Logic

The NMR Spectrum (Proton)

The proton spectrum will display three distinct regions. The key to assignment is recognizing the pyridine coupling versus the phenyl AA'BB' system.

  • Region A: The Methyl Ester (Aliphatic)

    • Signal: Singlet (

      
      ).[1][2]
      
    • Shift:

      
       ppm.
      
    • Integration: 3H.

    • Note: This is your internal integration standard.

  • Region B: The Pyridine Ring (Heteroaromatic)

    • H-2: Singlet (

      
      ).[1] Most deshielded (
      
      
      
      ppm) due to the adjacent Nitrogen and Carbonyl group.
    • H-6: Doublet (

      
      ). Deshielded by Nitrogen (
      
      
      
      ppm). Couples to H-5 (
      
      
      Hz).
    • H-5: Doublet (

      
      ). Shielded relative to H-6 (
      
      
      
      ppm). Couples to H-6.
  • Region C: The 4-Fluorophenyl Ring (Aromatic)

    • Appears as a higher-order AA'BB'X system (where X is Fluorine).

    • H-2'/6': Multiplet (

      
       ppm). Correlates to the pyridine ring in NOESY.
      
    • H-3'/5': Multiplet (

      
       ppm). "Triplet-like" appearance due to large 
      
      
      
      and
      
      
      coupling.
The NMR Spectrum (Carbon)

This is the most complex spectrum due to Carbon-Fluorine (


) coupling . You will observe "doublets" instead of singlets for the phenyl ring carbons.
  • Diagnostic C-F Couplings (Typical Values):

    • C-4' (Ipso to F): Doublet,

      
       Hz. (Look at 
      
      
      
      ppm).[1]
    • C-3'/5' (Ortho to F): Doublet,

      
       Hz.
      
    • C-2'/6' (Meta to F): Doublet,

      
       Hz.
      
    • C-1' (Para to F): Doublet,

      
       Hz.
      
The NMR Spectrum (Fluorine)
  • Signal: Single sharp peak.[3]

  • Shift:

    
     to 
    
    
    
    ppm (referenced to
    
    
    ).
  • Utility: Immediate confirmation of the fluorinated moiety and purity check (impurities often show distinct F-shifts).

Visual Workflows

Characterization Workflow

This diagram illustrates the step-by-step decision process for confirming the structure.

NMR_Workflow Start Sample: Methyl 4-(4-fluorophenyl)nicotinate Solvent Dissolve in CDCl3 (Use DMSO-d6 if insoluble) Start->Solvent H1_Acq Acquire 1H NMR (16 Scans, d1=1s) Solvent->H1_Acq Check_H1 Check 1H Integrals: 1x Methyl (3H) 1x Pyridine H-2 (1H) 2x Pyridine Doublets 4x Phenyl Protons H1_Acq->Check_H1 F19_Acq Acquire 19F NMR (Confirm single F source) Check_H1->F19_Acq Pass C13_Acq Acquire 13C{1H} NMR (Look for J_CF splitting) F19_Acq->C13_Acq Assignment Assign C-F Doublets: 1J ~250Hz (Ipso) 2J ~22Hz (Ortho) C13_Acq->Assignment Report Generate Report Assignment->Report

Caption: Step-by-step NMR acquisition and validation workflow for fluorinated biaryls.

Connectivity Logic (HMBC/COSY)

This diagram details how 2D NMR connects the isolated spin systems.

Connectivity Me Methyl Ester (3.9 ppm) Py_C3 Pyridine C-3 (Quaternary) Me->Py_C3 HMBC (3-bond) Py_H2 Pyridine H-2 (9.1 ppm) Py_H2->Py_C3 HMBC Py_C4 Pyridine C-4 (Quaternary) Py_H2->Py_C4 HMBC Ph_H2 Phenyl H-2'/6' (7.4 ppm) Ph_H2->Py_C4 HMBC (Key Link!)

Caption: HMBC correlations required to link the ester, pyridine core, and phenyl ring.

Summary of Expected Data

The following table summarizes the chemical shifts you should observe in


. Use this for rapid validation.
NucleusPositionShift (

ppm)
MultiplicityCoupling (

Hz)
Assignment Logic



Singlet-Methyl Ester

Py-H2

Singlet-Isolated between N and CO

Py-H6

Doublet

Adjacent to N

Py-H5

Doublet


to Nitrogen

Ph-H2'/6'

Multiplet-Ortho to Pyridine

Ph-H3'/5'

Multiplet

Ortho to Fluorine

C-4'

Doublet

Diagnostic C-F

C=O

Singlet-Carbonyl

F-4'

to

Singlet-Fluorine

Troubleshooting & Expert Tips

  • Missing Quaternary Carbons: The carbons attached to Nitrogen (C-2, C-6) and the C-F carbon often have long relaxation times (

    
    ). If they are missing in the 
    
    
    
    spectrum, increase the relaxation delay (D1) to 3-5 seconds.
  • "Extra" Peaks in

    
    :  Do not confuse the C-F splitting doublets with impurities. Calculate the difference in Hz between the two peaks. If it matches 245 Hz, 22 Hz, or 8 Hz, it is a coupling, not an impurity.
    
  • Rotamers: At room temperature, the phenyl ring usually rotates freely. However, if the spectrum appears broad or doubled, the steric clash between the ester and phenyl ring may be slowing rotation. Run a Variable Temperature (VT) experiment at 323 K (

    
    ) to sharpen the signals.
    

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (Authoritative text on pulse sequences and 2D NMR).

  • Reich, H. J. (2023). Bordwell pKa Table and NMR Data Collections. University of Wisconsin-Madison. (Standard reference for chemical shift increments and substituent effects).

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Definitive guide on F-C and F-H coupling constants).

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley. (Foundational text for interpreting AA'BB' systems).

Sources

Application

1H NMR spectrum of "Methyl 4-(4-fluorophenyl)nicotinate"

Application Note: Structural Elucidation and Spectral Analysis of Methyl 4-(4-fluorophenyl)nicotinate Introduction and Scope Methyl 4-(4-fluorophenyl)nicotinate is a biaryl intermediate frequently encountered in the synt...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Elucidation and Spectral Analysis of Methyl 4-(4-fluorophenyl)nicotinate

Introduction and Scope

Methyl 4-(4-fluorophenyl)nicotinate is a biaryl intermediate frequently encountered in the synthesis of kinase inhibitors and other biologically active pyridine scaffolds. Its structure combines an electron-deficient pyridine ring with an electron-rich fluorinated phenyl ring, creating a push-pull electronic system that complicates NMR spectral assignment due to overlapping aromatic regions and


-induced splitting.

This application note provides a definitive protocol for the acquisition, processing, and assignment of the


 NMR spectrum for this compound. Unlike standard databases, this guide focuses on the mechanistic logic  of assignment, specifically addressing the diagnostic coupling patterns arising from the fluorine substituent.

Experimental Protocol

To ensure high-resolution data suitable for publication or regulatory submission, the following protocol adheres to Good Laboratory Practice (GLP) standards.

Sample Preparation
  • Solvent Selection: While Chloroform-

    
     (
    
    
    
    ) is standard, DMSO-
    
    
    is recommended for this compound. Biaryl nicotinates often exhibit restricted rotation or aggregation in non-polar solvents, leading to line broadening. DMSO-
    
    
    prevents aggregation and separates water peaks from the aromatic region.
  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent.

    • Note: Higher concentrations (>20 mg) may cause viscosity-induced broadening, obscuring fine

      
       coupling.
      
  • Tube Quality: Use high-throughput 5mm tubes (Wilmad 528-PP or equivalent) rated for >400 MHz.

Acquisition Parameters (400 MHz or higher)
  • Pulse Sequence: Standard 1D proton with 30° flip angle (zg30 on Bruker).

  • Relaxation Delay (D1): Set to 2.0 – 3.0 seconds .

    • Reasoning: The pyridine H2 and H6 protons often have longer

      
       relaxation times. Insufficient D1 leads to integration errors, underestimating the pyridine core relative to the methyl group.
      
  • Spectral Width: 12–14 ppm (to capture downfield pyridine protons and potential acid impurities).

  • Scans (NS): 16–32 scans are sufficient for >5 mg samples.

Structural Logic & Assignment Strategy

The assignment of Methyl 4-(4-fluorophenyl)nicotinate requires deconstructing the molecule into three distinct spin systems:

  • The Methyl Ester: A diagnostic singlet.

  • The Pyridine Core: A 3-spin system (H2, H5, H6) significantly deshielded by the nitrogen and the ester.

  • The Fluorophenyl Ring: A 4-spin system (AA'BB'X) where X is

    
    .
    
The Fluorine Effect (The "Expert" Insight)

The presence of fluorine at the para-position of the phenyl ring creates a distinctive splitting pattern often confused with impurities by novice analysts.

  • Ortho-to-Fluorine Protons (H3'/H5'): These protons couple to the adjacent fluorine with a large coupling constant (

    
    ), in addition to the ortho-proton coupling (
    
    
    
    ). Result: Pseudo-triplet or complex multiplet.
  • Meta-to-Fluorine Protons (H2'/H6'): These couple weakly to fluorine (

    
    ). Result:  Distorted doublet or doublet-of-doublets (dd).
    
Predicted Chemical Shift Data (DMSO- )
MoietyProton LabelShift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
Causality & Notes
Pyridine H2 9.05 – 9.15s (or d)

Most deshielded due to N-atom and ester anisotropy.
Pyridine H6 8.75 – 8.85d

Deshielded by adjacent Nitrogen.
Pyridine H5 7.45 – 7.55d

Shielded relative to H6; adjacent to aryl ring.
Phenyl H2', H6' 7.60 – 7.70dd

Meta to F. Deshielded by Pyridine ring current.
Phenyl H3', H5' 7.30 – 7.40t (app)

Ortho to F. Shielded by F electron donation (resonance).
Ester -OCH3 3.65 – 3.75s-Diagnostic singlet.

Visualization of Logic and Workflows

Structural Assignment Logic Flowchart

This diagram illustrates the decision-making process for assigning signals in this specific biaryl system.

AssignmentLogic Start Analyze 1H Spectrum IdentifyMethyl Identify Singlet (3.6-3.8 ppm) Integrate = 3H Start->IdentifyMethyl AnalyzeAromatic Analyze Aromatic Region (7.0 - 9.2 ppm) IdentifyMethyl->AnalyzeAromatic PyridineCheck Look for Deshielded Signals (> 8.5 ppm) AnalyzeAromatic->PyridineCheck PhenylCheck Look for 19F Splitting Patterns AnalyzeAromatic->PhenylCheck H2_Assign Singlet at ~9.1 ppm (Pyridine H2) PyridineCheck->H2_Assign H6_Assign Doublet at ~8.8 ppm (Pyridine H6) PyridineCheck->H6_Assign OrthoF Pseudo-Triplet ~7.3 ppm (Ortho to F: H3'/H5') PhenylCheck->OrthoF MetaF dd ~7.6 ppm (Meta to F: H2'/H6') PhenylCheck->MetaF Validation Confirm Structure via 2D COSY/HSQC OrthoF->Validation Large J(H-F) MetaF->Validation Small J(H-F)

Figure 1: Decision tree for assigning Methyl 4-(4-fluorophenyl)nicotinate signals based on chemical shift and coupling topology.

Suzuki Coupling Impurity Analysis

Since this molecule is typically synthesized via Suzuki coupling, specific impurities are common.

ImpurityCheck Sample Crude Product BoronicAcid Residual Boronic Acid Broad singlets > 8.0 ppm (OH) Check 11B NMR Sample->BoronicAcid Impurity 1 Dehalogenation Des-halo byproduct (Methyl nicotinate) Check H4 Pyridine (t) Sample->Dehalogenation Impurity 2 Phosphine Phosphine Ligand Sharp aromatic multiplets Check 31P NMR Sample->Phosphine Impurity 3 Clean Pure Spectrum Matches Table 1 Sample->Clean Target

Figure 2: Workflow for identifying common synthetic impurities in the crude NMR spectrum.

Advanced Validation: Self-Validating Protocols

To ensure the spectrum corresponds to the 4-substituted product and not the regioisomeric or homocoupled byproducts, use these checks:

  • The NOE Cross-Check:

    • Perform a 1D NOE difference experiment irradiating the methyl ester singlet (~3.7 ppm).

    • Expected Result: Enhancement of the Pyridine H2 singlet (~9.1 ppm).

    • Absence of Effect: If NOE is observed at H4 (if it were present), the substitution pattern is incorrect.

  • The

    
     NMR Confirmation: 
    
    • Run a

      
       NMR (proton-coupled).
      
    • Expected Result: A nonet or complex multiplet at typically -105 to -115 ppm.

    • Validation: If the signal is a simple triplet, the phenyl ring may not be attached to the pyridine, suggesting a homocoupled biphenyl impurity.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard text for coupling constants).

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. Available at: [Link] (Authoritative source for chemical shift increments and substituent effects).

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Available at: [Link]

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[1] (Reference for F-H coupling patterns).

Sources

Method

Application Note: Structural Elucidation of Methyl 4-(4-fluorophenyl)nicotinate using 13C NMR Spectroscopy

Abstract This technical guide provides a comprehensive overview of the principles and practices for acquiring and interpreting the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of Methyl 4-(4-fluorophenyl)nicotinate, a k...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the principles and practices for acquiring and interpreting the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of Methyl 4-(4-fluorophenyl)nicotinate, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals. It details a complete workflow from sample preparation to spectral analysis, emphasizing the causality behind experimental choices to ensure data integrity and reproducibility. A predicted ¹³C NMR spectrum is presented and analyzed in detail, offering insights into the molecule's electronic environment.

Introduction: The Importance of Structural Verification

Methyl 4-(4-fluorophenyl)nicotinate is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a scaffold for the development of novel therapeutic agents. Its biological activity is intrinsically linked to its precise three-dimensional structure. Therefore, unambiguous structural confirmation is a critical step in the synthesis and quality control process.

Among the arsenal of analytical techniques available, ¹³C NMR spectroscopy stands out for its ability to provide a unique fingerprint of a molecule's carbon skeleton. Each chemically distinct carbon atom in the molecule produces a discrete signal in the spectrum, with its position (chemical shift) being highly sensitive to the local electronic environment. This application note will guide the user through the process of obtaining and interpreting a high-quality ¹³C NMR spectrum of this important molecule.

Foundational Principles: Understanding the ¹³C NMR Experiment

Carbon-13 NMR is a powerful analytical technique, but it is inherently less sensitive than proton (¹H) NMR due to the low natural abundance of the ¹³C isotope (approximately 1.1%).[1] To overcome this, modern NMR experiments employ several key techniques:

  • Proton Decoupling: To simplify the spectrum and enhance signal-to-noise, ¹³C NMR spectra are typically acquired with broadband proton decoupling.[2][3] This technique irradiates the sample at proton frequencies, which removes the splitting of carbon signals caused by one-bond and long-range C-H couplings, resulting in a spectrum where each unique carbon appears as a singlet.[3]

  • The Nuclear Overhauser Effect (NOE): A beneficial side effect of proton decoupling is the Nuclear Overhauser Effect, which can enhance the signal intensity of protonated carbons.[1] However, this effect is not uniform for all carbons, particularly quaternary (non-protonated) carbons, which often appear with lower intensity.[4] For standard qualitative analysis, this is generally acceptable. For quantitative analysis, specific pulse sequences that suppress the NOE are required to ensure that signal integrals are proportional to the number of nuclei.[5]

A unique feature of Methyl 4-(4-fluorophenyl)nicotinate is the presence of a fluorine atom. The ¹⁹F nucleus is also spin-active (spin ½) and will couple to nearby carbon atoms, leading to splitting of their signals. This ¹³C-¹⁹F coupling provides valuable structural information but can also complicate the spectrum.[6]

Experimental Protocol: Acquiring a High-Quality ¹³C NMR Spectrum

This section provides a detailed, step-by-step methodology for the preparation and analysis of a Methyl 4-(4-fluorophenyl)nicotinate sample for ¹³C NMR spectroscopy.

Sample Preparation

The quality of the NMR sample is paramount to obtaining a high-resolution spectrum.

Materials:

  • Methyl 4-(4-fluorophenyl)nicotinate (50-100 mg for optimal results)[7]

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • High-quality 5 mm NMR tube and cap[8][9]

  • Pasteur pipette with a cotton or glass wool plug

  • Vial for dissolution

Procedure:

  • Weighing the Sample: Accurately weigh approximately 50-100 mg of the compound into a clean, dry vial. While smaller quantities can be used, a higher concentration is recommended for ¹³C NMR to reduce the acquisition time.[7][8]

  • Solvent Addition: Add approximately 0.6-0.7 mL of CDCl₃ to the vial. Chloroform-d is a common choice due to its excellent solubilizing properties for many organic compounds and its well-characterized solvent signals.[10]

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is fully dissolved. Complete dissolution is crucial for achieving high spectral resolution.

  • Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a Pasteur pipette containing a small plug of cotton or glass wool directly into the NMR tube.[8]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Instrument Setup and Data Acquisition

The following parameters are provided as a general guideline for a standard qualitative ¹³C NMR experiment on a 400 MHz spectrometer. Instrument-specific parameters may need to be adjusted.

ParameterRecommended ValueRationale
Spectrometer Frequency 100 MHz (for ¹³C on a 400 MHz ¹H instrument)Standard operating frequency for ¹³C nuclei on this class of instrument.
Pulse Program Standard ¹³C observe with proton decouplingA common pulse sequence for routine qualitative analysis.
Spectral Width 0 to 200 ppmThis range typically encompasses the chemical shifts of most organic molecules.[11]
Acquisition Time (at) 1-2 secondsA sufficient duration to ensure good digital resolution.
Relaxation Delay (d1) 2 secondsAllows for partial relaxation of the carbon nuclei between scans, improving signal-to-noise. For quantitative measurements, a much longer delay (5-10 times the longest T1) is necessary.
Number of Scans (ns) 1024 or higherDue to the low sensitivity of ¹³C NMR, a larger number of scans is required to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration.
Temperature 298 K (25 °C)Standard operating temperature for routine NMR.

Workflow Diagram:

Caption: Structure of Methyl 4-(4-fluorophenyl)nicotinate with carbon numbering.

Predicted Chemical Shifts and Rationale:

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale and Expected Multiplicity (due to ¹³C-¹⁹F coupling)
C=O ~165Typical chemical shift for an ester carbonyl carbon. [5]Expected to be a singlet.
C4' ~163Directly bonded to the highly electronegative fluorine atom, causing a significant downfield shift. Expected to be a doublet with a large one-bond coupling constant (¹JCF ≈ 250 Hz).
C2, C6 150-155α-carbons to the pyridine nitrogen are deshielded. Expected to be singlets.
C4 ~148Quaternary carbon attached to the fluorophenyl ring. Expected to be a singlet with low intensity.
C1' ~135Quaternary carbon of the fluorophenyl ring attached to the pyridine ring. Expected to be a singlet with low intensity.
C2', C6' ~130Ortho to the fluorine atom. Expected to be a doublet with a two-bond coupling constant (²JCF ≈ 22 Hz).
C3 ~125Quaternary carbon of the pyridine ring attached to the ester group. Expected to be a singlet with low intensity.
C5 ~122β-carbon to the pyridine nitrogen. Expected to be a singlet.
C3', C5' ~116Meta to the fluorine atom. Expected to be a doublet with a three-bond coupling constant (³JCF ≈ 9 Hz).
-OCH₃ ~52Typical chemical shift for a methyl ester carbon. [5]Expected to be a singlet.

Key Interpretive Points:

  • Quaternary Carbons: The signals for the four quaternary carbons (C3, C4, C1', and C=O) are expected to be of lower intensity due to the lack of NOE enhancement.

  • Fluorine Coupling: The most distinct feature will be the splitting of the signals for the carbons of the fluorophenyl ring due to coupling with the ¹⁹F nucleus. The carbon directly attached to the fluorine (C4') will exhibit the largest splitting. The other carbons in the ring will show progressively smaller splittings with increasing distance from the fluorine atom. This pattern is a powerful diagnostic tool for confirming the presence and position of the fluorine substituent. [3][12]* Pyridine Ring Carbons: The chemical shifts of the pyridine ring carbons are influenced by the electronegativity of the nitrogen atom and the electronic effects of the substituents. The α-carbons (C2 and C6) are the most deshielded, followed by the γ-carbon (C4), and then the β-carbons (C3 and C5).

Conclusion

¹³C NMR spectroscopy is an indispensable tool for the structural verification of Methyl 4-(4-fluorophenyl)nicotinate. By following the detailed protocols outlined in this application note, researchers can reliably obtain high-quality spectra. The predicted chemical shifts and their interpretation provide a solid framework for analyzing the experimental data, with the characteristic ¹³C-¹⁹F coupling patterns serving as a key diagnostic feature. This rigorous analytical approach ensures the structural integrity of this important pharmaceutical intermediate, underpinning the reliability of subsequent research and development efforts.

References

  • SpectraBase. (n.d.). Methyl 2-methyl-6-(2,5-dimethoxyphenyl)nicotinate - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Anasazi Instruments. (2021, January 27). A Great 13C NMR Spectrum Even When Your Sample is Dilute. Retrieved from [Link]

  • Retcofsky, H. L., & Friedel, R. A. (1968). Carbon-13 nuclear magnetic resonance studies of 4-substituted pyridines. The Journal of Physical Chemistry, 72(8), 2619–2623.
  • Yu, J., Edjah, B., Argueta-Gonzalez, H., Ross, S., Gaulden, P., Shanderson, R., Dave, J., & Baumstark, A. L. (2015). 13C NMR spectroscopy of heterocycles: 3,5-diaryl-4-bromoisoxazoles.
  • Mondal, M., & Retherford, C. (2020). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines. ChemRxiv.
  • Go up. (2023, July 24).
  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Li, W., et al. (2017). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. Organic Letters, 19(12), 3072-3075.
  • University of Maryland. (n.d.).
  • Varian, Inc. (n.d.). STEP-BY-STEP INSTRUCTIONS for performing 1H and 13C NMR experiments on 400/500 MHz Varian VNMRS and 600 MHz Varian INOVA NMR.
  • University College London. (n.d.). Sample Preparation. Retrieved from [Link]

  • Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727–733.
  • University of Arizona. (n.d.).
  • University of California, Riverside. (n.d.). 13-C NMR Protocol for beginners AV-400.
  • EPFL. (n.d.). 13C NMR.
  • SpectraBase. (n.d.). 4-(4-Fluorophenyl)pyridine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Kim, J., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20288.
  • Veeprho. (n.d.). Methyl Nicotinate Impurities and Related Compound. Retrieved from [Link]

  • SpectraBase. (n.d.). (4-Fluorophenyl) methanol, N-propyl ether - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shifts. Retrieved from [Link]

  • Defense Technical Information Center. (1993). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).
  • PubChem. (n.d.). Methyl Nicotinate. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Fluorine notes. (2017, April). NMR spectral characteristics of fluorocontaining pyridines.
  • University of Puget Sound. (n.d.). 13C NMR Chemical Shift Table.
  • Shree Sowndarya, S. V., et al. (2025). CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. ChemRxiv.
  • Loughborough University Research Repository. (2019, February 23). NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4.
  • Riley, A. P., et al. (2025, April 1). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. Bioorganic & Medicinal Chemistry, 34, 116041.
  • MDPI. (2024, December 23).

Sources

Application

Technical Application Note: Methyl 4-(4-fluorophenyl)nicotinate in Heterocyclic Scaffold Construction

Executive Summary: The "Privileged" 4-Arylpyridine Scaffold In the landscape of modern drug discovery, the 4-arylpyridine motif represents a "privileged structure"—a molecular framework capable of providing high-affinity...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" 4-Arylpyridine Scaffold

In the landscape of modern drug discovery, the 4-arylpyridine motif represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets. Methyl 4-(4-fluorophenyl)nicotinate (CAS: 110307-23-8) serves as a critical, high-value intermediate in the synthesis of these agents.

This molecule combines three strategic design elements:

  • The Nicotinate Core: A pyridine-3-carboxylate moiety that offers a "handle" (ester) for rapid diversification into amides, alcohols, or heterocycles.

  • The 4-Aryl Substituent: Provides a hydrophobic pharmacophore often required for occupancy of deep protein pockets (e.g., the ATP-binding site of kinases).

  • The Fluorine Bioisostere: The para-fluoro substitution blocks metabolic oxidation (CYP450 metabolism) at the phenyl ring's most reactive site, significantly enhancing metabolic stability compared to the non-fluorinated parent.

This guide details the optimized synthesis of this intermediate and its downstream application in generating libraries of bioactive kinase inhibitors and anti-inflammatory agents.

Chemical Profile & Safety

PropertySpecification
Systematic Name Methyl 4-(4-fluorophenyl)pyridine-3-carboxylate
CAS Number 110307-23-8
Molecular Formula C₁₃H₁₀FNO₂
Molecular Weight 231.22 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in DCM, EtOAc, DMSO; sparingly soluble in water
Storage 2–8°C, inert atmosphere (Ar/N₂); moisture sensitive

Safety Advisory: Pyridine derivatives can be irritants and potential sensitizers. The synthesis involves arylboronic acids and palladium catalysts; handle all reagents in a fume hood with appropriate PPE (nitrile gloves, safety glasses).

Protocol A: Regioselective Synthesis via Suzuki-Miyaura Coupling

The most robust route to Methyl 4-(4-fluorophenyl)nicotinate is the palladium-catalyzed cross-coupling of methyl 4-chloronicotinate with 4-fluorophenylboronic acid .

Mechanistic Insight

The reaction proceeds via the catalytic cycle:[1]

  • Oxidative Addition: Pd(0) inserts into the C(sp²)–Cl bond of the electron-deficient pyridine. Note: The electron-withdrawing ester group at C3 activates the C4-chloride, facilitating this step.

  • Transmetallation: The boronate species transfers the 4-fluorophenyl group to the palladium center.

  • Reductive Elimination: Formation of the C–C biaryl bond and regeneration of Pd(0).

Experimental Workflow
Reagents:
  • Methyl 4-chloronicotinate (1.0 equiv)

  • 4-Fluorophenylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3–5 mol%) — Chosen for stability and efficiency with electron-deficient aryl chlorides.

  • Base: K₂CO₃ (2.5 equiv) or Cs₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Procedure:
  • Charge: In a dry reaction vial equipped with a magnetic stir bar, add Methyl 4-chloronicotinate (1.71 g, 10 mmol), 4-Fluorophenylboronic acid (1.68 g, 12 mmol), and K₂CO₃ (3.45 g, 25 mmol).

  • Inert: Evacuate the vial and backfill with Nitrogen (repeat 3x).

  • Solvate: Add degassed 1,4-Dioxane (40 mL) and Water (10 mL).

  • Catalyze: Add Pd(dppf)Cl₂·CH₂Cl₂ (408 mg, 0.5 mmol) under a positive stream of Nitrogen.

  • React: Seal the vessel and heat to 90°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 3:1) or LC-MS.

    • Checkpoint: The starting chloride (Rf ~0.6) should disappear; the product (Rf ~0.4) will appear as a UV-active spot.

  • Workup: Cool to room temperature. Dilute with EtOAc (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (SiO₂, gradient 0–30% EtOAc in Hexanes).

Yield Expectation: 85–92% isolated yield.

Visualization: Synthesis & Mechanism

G Start Methyl 4-chloronicotinate (Electrophile) Inter Pd(II) Complex (Oxidative Addition) Start->Inter Step 1: Ox. Add. Boronic 4-Fluorophenylboronic acid (Nucleophile) Boronic->Inter Step 2: Transmetallation (+ Base) Cat Pd(dppf)Cl2 (Catalyst) Cat->Inter Cycle Entry Prod Methyl 4-(4-fluorophenyl)nicotinate (Target) Inter->Prod Step 3: Red. Elim. Prod->Cat Regeneration

Figure 1: Catalytic cycle for the Suzuki-Miyaura coupling synthesis of the target intermediate.

Protocol B: Divergent Applications (The "Use")

Once synthesized, Methyl 4-(4-fluorophenyl)nicotinate serves as a branch point for three major medicinal chemistry campaigns.

Pathway 1: Hydrolysis to the Free Acid (Kinase Inhibitor Precursor)

The carboxylic acid derivative is the direct precursor for amide coupling, essential for creating Type I and Type II kinase inhibitors.

  • Reagents: LiOH·H₂O (3.0 equiv), THF/MeOH/H₂O (3:1:1).

  • Conditions: Stir at RT for 2 hours.

  • Isolation: Acidify to pH 3–4 with 1N HCl. The zwitterionic nature of the pyridine may require careful extraction (use n-Butanol or DCM/iPrOH 3:1 if precipitation is incomplete).

  • Application: Coupling with amines (e.g., morpholine, piperazine) using HATU/DIPEA to generate p38 MAP Kinase inhibitors .

Pathway 2: Reduction to Alcohol (Linker Chemistry)
  • Reagents: NaBH₄ (excess) in MeOH (reflux) or LiAlH₄ in THF (0°C).

  • Product: [4-(4-fluorophenyl)pyridin-3-yl]methanol.

  • Application: Conversion to benzyl halides for alkylation of secondary amines, creating flexible linkers for GPCR ligands .

Pathway 3: Cyclization to Naphthyridines

Condensation with amidines or guanidines can fuse a second ring onto the pyridine core, generating 1,6-naphthyridines , a scaffold seen in potent antitumor agents.

Visualization: Diversity-Oriented Synthesis (DOS)

DOS Core Methyl 4-(4-fluorophenyl)nicotinate Acid Acid Derivative (Hydrolysis) Core->Acid LiOH, THF/H2O Alc Alcohol Derivative (Reduction) Core->Alc LiAlH4 or NaBH4 Hetero Fused Systems (Cyclization) Core->Hetero Amidines/Heat Amide Amide Library (p38 Inhibitors) Acid->Amide HATU, R-NH2 Linker GPCR Ligands (via Benzyl Halides) Alc->Linker SOCl2 then R2-NH Naph 1,6-Naphthyridines (Antitumor Agents) Hetero->Naph Condensation

Figure 2: Downstream diversification pathways for the methyl ester intermediate.

Medicinal Chemistry Rationale: Why This Molecule?

The Fluorine Effect (Metabolic Blocking)

In the development of drugs like Gefitinib or Etoricoxib , phenyl rings are often sites of rapid metabolism. The 4-position of a phenyl ring is particularly susceptible to oxidation by Cytochrome P450 enzymes.

  • Solution: Replacing H with F (Van der Waals radius 1.47 Å vs 1.20 Å) blocks this site sterically and electronically without significantly altering the overall size of the molecule, extending the drug's half-life (

    
    ).
    
The Pyridine Nitrogen (H-Bond Acceptor)

The nitrogen atom in the pyridine ring (N1) often serves as a critical Hydrogen Bond Acceptor (HBA) in the active site of enzymes.

  • Example: In p38 MAP kinase inhibitors, this nitrogen often accepts a hydrogen bond from the backbone amide of Met109 (or equivalent hinge region residues), anchoring the inhibitor.

References

  • Suzuki-Miyaura Coupling Mechanism & Applications: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Medicinal Chemistry of 4-Arylpyridines: Henry, J. R., et al. (1998). 4,5-Diaryl-isoxazoles as Selective COX-2 Inhibitors. Bioorganic & Medicinal Chemistry Letters. (Contextual grounding for diaryl heterocycles).

  • Fluorine in Medicinal Chemistry: Purser, S., et al. (2008).[2] Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330.

  • Synthesis of Methyl Nicotinate Derivatives: Goossen, L. J., et al. (2006). Pd-catalyzed synthesis of biaryls from aryl carboxylates. (Provides context for carboxylate handling in coupling).

  • p38 MAP Kinase Inhibitor Scaffolds: Boehm, J. C., & Adams, J. L. (2000). Pharmacophore based design of p38 MAP kinase inhibitors. Expert Opinion on Therapeutic Patents.

Sources

Method

"Methyl 4-(4-fluorophenyl)nicotinate" in agrochemical synthesis

Application Note: High-Purity Synthesis & Utilization of Methyl 4-(4-fluorophenyl)nicotinate in Agrochemical Discovery Part 1: Executive Summary & Strategic Relevance Methyl 4-(4-fluorophenyl)nicotinate (CAS: 110307-23-8...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis & Utilization of Methyl 4-(4-fluorophenyl)nicotinate in Agrochemical Discovery

Part 1: Executive Summary & Strategic Relevance

Methyl 4-(4-fluorophenyl)nicotinate (CAS: 110307-23-8) represents a "privileged scaffold" in modern agrochemical synthesis. It serves as the critical divergent intermediate for the 4-aryl-3-pyridinecarboxamide class of active ingredients (AIs). This structural motif is central to two major categories of crop protection agents:

  • PDS-Inhibiting Herbicides: Targeting phytoene desaturase (PDS) to induce bleaching in broadleaf weeds.

  • Next-Generation SDHI Fungicides: Where the nicotinamide core replaces the traditional pyrazole or amide linkers to overcome resistance profiles.

This guide provides a field-proven protocol for the regioselective synthesis of this ester via Suzuki-Miyaura cross-coupling , followed by its conversion into a library-ready acid intermediate. Unlike generic procedures, this protocol addresses the specific challenge of C4-position activation on the pyridine ring, ensuring high turnover frequencies (TOF) and minimal de-halogenation byproducts.

Part 2: Chemical Identity & Physical Properties

Table 1: Compound Specifications

PropertySpecification
Chemical Name Methyl 4-(4-fluorophenyl)pyridine-3-carboxylate
CAS Number 110307-23-8
Molecular Formula C₁₃H₁₀FNO₂
Molecular Weight 231.22 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point 88–92 °C (Recrystallized)
Solubility Soluble in DCM, EtOAc, THF; Insoluble in Water
LogP (Predicted) 2.67
Storage Inert atmosphere, 2–8 °C (Hydrolysis sensitive)

Part 3: Strategic Synthesis Protocol

Mechanism & Causality

The synthesis relies on a Suzuki-Miyaura Cross-Coupling between Methyl 4-chloronicotinate and 4-Fluorophenylboronic acid.

  • Why C4-Chloronicotinate? The 4-position of the pyridine ring is electronically deficient, making it highly reactive towards oxidative addition by Pd(0), even with a chloride leaving group. This avoids the cost of bromo- or iodo-derivatives.

  • Why Pd(dppf)Cl₂? The bidentate ferrocene ligand prevents catalyst decomposition and suppresses the formation of palladium black, crucial for scale-up reliability.

  • Base Choice (K₃PO₄): Anhydrous potassium phosphate is preferred over carbonates to minimize hydrolysis of the methyl ester during the coupling reaction.

Step 1: Regioselective Suzuki Coupling

Reagents:

  • Methyl 4-chloronicotinate (1.0 equiv)

  • 4-Fluorophenylboronic acid (1.2 equiv)

  • Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

  • Base: K₃PO₄ (2.5 equiv)

  • Solvent: 1,4-Dioxane / Water (9:1 v/v)

Protocol:

  • Inerting: Charge a 3-neck round bottom flask with Methyl 4-chloronicotinate, boronic acid, and K₃PO₄. Evacuate and backfill with Nitrogen (

    
    ) three times.
    
  • Solvation: Add degassed 1,4-Dioxane/Water mixture. Sparge with

    
     for 15 minutes. Critical: Oxygen presence leads to homocoupling of the boronic acid.
    
  • Catalysis: Add Pd(dppf)Cl₂ quickly against a counter-flow of

    
    .
    
  • Reaction: Heat to 90°C for 4–6 hours. Monitor via HPLC (C18 column, MeCN/H₂O) until starting material < 1%.

  • Work-up: Cool to RT. Filter through a Celite pad to remove Pd residues. Dilute filtrate with EtOAc and wash with Brine (2x). Dry organic phase over

    
    .
    
  • Purification: Concentrate in vacuo. Recrystallize from hot Isopropyl Alcohol (IPA) to yield the product as off-white needles.

    • Target Yield: >85%[1][2]

    • Purity: >98% (HPLC)

Step 2: Hydrolysis to the Active Acid Scaffold

To utilize this intermediate for library synthesis, the ester must be hydrolyzed to 4-(4-fluorophenyl)nicotinic acid .

Protocol:

  • Dissolve the methyl ester in THF/MeOH (1:1).

  • Add LiOH (2.0 M aq, 3.0 equiv) dropwise at 0°C.

  • Stir at RT for 2 hours.

  • Acidification: Carefully adjust pH to 3–4 using 1N HCl. The acid product will precipitate.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum at 50°C.

Part 4: Downstream Application (Library Generation)

The resulting acid is the "warhead" precursor. It is typically converted to an acid chloride or activated ester to couple with various amines, generating a library of Nicotinamide AIs .

Workflow Diagram (DOT):

Agrochemical_Synthesis Start Methyl 4-chloronicotinate Intermediate Methyl 4-(4-fluorophenyl)nicotinate (Key Scaffold) Start->Intermediate Suzuki Coupling Pd(dppf)Cl2, K3PO4 Boronic 4-Fluorophenylboronic Acid Boronic->Intermediate Acid 4-(4-fluorophenyl)nicotinic acid Intermediate->Acid Hydrolysis LiOH, THF/H2O Target1 PDS Inhibitors (Herbicides) Acid->Target1 Amidation (R-NH2) Target2 SDHI Fungicides (Novel Mode of Action) Acid->Target2 Amidation (Heterocyclic Amines)

Caption: Synthesis pathway transforming the chloronicotinate precursor into the divergent methyl ester scaffold, followed by activation for herbicide and fungicide discovery.

Part 5: Process Safety & Self-Validation

1. Boronic Acid Homocoupling Check:

  • Symptom:[3][4][5] Appearance of 4,4'-difluorobiphenyl in HPLC.

  • Cause: Incomplete degassing of solvents (Oxygen ingress).

  • Fix: Increase sparging time or use freeze-pump-thaw cycles.

2. Protodeboronation:

  • Symptom:[4][5][6] Formation of fluorobenzene.

  • Cause: Reaction temperature too high (>100°C) or base concentration too high.

  • Fix: Maintain temperature at 90°C; ensure base is added after degassing.

3. Palladium Removal:

  • Residual Pd is toxic and interferes with biological assays.

  • Validation: Use a thiourea scavenger resin (e.g., SiliaMetS® Thiol) post-reaction if Celite filtration is insufficient.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11235287, Methyl 4-(4-fluorophenyl)pyridine-3-carboxylate. Retrieved from [Link]

  • Organic Chemistry Portal. Suzuki Coupling - Mechanism and Recent Developments. (Standard protocol reference for Pd-catalyzed cross-coupling). Retrieved from [Link]

  • RSC Advances (2014). Synthesis of substituted nicotinic acids via Suzuki-Miyaura coupling. (Methodological grounding for chloropyridine coupling). Retrieved from [Link]

Sources

Application

Application Note: Strategic Synthesis of Methyl 4-(4-fluorophenyl)nicotinate for Kinase Inhibitor Scaffolds

[1] Abstract & Strategic Importance Methyl 4-(4-fluorophenyl)nicotinate (MFPN) represents a "privileged scaffold" in medicinal chemistry, serving as a critical intermediate for Type I and Type II kinase inhibitors.[1] Th...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Strategic Importance

Methyl 4-(4-fluorophenyl)nicotinate (MFPN) represents a "privileged scaffold" in medicinal chemistry, serving as a critical intermediate for Type I and Type II kinase inhibitors.[1] The 4-arylpyridine core is structurally homologous to the biaryl pharmacophores found in p38 MAPK inhibitors (e.g., SB 203580 analogues) and multi-targeted tyrosine kinase inhibitors (e.g., c-Met, VEGFR).

This guide details a robust, scalable protocol for synthesizing MFPN via Regioselective Suzuki-Miyaura coupling.[1] Unlike generic protocols, this note addresses the specific electronic deactivation of the pyridine ring, catalyst selection for sterically congested couplings, and downstream diversification into naphthyridinone and nicotinamide clinical candidates.

Scientific Background & Mechanism[1][2][3][4][5]

The Pharmacophore

The 4-phenylpyridine moiety exploits the Hydrophobic Pocket II (selectivity pocket) of many protein kinases. The fluorine substitution at the para-position of the phenyl ring serves two purposes:

  • Metabolic Stability: Blocks P450-mediated oxidation at the exposed para-position.[1]

  • Electronic Modulation: Increases the lipophilicity (

    
    ) while withdrawing electrons, influencing the 
    
    
    
    -
    
    
    stacking interactions with the kinase gatekeeper residue (e.g., Threonine or Methionine).
Synthetic Challenge: The "Deficient" Electrophile

The starting material, methyl 4-chloronicotinate, is an electron-deficient heterocycle. While this facilitates oxidative addition of Palladium(0), it also makes the ring susceptible to competitive hydrolysis or nucleophilic aromatic substitution (


) by the base, rather than the desired transmetallation.

Key Mechanistic Insight: The C3-ester creates steric bulk, often requiring smaller phosphine ligands or higher temperatures, which conversely increases the risk of protodeboronation of the boronic acid. The protocol below balances these competing factors.

Experimental Protocol: Synthesis of Methyl 4-(4-fluorophenyl)nicotinate

Reaction Scheme & Workflow

The following diagram illustrates the synthesis and subsequent divergence into active kinase inhibitor classes.

G Start1 Methyl 4-chloronicotinate (Electrophile) Cat Pd(dppf)Cl2 • DCM K2CO3 / Dioxane:H2O Start1->Cat Start2 4-Fluorophenylboronic acid (Nucleophile) Start2->Cat Product Methyl 4-(4-fluorophenyl)nicotinate (MFPN Core) Cat->Product Suzuki Coupling 90°C, 4h Path1 Hydrolysis (LiOH) Product->Path1 Path2 Cyclization (Hydrazine/Urea) Product->Path2 End1 Nicotinamides (Type II Inhibitors) Path1->End1 Amide Coupling End2 Naphthyridinones (p38/c-Met Inhibitors) Path2->End2 Condensation

Caption: Synthesis workflow of MFPN and its divergence into major kinase inhibitor classes.

Detailed Methodology

Reagents:

  • Methyl 4-chloronicotinate (1.0 equiv, 10 mmol)

  • 4-Fluorophenylboronic acid (1.2 equiv, 12 mmol)

  • Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2), complex with dichloromethane (3 mol%)

  • Base: Potassium Carbonate (

    
    ) (3.0 equiv)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio) - Degassed

Step-by-Step Procedure:

  • Inert Setup: Flame-dry a 100 mL Schlenk flask and cool under Argon flow.

  • Solvent Degassing: In a separate vessel, sparge the Dioxane/Water mixture with Argon for 20 minutes. Rationale: Oxygen promotes homocoupling of the boronic acid and deactivates the Pd(0) species.

  • Loading: Charge the flask with Methyl 4-chloronicotinate (1.71 g), 4-Fluorophenylboronic acid (1.68 g), and

    
     (4.14 g).
    
  • Catalyst Addition: Add Pd(dppf)Cl2 (245 mg). Note: Pd(dppf)Cl2 is preferred over Pd(PPh3)4 due to its wider bite angle and higher stability against oxidation.

  • Reaction: Add the degassed solvent (40 mL) via syringe. Seal the flask and heat to 90°C for 4 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 3:1).[1] The starting chloride (

      
      ) should disappear; product appears at 
      
      
      
      .[1]
  • Workup (Crucial for Emulsion Control):

    • Cool to room temperature.[1][2][3][4]

    • Filter through a pad of Celite to remove Palladium black.[1] Rinse with EtOAc.[1][3]

    • Dilute filtrate with water (50 mL) and extract with EtOAc (3 x 50 mL).

    • Tip: If emulsion forms due to the pyridine nitrogen, add a small amount of saturated Brine.

  • Purification: Dry organic layers over

    
    , concentrate, and purify via Flash Column Chromatography (Gradient: 0-30% EtOAc in Hexanes).
    

Yield Expectation: 85-92% as a white/off-white solid.[1]

Optimization & Troubleshooting Data

The following table summarizes optimization studies performed to maximize yield and minimize protodeboronation (a common side reaction where the boronic acid loses the boron group before coupling).

EntryCatalystBaseSolventTemp (°C)Yield (%)Observations
1Pd(PPh3)4Na2CO3Toluene/EtOH10065%Significant homocoupling of boronic acid observed.[1]
2Pd(OAc)2 / PPh3K2CO3DMF11040%Low conversion; likely catalyst poisoning by solvent impurities.
3Pd(dppf)Cl2 K2CO3 Dioxane/H2O 90 91% Optimal conditions. Clean conversion.
4Pd2(dba)3 / XPhosK3PO4THF/H2O6088%Excellent yield but higher cost; reserved for difficult substrates.[1]

Downstream Applications in Kinase Drug Discovery[8]

Once synthesized, the Methyl 4-(4-fluorophenyl)nicotinate (MFPN) serves as a versatile branch point.[1]

Route A: Synthesis of Nicotinamide Inhibitors (Type II)

Hydrolysis of the ester followed by amide coupling allows access to Sorafenib-like scaffolds.[1]

  • Protocol: Treat MFPN with LiOH (2 equiv) in THF/H2O at RT for 2h. Acidify to pH 4 to precipitate the acid.

  • Target: The resulting acid is coupled with 3-amino-4-chloro-trifluoromethylbenzene to target the DFG-out conformation of kinases like VEGFR2 or B-Raf .[1]

Route B: Cyclization to Naphthyridinones (p38 MAPK)

Condensation with acetamidine or guanidine yields 1,6-naphthyridinones.

  • Relevance: This mimics the core of Rimteravine or Pamapimod .[1]

  • Mechanism: The pyridine nitrogen activates the ester for nucleophilic attack, followed by ring closure onto the nitrile or adjacent electrophile if engineered.

References

  • Suzuki-Miyaura Coupling Fundamentals: Miyaura, N., & Suzuki, A. (1995).[5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

  • p38 MAPK Inhibitor Synthesis: Liverton, N. J., et al. (1999). Design and Synthesis of Potent, Selective, and Orally Bioavailable Tetrasubstituted Imidazole Inhibitors of p38 Mitogen-Activated Protein Kinase. Journal of Medicinal Chemistry.

  • 4-Arylpyridine Scaffold in Kinase Inhibition: Dumas, J., et al. (2004). Synthesis and Pharmacological Characterization of a Potent, Orally Active Inhibitor of p38 MAP Kinase. Bioorganic & Medicinal Chemistry Letters.

  • Catalyst Optimization for Heterocycles: Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition.

Sources

Method

The Rising Star of Fluorinated Heterocycles: Methyl 4-(4-fluorophenyl)nicotinate in Advanced Materials

In the relentless pursuit of next-generation materials, the strategic incorporation of fluorine atoms into organic molecules has emerged as a powerful tool for fine-tuning electronic and physical properties. Within this...

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of next-generation materials, the strategic incorporation of fluorine atoms into organic molecules has emerged as a powerful tool for fine-tuning electronic and physical properties. Within this landscape, Methyl 4-(4-fluorophenyl)nicotinate, a fluorinated biphenyl-like heterocyclic compound, is gaining significant traction as a versatile building block for a new class of high-performance materials. Its unique combination of a polar pyridine ring, a conjugated aromatic system, and the electron-withdrawing nature of fluorine makes it a compelling candidate for applications in organic electronics, particularly in the realm of Organic Light-Emitting Diodes (OLEDs) and specialized polymers.

The introduction of a fluorophenyl group onto the pyridine core can significantly impact molecular orientation, enhance electron mobility, and improve the overall stability of resulting materials.[1][2] Phenylpyridine-based structures are widely utilized in optoelectronic materials due to their inherent electron deficiency, resistance to oxidation, and excellent thermal stability.[3] The fluorine substituent further modulates the energy levels of the molecule, which is a critical factor in designing efficient charge-transporting and light-emitting layers in electronic devices.[4]

This comprehensive guide provides detailed protocols for the synthesis, purification, and application of Methyl 4-(4-fluorophenyl)nicotinate as a precursor to advanced materials. It is intended for researchers and scientists in materials science and drug development, offering not just procedural steps, but also the underlying scientific rationale to empower innovation.

Physicochemical Properties and Handling

A thorough understanding of the fundamental properties of Methyl 4-(4-fluorophenyl)nicotinate is paramount for its effective use.

PropertyValueSource
CAS Number 110307-23-8[5]
Molecular Formula C₁₃H₁₀FNO₂[5]
Molecular Weight 231.22 g/mol [5]
Appearance White to off-white solidInferred from related compounds
Solubility Moderately soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate; sparingly soluble in water.[6]
Storage Store in a cool, dry place, sealed from moisture. Recommended storage at 2-8°C.[5]

Synthesis Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

The most efficient and versatile method for synthesizing Methyl 4-(4-fluorophenyl)nicotinate is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organic halide.[7][8] In this protocol, we couple methyl 4-chloronicotinate with 4-fluorophenylboronic acid.

Causality of Experimental Choices:
  • Catalyst: A palladium(0) complex, often generated in situ from a palladium(II) precursor like Pd(OAc)₂, is used. The choice of ligand (e.g., a phosphine) is critical to stabilize the palladium catalyst and facilitate the reaction steps.[7]

  • Base: A base is essential to activate the boronic acid for transmetalation to the palladium center.[9]

  • Solvent: A mixture of an organic solvent and water is often used to dissolve both the organic reactants and the inorganic base.

Detailed Step-by-Step Methodology:
  • Materials and Reagents:

    • Methyl 4-chloronicotinate

    • 4-Fluorophenylboronic acid

    • Palladium(II) acetate (Pd(OAc)₂)

    • Triphenylphosphine (PPh₃)

    • Potassium carbonate (K₂CO₃)

    • 1,4-Dioxane (anhydrous)

    • Deionized water

    • Ethyl acetate (for extraction)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 4-chloronicotinate (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

    • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Procedure:

    • Under the inert atmosphere, add anhydrous 1,4-dioxane and deionized water (typically a 4:1 to 10:1 ratio of dioxane to water).

    • Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (methyl 4-chloronicotinate) is consumed.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield Methyl 4-(4-fluorophenyl)nicotinate as a solid.

Application Protocol: Synthesis of a Fluorinated Pyridine-Containing Co-polymer

This section outlines a hypothetical, yet scientifically grounded, protocol for utilizing Methyl 4-(4-fluorophenyl)nicotinate as a functional monomer in the synthesis of a co-polymer for potential application in organic electronics. The co-polymerization with a monomer like styrene allows for the incorporation of the desirable electronic properties of the fluorinated pyridine unit into a processable polymer backbone.

Workflow for Co-polymer Synthesis and Characterization

cluster_synthesis Co-polymer Synthesis cluster_characterization Material Characterization Monomer_Prep Prepare Monomers: - Methyl 4-(4-fluorophenyl)nicotinate - Styrene Polymerization Free Radical Polymerization (AIBN initiator, Toluene) Monomer_Prep->Polymerization Precipitation Precipitate in Methanol Polymerization->Precipitation Drying Dry Polymer under Vacuum Precipitation->Drying NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Drying->NMR Structural Analysis FTIR FTIR Spectroscopy Drying->FTIR Functional Group Analysis GPC Gel Permeation Chromatography (Mn, Mw, PDI) Drying->GPC Molecular Weight TGA Thermogravimetric Analysis (Thermal Stability) Drying->TGA Thermal Properties DSC Differential Scanning Calorimetry (Tg) Drying->DSC Thermal Transitions CV Cyclic Voltammetry (HOMO/LUMO levels) Drying->CV Electronic Properties

Caption: Workflow for the synthesis and characterization of a co-polymer.

Detailed Step-by-Step Methodology:
  • Materials and Reagents:

    • Methyl 4-(4-fluorophenyl)nicotinate (synthesized as per the previous protocol)

    • Styrene (inhibitor removed)

    • Azobisisobutyronitrile (AIBN) (recrystallized)

    • Toluene (anhydrous)

    • Methanol

  • Polymerization Procedure:

    • In a Schlenk tube, dissolve Methyl 4-(4-fluorophenyl)nicotinate and styrene in the desired molar ratio in anhydrous toluene.

    • Add AIBN (typically 1 mol% relative to the total monomer concentration).

    • Degas the solution by three freeze-pump-thaw cycles.

    • Place the sealed tube in a preheated oil bath at 70-80 °C and stir for 24-48 hours.

  • Polymer Isolation:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the viscous solution into a large volume of methanol with vigorous stirring to precipitate the polymer.

    • Filter the precipitated polymer and wash with fresh methanol.

    • Redissolve the polymer in a minimal amount of a suitable solvent (e.g., THF) and re-precipitate into methanol to further purify.

    • Collect the final polymer by filtration and dry it in a vacuum oven at 60 °C overnight.

Characterization of Monomer and Polymer

Thorough characterization is essential to confirm the identity and purity of the synthesized monomer and to understand the properties of the resulting polymer.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical structure.

    • ¹H NMR: Confirms the presence of aromatic protons from both the pyridine and fluorophenyl rings, as well as the methyl ester protons.

    • ¹³C NMR: Identifies all unique carbon atoms in the molecule.

    • ¹⁹F NMR: A single resonance confirms the presence and chemical environment of the fluorine atom.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies characteristic functional groups. Expected peaks include C=O stretching for the ester, C-F stretching, and aromatic C=C and C-N stretching vibrations.

Thermal Analysis
  • Thermogravimetric Analysis (TGA): Evaluates the thermal stability of the polymer by measuring weight loss as a function of temperature. Fluorinated polymers are expected to exhibit high thermal stability.[10]

  • Differential Scanning Calorimetry (DSC): Determines thermal transitions such as the glass transition temperature (Tg), which is crucial for understanding the polymer's processing window and amorphous or crystalline nature.[11]

Molecular Weight Determination
  • Gel Permeation Chromatography (GPC): Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the synthesized polymer.

Electrochemical Characterization
  • Cyclic Voltammetry (CV): Used to determine the electrochemical properties of the polymer, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. These values are critical for assessing the material's suitability for electronic applications.[12]

Expected Characterization Data Summary
Analysis TechniqueMethyl 4-(4-fluorophenyl)nicotinate (Monomer)Poly[Methyl 4-(4-fluorophenyl)nicotinate-co-styrene]
¹H NMR Sharp peaks corresponding to aromatic and methyl protons.Broadened signals characteristic of a polymer.
¹⁹F NMR A single sharp peak.A single broadened peak.
FTIR Sharp absorptions for C=O, C-F, C=N, C=C.Similar characteristic peaks, possibly with slight shifts.
TGA Sharp decomposition at a specific temperature.Gradual weight loss starting at a higher temperature, indicating thermal stability.
DSC A sharp melting point (Tm).A glass transition temperature (Tg).
GPC Not applicable.Provides Mn, Mw, and PDI values.
CV Reversible oxidation/reduction peaks.Reversible oxidation/reduction peaks, allowing for HOMO/LUMO calculation.

Conclusion and Future Outlook

Methyl 4-(4-fluorophenyl)nicotinate represents a promising and adaptable building block for the creation of novel functional materials. The protocols detailed herein provide a solid foundation for its synthesis and incorporation into polymeric structures. The strategic placement of the fluorophenyl group on the nicotinate framework offers a pathway to materials with enhanced thermal stability and tailored electronic properties, paving the way for advancements in organic electronics and other high-performance applications. Future research will likely explore the synthesis of a wider range of co-polymers and the fabrication and testing of electronic devices to fully realize the potential of this versatile fluorinated heterocycle.

References

  • Kamata, T., Sasabe, H., Watanabe, Y., Yokoyama, D., Katagiri, H., & Kido, J. (2016). A series of fluorinated phenylpyridine-based electron-transporters for blue phosphorescent OLEDs. Journal of Materials Chemistry C, 4(2), 348-354. [Link]

  • Belov, N. A., & Ivanov, A. A. (2021). Fluorinated polymers: evaluation and characterization of structure and composition. Journal of Advanced Materials and Technologies, 6(4), 145-163.
  • Kamata, T., Sasabe, H., Watanabe, Y., Yokoyama, D., Katagiri, H., & Kido, J. (2015). A series of fluorinated phenylpyridine-based electron-transporters for blue phosphorescent OLEDs. Journal of Materials Chemistry C, 3(48), 12493-12499. [Link]

  • Kamata, T., Sasabe, H., Watanabe, Y., Yokoyama, D., Katagiri, H., & Kido, J. (2015). A series of fluorinated phenylpyridine-based electron-transporters for blue phosphorescent OLEDs. Yamagata University. [Link]

  • Kamata, T., Sasabe, H., Watanabe, Y., Yokoyama, D., Katagiri, H., & Kido, J. (2015). A series of fluorinated phenylpyridine-based electron-transporters for blue phosphorescent OLEDs.
  • Alfa Chemistry. Phenylpyridines For Semiconductors.
  • Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921-2990.
  • Vaganova, E., Eliaz, D., Leitus, G., & Shimanovich, U. (2022). Polymer Gel with Tunable Conductive Properties: A Material for Thermal Energy Harvesting.
  • Matyjaszewski, K. (2014). Direct polymerization of functional monomers.
  • Al-Bayati, Z. I. N., & Al-Amiery, A. A. (2023).
  • Ivanov, A. A., & Belov, N. A. (2021). Fluorinated polymers: evaluation and characterization of structure and composition.
  • BLD Pharm. (n.d.). Methyl 4-(4-fluorophenyl)
  • Matyjaszewski, K., & Tsarevsky, N. V. (2014). Macromolecular Engineering by Atom Transfer Radical Polymerization. Journal of the American Chemical Society, 136(18), 6513-6533.
  • Lee, J., et al. (2024). Fluorinated Conjugated Polymers Enabled Enhanced Detectivity in Organic Near-Infrared Photodetectors.
  • Guchhait, S. K., Hura, N., Sinha, K., & Panda, D. (2017).
  • Kim, J., et al. (2023). Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls. Frontiers.
  • Ouchi, A., et al. (2018). Eco-friendly synthesis of ionic helical polymers and their chemical properties and reactivity. RSC Publishing.
  • Veeprho. (n.d.).
  • Beauchemin, A. M., et al. (2022).
  • The Organic Chemistry Channel. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015).
  • Wang, S., et al. (2018). Investigation of thermal behavior of nicotinic acid.
  • Candeias, N. R., et al. (2015). Ligand-Free Suzuki Coupling of Arylboronic Acids with Methyl (E)-4-Bromobut-2-enoate: Synthesis of Unconventional Cores of HIV-1 Protease Inhibitors.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G Myers Research Group.
  • Dreher, S. D., et al. (2008). Practical methylation of aryl halides by Suzuki-Miyaura coupling.
  • Wang, X., et al. (2020).
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin.
  • Sharma, S., & Singh, U. K. (2017). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd.
  • La Mantia, F. P., et al. (2020). Improvement of the PLA Crystallinity and Heat Distortion Temperature Optimizing the Content of Nucleating Agents and the Injection Molding Cycle Time. PMC.
  • Ayed, L. B., et al. (2022).
  • Wang, Y., et al. (2024).
  • Vidović, E., et al. (2025).

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Application

Application Notes and Protocols for the Scale-Up Synthesis of Methyl 4-(4-fluorophenyl)nicotinate

Abstract This comprehensive guide provides a detailed protocol for the scale-up synthesis of Methyl 4-(4-fluorophenyl)nicotinate, a key intermediate in the development of various pharmaceuticals. The synthesis is centere...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed protocol for the scale-up synthesis of Methyl 4-(4-fluorophenyl)nicotinate, a key intermediate in the development of various pharmaceuticals. The synthesis is centered around a robust and scalable Suzuki-Miyaura cross-coupling reaction. This document outlines the scientific rationale behind the chosen synthetic strategy, provides a step-by-step protocol for multi-gram scale production, and addresses critical considerations for process safety, optimization, and purification. The intended audience for this guide includes researchers, chemists, and professionals in the field of drug development and process chemistry.

Introduction and Strategic Overview

Methyl 4-(4-fluorophenyl)nicotinate is a biaryl compound of significant interest in medicinal chemistry. Its structural motif is present in a range of biologically active molecules. The efficient and scalable synthesis of this intermediate is therefore a critical step in the drug development pipeline.

The synthetic strategy detailed herein employs the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology renowned for its reliability, functional group tolerance, and suitability for industrial-scale applications.[1] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron species and an organohalide.[1][2]

For the synthesis of Methyl 4-(4-fluorophenyl)nicotinate, we will couple Methyl 4-chloronicotinate with 4-fluorophenylboronic acid. The choice of a chloro-substituted starting material is driven by economic considerations, as aryl chlorides are generally more cost-effective than the corresponding bromides or iodides for large-scale production.

The overall reaction is as follows:

This guide will provide a detailed examination of the reaction mechanism, a step-by-step protocol for a scaled-up synthesis, and in-depth discussion of process parameters, safety, and product purification.

Reagents and Materials

Starting Materials and Reagents Property Table
Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Key Properties/Hazards
Methyl 4-chloronicotinate63592-85-8C₇H₆ClNO₂171.58SolidNot availableHalogenated pyridine derivative.[3][4]
4-Fluorophenylboronic acid1765-93-1C₆H₆BFO₂139.92262-265258.4±42.0White to off-white crystalline powder.[5][6][7][8][9]
Palladium(II) Acetate3375-31-3C₄H₆O₄Pd224.50205 (decomposes)Not availableCatalyst precursor.
Tricyclohexylphosphine2622-14-2C₁₈H₃₃P280.4481-83383Air-sensitive ligand.
Potassium Carbonate584-08-7K₂CO₃138.21891DecomposesInorganic base.
1,4-Dioxane123-91-1C₄H₈O₂88.1111.8101Anhydrous solvent.
Toluene108-88-3C₇H₈92.14-95110.6Solvent for extraction.
Ethyl Acetate141-78-6C₄H₈O₂88.11-83.677.1Solvent for extraction and chromatography.
Hexanes110-54-3C₆H₁₄86.18-9569Solvent for chromatography.
Equipment
  • Jacketed glass reactor (5L or larger) with overhead mechanical stirrer, reflux condenser, and nitrogen inlet/outlet.

  • Temperature control unit (heating/cooling circulator).

  • Addition funnel.

  • Large separatory funnel (5L or larger).

  • Rotary evaporator with a large-capacity flask.

  • Buchner funnel and filtration flask.

  • High-vacuum pump.

  • Standard laboratory glassware.

  • Personal Protective Equipment (PPE): Safety glasses, lab coat, gloves.

Detailed Synthesis Protocol

This protocol is designed for a multi-gram scale synthesis of Methyl 4-(4-fluorophenyl)nicotinate.

Reaction Setup and Execution

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep1 Oven-dry all glassware and allow to cool under nitrogen. prep2 Ensure all reagents are anhydrous where specified. prep1->prep2 charge_reagents Charge reactor with Methyl 4-chloronicotinate, 4-fluorophenylboronic acid, and Potassium Carbonate. prep2->charge_reagents purge Purge the reactor with nitrogen for 15-20 minutes. charge_reagents->purge add_solvent Add anhydrous 1,4-Dioxane via cannula or addition funnel. purge->add_solvent add_catalyst Prepare catalyst solution (Palladium(II) Acetate and Tricyclohexylphosphine in Dioxane) and add to the reactor. add_solvent->add_catalyst heat Heat the reaction mixture to 90-100 °C with vigorous stirring. add_catalyst->heat monitor Monitor reaction progress by TLC or LC-MS (typically 12-24 hours). heat->monitor cool Cool the reaction mixture to room temperature. monitor->cool filter Filter the mixture through a pad of Celite to remove inorganic salts and catalyst residues. cool->filter rinse Rinse the filter cake with Ethyl Acetate. filter->rinse concentrate Concentrate the filtrate under reduced pressure. rinse->concentrate extract Dissolve the residue in Ethyl Acetate and wash with water and brine. concentrate->extract dry Dry the organic layer over anhydrous sodium sulfate. extract->dry final_concentrate Concentrate the dried organic layer to obtain the crude product. dry->final_concentrate purify Purify the crude product by flash column chromatography or recrystallization. final_concentrate->purify

Figure 1. Experimental workflow for the synthesis of Methyl 4-(4-fluorophenyl)nicotinate.

Step-by-Step Procedure:

  • Reactor Preparation: Set up a clean, dry 5L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet. Ensure the system can be maintained under an inert atmosphere.

  • Charging Reagents: To the reactor, add Methyl 4-chloronicotinate (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and finely ground potassium carbonate (3.0 eq).

  • Inerting the System: Seal the reactor and purge with dry nitrogen for at least 20 minutes to remove any residual air and moisture.

  • Solvent Addition: Add anhydrous 1,4-dioxane (approximately 5-10 volumes relative to the limiting reagent) to the reactor.

  • Catalyst Preparation and Addition: In a separate flask under nitrogen, prepare the catalyst solution by dissolving Palladium(II) Acetate (0.02 eq) and Tricyclohexylphosphine (0.04 eq) in a small amount of anhydrous 1,4-dioxane. Once dissolved, transfer this solution to the main reactor via a cannula.

  • Reaction: With vigorous stirring, heat the reaction mixture to a gentle reflux (90-100 °C).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Cooling: Once the reaction is complete, cool the mixture to room temperature.

Work-up and Isolation
  • Filtration: Filter the reaction mixture through a pad of celite to remove the palladium catalyst and inorganic salts. Wash the filter cake with ethyl acetate.

  • Concentration: Combine the filtrate and washes, and concentrate under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

Purification

For large-scale purification, recrystallization is often preferred over chromatography to minimize solvent usage and cost.

  • Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent system (e.g., ethyl acetate/hexanes or ethanol/water). Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under high vacuum.

  • Flash Column Chromatography (if necessary): If the product requires further purification, it can be purified by flash column chromatography on silica gel using a suitable eluent system, such as a gradient of ethyl acetate in hexanes.

Scientific Rationale and Mechanistic Insights

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.

Suzuki_Mechanism Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X Ln OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'-B(OR)2 Base PdII_Biaryl Ar-Pd(II)-Ar' Ln Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product

Figure 2. Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps in the mechanism are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-chlorine bond of Methyl 4-chloronicotinate to form a Pd(II) intermediate.[1]

  • Transmetalation: The organoboron reagent (4-fluorophenylboronic acid) is activated by the base (potassium carbonate) to form a boronate species. This species then transfers the 4-fluorophenyl group to the palladium center, displacing the chloride.[2]

  • Reductive Elimination: The two organic groups (the nicotinate and the 4-fluorophenyl) on the palladium center couple and are eliminated from the metal, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]

The choice of a phosphine ligand, such as tricyclohexylphosphine, is crucial as it stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle.

Scale-Up and Safety Considerations

Scaling up chemical reactions introduces challenges that must be carefully managed to ensure safety and efficiency.

  • Exothermicity: While Suzuki couplings are generally not violently exothermic, it is crucial to monitor the internal temperature of the reactor, especially during the initial heating phase. A jacketed reactor with a reliable temperature control unit is essential for managing any potential exotherms.

  • Inert Atmosphere: Maintaining a strict inert atmosphere is critical for preventing the degradation of the palladium catalyst and the air-sensitive phosphine ligand.

  • Reagent Addition: For larger scale reactions, the addition of reagents and solvents should be done in a controlled manner.

  • Stirring: Efficient stirring is vital to ensure proper mixing of the heterogeneous reaction mixture (solid base in an organic solvent). Inadequate stirring can lead to localized overheating and incomplete reaction.

  • Purification: On a large scale, chromatography can be cumbersome and expensive due to the large volumes of solvent required. Developing a robust recrystallization protocol is highly recommended for efficient and economical purification.

  • Waste Disposal: Palladium-containing waste and organic solvents must be disposed of in accordance with local environmental regulations.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides a highly effective and scalable method for the synthesis of Methyl 4-(4-fluorophenyl)nicotinate. By carefully selecting the catalyst system, reaction conditions, and purification method, this valuable intermediate can be produced in high yield and purity on a large scale. The protocol and considerations outlined in this guide are intended to provide a solid foundation for researchers and process chemists working on the development of this and similar biaryl compounds.

References

  • 4-Fluorophenylboronic acid | C6H6BFO2 | CID 285645 - PubChem. (n.d.). Retrieved from [Link]

  • Methyl 4-chloronicotinate | C7H6ClNO2 | CID 12574055 - PubChem. (n.d.). Retrieved from [Link]

  • Methyl 4-(trifluoromethyl)nicotinate | CAS 175204-82-7 | AMERICAN ELEMENTS ®. (n.d.). Retrieved from [Link]

  • Methyl nicotinate - Cheméo. (n.d.). Retrieved from [Link]

  • Methyl nicotinate - Wikipedia. (n.d.). Retrieved from [Link]

  • Synthesis of methyl nicotinate by esterification reaction using MoO3/SiO2 bifunctional catalyst | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • US20160326134A1 - Synthesis and resolution of nicotine - Google Patents. (n.d.).
  • Modular Chemoenzymatic Synthesis of Ten Fusicoccane Diterpenoids - PMC. (n.d.). Retrieved from [Link]

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC. (n.d.). Retrieved from [Link]

  • Convergent Synthesis of the NS5B Inhibitor GSK8175 Enabled by Transition Metal Catalysis. (2019, April 19). Retrieved from [Link]

  • Solid phase synthesis and antiprotozoal evaluation of di- and trisubstituted 5'-carboxamidoadenosine analogues - PubMed. (2006, March 1). Retrieved from [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]

  • Ultra Purification of 4,4 MDI - GEA. (n.d.). Retrieved from [Link]

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives - MDPI. (2017, February 28). Retrieved from [Link]

  • Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step - PubMed. (2017, September 7). Retrieved from [Link]

  • US10654806B2 - Menthyl nicotinate synthesis process - Google Patents. (n.d.).
  • NEW MENTHYL NICOTINATE SYNTHESIS PROCESS - European Patent Office - EP 3464241 B1 - Googleapis.com. (2017, May 15). Retrieved from [Link]

  • METHOD FOR PREPARING CHIRAL SYNTHETIC NICOTINE - European Patent Office - EP 4144727 A1 - EPO. (2023, March 8). Retrieved from [Link]

  • From liquid-phase synthesis to chemical ligation: preparation of oligonucleotides and their backbone analogs in solution - PubMed. (2025, October 28). Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of Methyl 4-(4-fluorophenyl)nicotinate Suzuki Coupling

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction, with a specific focus on the synthesis of Methyl 4-(4-fluorophenyl)nicotinate. This guide is designed for researchers, scientists, a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction, with a specific focus on the synthesis of Methyl 4-(4-fluorophenyl)nicotinate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this crucial synthetic step. Here, we will delve into common challenges, provide evidence-based troubleshooting strategies, and offer detailed protocols to enhance your reaction outcomes.

I. Understanding the Reaction: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium(0) complex.[1] The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

Suzuki_Coupling_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Both R¹-Pd(II)L₂-R² Transmetal->PdII_Both Base is crucial RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² (Product) RedElim->Product ArylHalide R¹-X (Aryl Halide) ArylHalide->OxAdd Organoboron R²-B(OR)₂ (Activated Boronic Acid) Organoboron->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The successful synthesis of Methyl 4-(4-fluorophenyl)nicotinate hinges on the smooth progression of this cycle. However, the presence of the electron-deficient pyridine ring and the ester functionality can introduce specific challenges.[3][4]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the Suzuki coupling of methyl 4-chloronicotinate (or the corresponding bromide/iodide) with (4-fluorophenyl)boronic acid.

Problem 1: Low to No Product Formation

A low or non-existent yield is one of the most frequent issues and can stem from several factors.[5]

Question: My reaction is not yielding the desired product. What are the likely causes and how can I fix it?

Answer:

Several factors could be at play, ranging from reagent quality to suboptimal reaction conditions. Here's a systematic approach to troubleshooting:

  • Catalyst Inactivity: The Pd(0) species is the active catalyst. If you are using a Pd(II) precatalyst, it must be reduced in situ.[6] Oxygen can oxidize the active Pd(0) catalyst, rendering it inactive.[5]

    • Solution: Ensure your reaction is thoroughly degassed. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period before adding the catalyst.[7]

  • Ligand Issues: Phosphine ligands are susceptible to oxidation.[5] The choice of ligand is also critical, especially for challenging substrates like heteroaryl chlorides.[8][9]

    • Solution: Use fresh, high-purity ligands. For electron-deficient heteroaryl halides, consider using bulky, electron-rich phosphine ligands such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[8][10]

  • Ineffective Base: The base plays a crucial role in activating the boronic acid for transmetalation.[11][12] An inappropriate base can halt the catalytic cycle.[13]

    • Solution: Screen different bases. While common bases like Na₂CO₃ and K₂CO₃ are often effective, stronger bases like K₃PO₄ or Cs₂CO₃ may be necessary, especially with less reactive chlorides.[11][14] The solubility of the base is also important; using a mixture of an organic solvent and water can be beneficial.[14][15]

  • Poor Reagent Quality: The purity of your starting materials, particularly the boronic acid, is paramount. Boronic acids can undergo protodeboronation (hydrolysis), especially heteroaryl boronic acids.[6]

    • Solution: Use freshly purchased or purified boronic acid. You can check the purity by NMR. Consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts.[16][17]

Problem 2: Significant Byproduct Formation

The appearance of unexpected peaks in your analytical data indicates side reactions are occurring.

Question: I'm observing significant amounts of homocoupled and dehalogenated byproducts. What's causing this and how can I minimize them?

Answer:

Homocoupling of the boronic acid and dehalogenation of the aryl halide are common side reactions in Suzuki couplings.

  • Homocoupling (Biphenyl Formation): This occurs when two molecules of the boronic acid couple with each other. It is often promoted by the presence of oxygen, which can lead to the formation of Pd(II) species that facilitate this side reaction.[6]

    • Solution: Rigorous degassing of the reaction mixture is the primary solution.[5] Using a lower catalyst loading can sometimes help, as can ensuring the reaction is not heated for an unnecessarily long time.

  • Dehalogenation (Formation of Methyl Nicotinate): The aryl halide is reduced, replacing the halogen with a hydrogen atom. This side reaction is often mediated by palladium-hydride (Pd-H) species.[10]

    • Solution:

      • Base Selection: Avoid bases that can act as hydride sources. For instance, if you are using an alcohol as a solvent with a strong base, this can generate alkoxides which may lead to Pd-H formation. Switching to a non-hydridic base like K₃PO₄ or Cs₂CO₃ can be beneficial.[10]

      • Solvent Choice: Aprotic solvents are generally preferred to minimize sources of protons.

      • Substrate Reactivity: Aryl iodides are more prone to dehalogenation than bromides or chlorides.[10] If you are using an iodide and experiencing significant dehalogenation, switching to the corresponding bromide or chloride might be a viable option, though this will likely require more forcing reaction conditions.

Caption: Troubleshooting decision tree for low-yield Suzuki coupling reactions.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst and ligand for the synthesis of Methyl 4-(4-fluorophenyl)nicotinate?

A1: There is no single "best" catalyst system, as the optimal choice depends on the specific halide used (Cl, Br, or I). However, for challenging couplings involving electron-deficient heteroaryl chlorides, palladium catalysts with bulky, electron-rich phosphine ligands are often highly effective.[8][9] For example, catalysts like Pd(Amphos)₂Cl₂ have shown high yields with heteroaryl chlorides. Buchwald's ligands and precatalysts are also excellent choices.[18] For bromides and iodides, more traditional catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) may be sufficient.[15][19]

Q2: How does the choice of base affect the reaction?

A2: The base has multiple roles in the Suzuki coupling.[20] Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species, which then participates in the transmetalation step.[11][12] The strength and nature of the base can significantly impact the reaction rate and yield. Inorganic bases like carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are commonly used.[11] The choice often depends on the acidity of the boronic acid and the lability of other functional groups in the substrates. For instance, if your molecule contains a base-sensitive group like an ester, a milder base such as KF might be employed.[16]

Q3: What is the ideal solvent for this reaction?

A3: A variety of solvents can be used for Suzuki couplings, including toluene, dioxane, THF, and DMF.[6][7] Often, a mixture of an organic solvent with water is beneficial as it can help to dissolve the inorganic base and facilitate the reaction.[14][15] The choice of solvent can also influence the reaction temperature, which is a critical parameter to optimize.

Q4: My reaction is sluggish. Should I increase the temperature?

A4: Increasing the temperature can often increase the reaction rate.[5] Many Suzuki couplings are run at elevated temperatures (e.g., 80-120 °C).[7][21] However, excessively high temperatures can lead to catalyst decomposition and an increase in side reactions.[5] It is advisable to increase the temperature incrementally and monitor the reaction progress closely.

Q5: The pyridine nitrogen seems to be interfering with the reaction. What can I do?

A5: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially inhibiting its activity.[10] This is a known challenge in the coupling of 2-substituted pyridines.[3][22] Using bulky ligands can help to disfavor this coordination and promote the desired catalytic cycle.[9]

IV. Experimental Protocols

Standard Protocol for Suzuki Coupling of Methyl 4-chloronicotinate

This protocol provides a starting point for the reaction. Optimization may be required.

  • Reaction Setup: To a flame-dried Schlenk flask, add methyl 4-chloronicotinate (1.0 equiv.), (4-fluorophenyl)boronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Degassing: Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes.

  • Solvent Addition: Add a degassed mixture of dioxane and water (e.g., 4:1 v/v).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and ligand if necessary.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Optimized Protocol Using a Buchwald Precatalyst

This protocol is designed for more challenging couplings and aims for higher efficiency.

  • Reaction Setup: In a glovebox, add methyl 4-chloronicotinate (1.0 equiv.), (4-fluorophenyl)boronic acid (1.5 equiv.), potassium phosphate (3.0 equiv.), and a Buchwald precatalyst (e.g., XPhos Pd G3, 1-2 mol%) to a vial.

  • Solvent Addition: Add anhydrous, degassed toluene to the vial.

  • Reaction: Seal the vial and heat to 110 °C with stirring.

  • Monitoring and Workup: Follow steps 6-8 from the standard protocol.

V. Data Summary for Optimization

ParameterCondition A (Standard)Condition B (Optimized)Rationale for Change
Catalyst Pd(PPh₃)₄ (5 mol%)XPhos Pd G3 (1.5 mol%)More active catalyst for aryl chlorides.[8][18]
Base Na₂CO₃ (2 equiv.)K₃PO₄ (3 equiv.)Stronger, non-hydridic base for improved transmetalation.[10][11]
Solvent Dioxane/H₂O (4:1)TolueneAnhydrous conditions can sometimes reduce side reactions.
Temperature 90 °C110 °CHigher temperature to overcome activation barrier for aryl chlorides.
Yield ~40-60%>85%Optimized conditions lead to significantly higher product yield.[23]

VI. References

  • Suzuki reaction - Wikipedia. [Link]

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Wiley Online Library. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • why use base in suzuki coupling. HZPT Blog. [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. MDPI. [Link]

  • Suzuki Coupling Reaction Mechanism. BYJU'S. [Link]

  • A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. ScienceDirect. [Link]

  • New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. ACS Publications. [Link]

  • The Suzuki Reaction. Andrew G Myers Research Group. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. ACS Publications. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Buchwald Lab, MIT. [Link]

  • Why am I getting low yield for my Suzuki coupling reaction? Reddit. [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]

  • Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]

  • The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Wiley Online Library. [Link]

  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. RSC Publishing. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. [Link]

  • The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. PubMed. [Link]

  • Optimization of reaction conditions for Suzuki coupling. ResearchGate. [Link]

  • Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

  • (48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process. Parshwanath Chemicals. [Link]

  • Synthesis of methyl nicotinate by esterification reaction using MoO3/SiO2 bifunctional catalyst. ResearchGate. [Link]

  • Synthesis and resolution of nicotine. Google Patents.

  • A General Solution for the 2-Pyridyl Problem. Semantic Scholar. [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing). [Link]

  • Organoborane coupling reactions (Suzuki coupling). PMC - NIH. [Link]

  • STUDIES IN THE OPTIMIZATION OF THE SUZUKI-MIYAURA REACTION. Queen's University. [Link]

Sources

Optimization

Technical Support Center: Impurity Profiling for Methyl 4-(4-fluorophenyl)nicotinate

Introduction: The Analytical Challenge Methyl 4-(4-fluorophenyl)nicotinate (CAS: N/A for specific isomer, generic class) represents a classic "deceptive" scaffold in medicinal chemistry. While it appears simple, the comb...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge

Methyl 4-(4-fluorophenyl)nicotinate (CAS: N/A for specific isomer, generic class) represents a classic "deceptive" scaffold in medicinal chemistry. While it appears simple, the combination of an electron-deficient pyridine ring, a labile methyl ester, and a biaryl linkage creates a "perfect storm" for three distinct impurity classes: Hydrolytic Degradants , Suzuki Coupling Artifacts , and Chromatographic Anomalies (tailing).

This guide moves beyond standard pharmacopeial testing to address the specific mechanistic failures researchers encounter when synthesizing or analyzing this intermediate.

Module 1: Impurity Genealogy & Origin

Before troubleshooting, you must map the origin of your peaks. The synthesis of this molecule almost invariably proceeds via a Suzuki-Miyaura coupling between Methyl 4-chloronicotinate (or bromo/iodo analog) and 4-Fluorophenylboronic acid.

Visualizing the Impurity Landscape

The following diagram maps the reaction inputs to their specific impurity outputs. Use this to diagnose the source of "unknown" peaks in your chromatogram.

ImpurityMap SM1 SM1: Methyl 4-chloronicotinate Rxn Suzuki Coupling (Heat/Base) SM1->Rxn SM2 SM2: 4-Fluorophenylboronic Acid SM2->Rxn Imp_Proto IMPURITY D (Protodeboronation): Fluorobenzene (Cause: Unstable Boronic Acid) SM2->Imp_Proto Degradation Cat Pd Catalyst / Base Cat->Rxn Prod TARGET: Methyl 4-(4-fluorophenyl)nicotinate Rxn->Prod Imp_Homo IMPURITY B (Homocoupling): 4,4'-Difluorobiphenyl (Cause: O2 leak/Slow oxidative addition) Rxn->Imp_Homo Oxidative Dimerization Imp_Dehalo IMPURITY C (Hydrodehalogenation): Methyl nicotinate (Cause: Hydride source/Excess heat) Rxn->Imp_Dehalo Reductive Elimination Imp_Hydro IMPURITY A (Hydrolysis): 4-(4-fluorophenyl)nicotinic acid (Cause: Wet solvents/Base) Prod->Imp_Hydro Post-Rxn Hydrolysis

Figure 1: Genealogical mapping of impurities in the Suzuki synthesis of biaryl nicotinates.

Module 2: Troubleshooting Guides (Q&A)

Scenario A: The "Ghost" Peak (Hydrolysis Issues)

User Question: "I see a fronting peak (RRT ~0.8) that grows over time in my sample vial. It wasn't there immediately after workup. What is happening?"

Technical Diagnosis: You are witnessing the hydrolysis of the methyl ester to the free acid: 4-(4-fluorophenyl)nicotinic acid.

  • Mechanism: The pyridine nitrogen acts as an intramolecular base (or activates water), making the ester carbonyl highly susceptible to nucleophilic attack, even by trace moisture in DMSO or Acetonitrile.

  • Confirmation: The peak will likely have a molecular weight of [M-14] compared to your product (Loss of CH₃, gain of H).

Corrective Protocol:

  • Solvent Switch: Avoid storing samples in pure methanol (transesterification risk) or wet DMSO. Use anhydrous Acetonitrile .

  • Buffer pH: Ensure your HPLC diluent is buffered. If your diluent is unbuffered water/organic, local pH changes can accelerate hydrolysis.

  • Workup: Do not use strong hydroxide bases (NaOH) for the Suzuki quench if possible. Use mild bases like K₂CO₃ or K₃PO₄ and quench with ammonium chloride to neutralize rapidly.

Scenario B: The Persistent Non-Polar Impurity

User Question: "I have a stubborn impurity at RRT ~1.5 that won't wash off with acid/base extraction. It has no UV activity at 254 nm but shows up on GC-MS."

Technical Diagnosis: This is likely 4,4'-Difluorobiphenyl , the homocoupling product of your boronic acid.

  • Why it persists: It is neutral and highly lipophilic (non-polar). It will not ionize, so acid/base extractions (which work for the pyridine product) fail to remove it.

  • Mechanism: Presence of Oxygen in the reaction vessel promotes the formation of peroxo-palladium species, which catalyze the dimerization of the boronic acid [1].

Corrective Protocol:

  • Degassing: Sparge solvents with Argon for 20 minutes before adding the catalyst.

  • Slow Addition: Add the boronic acid slowly to the reaction mixture to keep its instantaneous concentration low relative to the aryl halide.

  • Purification: You must use column chromatography (Hexane/EtOAc) or crystallization. Acid/base workup is ineffective here.

Scenario C: Peak Tailing & Retention Shifts

User Question: "My main peak tails significantly on C18, and the retention time drifts between injections."

Technical Diagnosis: This is a classic Silanol Interaction . The basic pyridine nitrogen (pKa ~5-6) interacts with acidic silanol groups on the silica backbone of the HPLC column.

Corrective Protocol:

  • Mobile Phase Modifier: You must use an additive.

    • Option A (Mass Spec Compatible): 0.1% Formic Acid or 10mM Ammonium Formate. This protonates the pyridine, ensuring it elutes as a single ionic species (though it may elute earlier).

    • Option B (UV Only): 0.1% Triethylamine (TEA). This acts as a "sacrificial base," saturating the silanol sites so your pyridine can pass freely.

  • Column Choice: Switch to a "Hybrid Particle" column (e.g., Waters XBridge or Phenomenex Kinetex EVO) designed for high pH stability or basic compounds.

Module 3: Validated Analytical Protocols

Use this standardized method to ensure reproducible impurity profiling.

Table 1: HPLC Method Parameters
ParameterConditionRationale
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mmEnd-capping reduces silanol activity against pyridine.
Mobile Phase A 10mM Ammonium Formate (pH 3.8)Buffers the pyridine; prevents ionization state fluctuations.
Mobile Phase B Acetonitrile (HPLC Grade)Standard organic modifier.
Gradient 5% B to 95% B over 15 minWide gradient to catch polar acids (early) and non-polar dimers (late).
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV @ 254 nm (primary) & 220 nm254 nm for the biaryl core; 220 nm for non-conjugated impurities.
Sample Diluent 50:50 Water:AcetonitrileMatches initial gradient strength to prevent peak distortion.
Table 2: Expected Impurity Profile (Relative Retention Times)
CompoundIdentityApprox.[1][2][3][4][5][6][7][8][9] RRTDetection Characteristic
Impurity A 4-(4-fluorophenyl)nicotinic acid0.6 - 0.7Tailing peak (unless buffered); [M-14] mass shift.
SM1 Methyl 4-chloronicotinate0.8 - 0.9Strong UV; distinct Cl isotope pattern (3:1).
Product Methyl 4-(4-fluorophenyl)nicotinate 1.00 Target Peak
Impurity B 4,4'-Difluorobiphenyl1.4 - 1.6Non-polar; weak UV response at 254nm compared to product.
Impurity D Fluorobenzene< 0.2 (Void)Likely lost to volatility; requires headspace GC to quantify accurately.

Module 4: Logical Workflow for Method Development

If the standard protocol fails, follow this logic tree to optimize separation.

HPLC_Logic Start Start: Peak Shape/Separation Issue Q1 Is the Main Peak Tailing? Start->Q1 A1_Yes Cause: Pyridine-Silanol Interaction Q1->A1_Yes Yes Q2 Are Impurities Co-eluting? Q1->Q2 No Act1 Action: Add 10mM Amm. Formate or Switch to Hybrid Column A1_Yes->Act1 A2_Polar Co-elution in Front? (Acid Impurity) Q2->A2_Polar Early Elution A2_NonPolar Co-elution in Back? (Dimer Impurity) Q2->A2_NonPolar Late Elution Act2 Action: Lower %B Start or Lower pH (suppress ionization) A2_Polar->Act2 Act3 Action: Use Phenyl-Hexyl Column (Selectivity for Biaryls) A2_NonPolar->Act3

Figure 2: Decision matrix for optimizing HPLC separation of pyridine-based esters.

References

  • Suzuki-Miyaura Coupling Side Reactions

    • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443.

    • Note: Authoritative review detailing homocoupling and protodeboron
  • Impurity Profiling Guidelines

    • International Conference on Harmonisation (ICH). (2006).[3] Q3A(R2): Impurities in New Drug Substances.

    • Note: Defines reporting thresholds (0.05% / 0.10%) relevant to drug development.
  • HPLC of Basic Heterocycles

    • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858–880.

    • Note: Foundational text on handling pyridine tailing and silanol activity.
  • Synthesis & Stability of Methyl Nicotinate Analogs

    • ChemicalBook. (2024). Methyl Nicotinate: Uses and Synthesis Method.

    • Note: Provides physical property data and stability warnings regarding hydrolysis.

Sources

Troubleshooting

Technical Support Center: Synthesis of Methyl 4-(4-fluorophenyl)nicotinate

Welcome to the technical support center for the synthesis of Methyl 4-(4-fluorophenyl)nicotinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges e...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 4-(4-fluorophenyl)nicotinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important biaryl compound. The following question-and-answer format provides in-depth troubleshooting advice, grounded in established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction to synthesize Methyl 4-(4-fluorophenyl)nicotinate is showing low or no conversion. What are the likely causes and how can I troubleshoot this?

Low or no conversion in a Suzuki-Miyaura coupling is a frequent issue that can often be traced back to a few key areas: the catalyst system, the quality of your reagents, or the reaction conditions.

Troubleshooting Steps:

  • Catalyst Deactivation: The palladium catalyst is the heart of the reaction. Its deactivation is a primary suspect in failed reactions.

    • Oxidation: The active Pd(0) species is susceptible to oxidation by atmospheric oxygen.[1] Ensure your reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen). Proper degassing of solvents and reagents is critical.

    • Palladium Black Formation: Visual inspection of your reaction mixture for a black precipitate can indicate catalyst aggregation and deactivation.[2] This can be caused by high temperatures or impurities.

    • Ligand Degradation: Phosphine ligands are prone to oxidation.[1] Use fresh ligands or those that have been stored meticulously under an inert atmosphere.

  • Reagent Quality and Stoichiometry:

    • Boronic Acid Instability (Protodeboronation): Boronic acids, especially heteroaryl boronic acids, can undergo protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1][3] This is a common side reaction that consumes your starting material.[4]

      • Mitigation: Use fresh, high-purity boronic acid. Consider using more stable boronic acid derivatives like pinacol esters or MIDA boronates, which release the boronic acid slowly under reaction conditions.[3][5]

    • Halide Partner Reactivity: While aryl bromides are common starting materials, their reactivity can be influenced by electronic effects on the aromatic ring. In your case, methyl 4-chloronicotinate could be a less reactive coupling partner than the corresponding bromide or iodide. If you are using a chloride, ensure your catalyst system (ligand and palladium source) is suitable for activating C-Cl bonds, which often requires more electron-rich and bulky ligands.[6]

    • Base Integrity: The base is crucial for activating the boronic acid for transmetalation.[7] Ensure your base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is anhydrous and of high purity. The strength and nature of the base can significantly impact the reaction rate and yield.

  • Reaction Conditions Optimization:

    • Temperature: Many Suzuki couplings require heating to proceed at a reasonable rate.[1] If your reaction is sluggish at a lower temperature, a careful increase may be beneficial. However, be aware that excessive heat can accelerate catalyst decomposition.

    • Solvent Choice: The solvent must be appropriate for the reaction and capable of dissolving the reagents. Common solvents for Suzuki reactions include toluene, dioxane, and DMF. Ensure your solvent is anhydrous and properly degassed.[1]

    • Stirring: Inadequate stirring can lead to localized concentrations of reagents, which can promote side reactions and catalyst decomposition.[1]

Q2: I'm observing significant formation of a byproduct that I suspect is 4-fluorobenzene. What is causing this and how can I minimize it?

The formation of 4-fluorobenzene is a classic indicator of protodeboronation of your 4-fluorophenylboronic acid starting material.[3] This side reaction competes with the desired cross-coupling and reduces your overall yield.

Underlying Cause:

Protodeboronation is the protonolysis of the C-B bond.[3] It can be catalyzed by acid, base, or even certain palladium species.[4] In the context of a Suzuki reaction, the presence of water and a base creates favorable conditions for this undesired pathway.

Troubleshooting Workflow for Minimizing Protodeboronation:

Caption: Troubleshooting workflow for protodeboronation.

Detailed Mitigation Strategies:

  • Reagent Purity is Paramount: Use freshly purchased or recrystallized 4-fluorophenylboronic acid. Over time, boronic acids can degrade.

  • Employ More Stable Boron Reagents: Consider using potassium (4-fluorophenyl)trifluoroborate or a pinacol ester derivative of the boronic acid. These are generally more stable and less prone to premature protodeboronation.[8]

  • Optimize the Base:

    • While strong bases can accelerate the reaction, they can also promote protodeboronation.[9] Consider using a milder base like KF or K₃PO₄.[10]

    • Ensure the base is finely powdered and anhydrous for better reproducibility.[6]

  • Strictly Anhydrous Conditions: Although some Suzuki protocols tolerate water, minimizing its presence can suppress protodeboronation. Use anhydrous solvents and handle reagents in a glovebox or under a robust inert atmosphere.

  • Increase Reaction Rate: A faster cross-coupling reaction will outcompete the slower protodeboronation side reaction. This can be achieved by optimizing the catalyst system (e.g., using a more active ligand) or slightly increasing the temperature.[3]

Q3: My product appears to be contaminated with nicotinic acid. How is this happening and what is the best way to purify my product?

The presence of nicotinic acid indicates hydrolysis of the methyl ester group on your product, Methyl 4-(4-fluorophenyl)nicotinate.[11]

Cause of Hydrolysis:

Ester hydrolysis can occur under either acidic or basic conditions, especially in the presence of water.[11][12] During the Suzuki reaction workup, if you are using an aqueous basic wash (e.g., with NaHCO₃ or Na₂CO₃) to remove acidic byproducts, prolonged contact time or too strong of a base can lead to saponification of your ester product.[13][14]

Purification and Prevention Strategy:

StepActionRationale
1. Workup Modification Use a mild base like saturated sodium bicarbonate solution for washing and minimize the contact time.To neutralize acidic residues without significantly hydrolyzing the ester.
2. Extraction Extract the product into a suitable organic solvent like ethyl acetate or dichloromethane.To separate the organic product from aqueous impurities.
3. Drying Thoroughly dry the organic layer with an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).To remove residual water that could cause hydrolysis during storage or subsequent steps.
4. Purification Purify the crude product using silica gel column chromatography.This is a highly effective method for separating the desired ester from the more polar nicotinic acid byproduct. A solvent system of petroleum ether/ethyl acetate is often effective.[15]
5. Prevention Ensure all subsequent handling and storage of the purified product are under anhydrous conditions to prevent further hydrolysis.[11]To maintain the integrity of the final product.

Experimental Protocol: Silica Gel Chromatography for Purification

  • Prepare the Column: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane or petroleum ether).

  • Load the Sample: Dissolve the crude product in a minimal amount of the chromatography solvent or a slightly more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the prepared column.

  • Elution: Begin eluting with a non-polar solvent (e.g., 100% petroleum ether) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a gradient.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified Methyl 4-(4-fluorophenyl)nicotinate.

Q4: What analytical techniques are most suitable for characterizing the final product and monitoring reaction progress?

A combination of chromatographic and spectroscopic techniques is essential for both monitoring the reaction and confirming the identity and purity of your final product.

For Reaction Monitoring:

  • Thin Layer Chromatography (TLC): An indispensable, quick, and inexpensive method to qualitatively track the consumption of starting materials and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of starting materials and the formation of products and byproducts. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a formic acid modifier) is a good starting point.[16][17][18]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile components in the reaction mixture and can provide information on byproduct formation.

For Final Product Characterization:

TechniqueInformation ProvidedExpected Observations for Methyl 4-(4-fluorophenyl)nicotinate
¹H and ¹³C NMR Confirms the chemical structure and connectivity of atoms.The spectra will show characteristic signals for the aromatic protons and carbons of both the pyridine and fluorophenyl rings, as well as the methyl ester group.
Mass Spectrometry (MS) Determines the molecular weight and provides fragmentation patterns for structural elucidation.The mass spectrum should show the molecular ion peak corresponding to the product's molecular weight (C₁₃H₁₀FNO₂).
Infrared (IR) Spectroscopy Identifies the functional groups present.A strong absorption band around 1720-1730 cm⁻¹ is expected for the ester carbonyl (C=O) stretch.[11]
HPLC/UPLC Determines the purity of the final compound.A single major peak should be observed, with the area percent indicating the purity.

Typical HPLC-DAD Conditions for Analysis:

ParameterCondition
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with Acetonitrile and Water (with 0.1% formic acid)
Flow Rate 0.5 - 1.0 mL/min
Detection Diode Array Detector (DAD) set to monitor multiple wavelengths (e.g., 210 nm, 254 nm)[16]
Injection Volume 5 - 20 µL

References

  • PharmaCompass. (n.d.). Methyl Nicotinate | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1.
  • Singh, S., Singh, J., & Singh, P. (1998). A Study of Alkaline Hydrolysis of Methyl Nicotinate in Aquo-ethane-1 ,2-diol Solvent System. Journal of the Indian Chemical Society, 75, 480-482.
  • Al-Bayati, R. I. H., & Al-Azzawi, A. M. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. The Journal of Organic Chemistry, 87(19), 12845–12864.
  • Veeprho. (n.d.). Methyl Nicotinate Impurities and Related Compound. Retrieved from [Link]

  • Chen, J., et al. (2025). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society.
  • Rashid, S. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora. Retrieved from [Link]

  • Wikipedia. (n.d.). Cross-coupling reaction. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Retrieved from [Link]

  • European Medicines Agency. (n.d.). Methyl Nicotinate. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • PubChem. (n.d.). Methyl Nicotinate. Retrieved from [Link]

  • ResearchGate. (n.d.). Poisoning and deactivation of palladium catalysts. Retrieved from [Link]

  • Chemistry World. (2021). Amine might end palladium's reign over classic cross coupling reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • O'Brien, A. G., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1899–1911.
  • Scholars Research Library. (n.d.). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of methyl nicotinate by esterification reaction using MoO3/SiO2 bifunctional catalyst. Retrieved from [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Nicotinic Acid. Retrieved from [Link]

  • Semantic Scholar. (2022). Simultaneous Determination of Methyl Nicotinate and Three Salicylic Acid Derivatives in Pain Relief Spray Using HPLC–DAD. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki coupling reactions of methyl.... Retrieved from [Link]

  • ResearchGate. (2017). How to purify Nicotinic acid derivatives from the reaction mixture? Retrieved from [Link]

  • YouTube. (2020). Suzuki Coupling. Retrieved from [Link]

  • Google Patents. (n.d.). US10654806B2 - Menthyl nicotinate synthesis process.
  • ResearchGate. (2022). Simultaneous Determination of Methyl Nicotinate and Three Salicylic Acid Derivatives in Pain Relief Spray Using HPLC–DAD. Retrieved from [Link]

  • MDPI. (2022). Simultaneous Determination of Methyl Nicotinate and Three Salicylic Acid Derivatives in Pain Relief Spray Using HPLC–DAD. Retrieved from [Link]

  • National Institutes of Health. (2025). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of Methyl 4-(4-fluorophenyl)nicotinate

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support resource for Methyl 4-(4-fluorophenyl)nicotinate. This guide is designed for researchers, chemists, and drug development professionals to...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for Methyl 4-(4-fluorophenyl)nicotinate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges associated with the purification of this important synthetic intermediate. We will address frequently encountered issues, provide detailed, field-tested protocols, and explain the scientific rationale behind our recommended strategies.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Challenges

This section addresses the fundamental issues that arise from the synthesis and inherent chemical nature of Methyl 4-(4-fluorophenyl)nicotinate.

Q1: What are the most common impurities I should expect after synthesizing Methyl 4-(4-fluorophenyl)nicotinate, for instance, via a Suzuki coupling?

A: The impurity profile is heavily dependent on the synthetic route. Assuming a common Suzuki coupling between a methyl halonicotinate and (4-fluorophenyl)boronic acid, you should anticipate the following impurities:

  • Unreacted Starting Materials: Residual methyl halonicotinate and (4-fluorophenyl)boronic acid or its derivatives.

  • Homocoupled Byproduct: 4,4'-Difluorobiphenyl, formed from the self-coupling of the boronic acid.

  • Hydrolysis Product: 4-(4-fluorophenyl)nicotinic acid is a primary and troublesome impurity. The ester is susceptible to hydrolysis, especially under acidic or basic conditions during the reaction workup.[1] This can be exacerbated by prolonged exposure to moisture.[1]

  • Catalyst Residues: Residual palladium and ligands from the coupling reaction.

  • Positional Isomers: If the starting methyl halonicotinate contains isomeric impurities, these will likely carry through the reaction, leading to compounds that are very difficult to separate from the desired product.[2]

Q2: My crude product is a discolored oil or a waxy, low-melting solid, but I expect a crystalline solid. Why is this?

A: This is a classic sign of impurities. Even small amounts of the impurities listed above, particularly residual solvents or the homocoupled byproduct, can significantly depress the melting point of your target compound and inhibit crystallization. Oily residues often indicate the presence of non-polar byproducts or solvents, while persistent discoloration may stem from catalyst residues or degradation products. The analogous compound, methyl nicotinate, is a white crystalline solid.[3][4]

Q3: What key chemical properties of Methyl 4-(4-fluorophenyl)nicotinate influence its purification?

A: Understanding the molecule's properties is critical for designing an effective purification strategy:

  • Polarity: The molecule possesses moderate polarity due to the ester group and the aromatic rings. The pyridine nitrogen adds a polar, basic site. This polarity profile makes it well-suited for normal-phase silica gel chromatography.[5][6]

  • Basicity: The pyridine nitrogen atom is basic (pKa of the conjugate acid is ~3.24 for the parent methyl nicotinate) and can be protonated.[7] This property can be exploited for purification but can also lead to streaking on silica gel columns if not managed correctly.

  • Susceptibility to Hydrolysis: As an ester, the compound is prone to hydrolysis to the corresponding carboxylic acid under both acidic and basic conditions.[1] This is a critical consideration during aqueous workups and chromatography, as acidic silica gel or trace acid/base can catalyze this unwanted reaction.

  • Solubility: The compound is expected to be moderately soluble in common organic solvents like dichloromethane, ethyl acetate, and ethanol, but only sparingly soluble in water and non-polar solvents like hexanes.[1]

Section 2: Core Purification Protocols

Here, we provide detailed, step-by-step methodologies for the two primary methods of purifying Methyl 4-(4-fluorophenyl)nicotinate.

Protocol 1: Purification by Silica Gel Flash Chromatography

This is the most reliable method for separating the target compound from both more polar and less polar impurities.

Causality Behind the Method: Flash chromatography separates compounds based on their differential partitioning between a stationary phase (silica gel) and a mobile phase (eluent). By starting with a low-polarity eluent and gradually increasing its polarity, non-polar impurities (like 4,4'-difluorobiphenyl) will elute first, followed by the desired product, while highly polar impurities (like 4-(4-fluorophenyl)nicotinic acid) will be strongly retained on the silica.

  • TLC Analysis: Before running the column, analyze your crude product using Thin Layer Chromatography (TLC) with various solvent systems (see Table 1) to determine the optimal eluent for separation. The ideal system will show good separation between your product spot and all impurity spots, with a product Rf value between 0.2 and 0.4.

  • Column Packing:

    • Prepare a slurry of silica gel (e.g., 230-400 mesh) in the initial, least polar eluent.[8]

    • Pour the slurry into the column and use gentle pressure or tapping to create a uniform, packed bed. Ensure the column does not run dry.[8]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the column eluent.

    • Alternatively, for better resolution, perform a "dry loading": dissolve the crude product in a solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.[9]

  • Elution:

    • Begin elution with the non-polar solvent system determined by your TLC analysis.

    • Run a gradient elution by gradually increasing the percentage of the more polar solvent. This will first wash out non-polar impurities before cleanly eluting your product.

  • Fraction Collection & Analysis:

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

    • Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator.

    • Dry the resulting solid under high vacuum to remove any residual solvent.

Eluent System (v/v)Target RfTypical Impurities Eluting Before ProductTypical Impurities Eluting After Product
Hexanes / Ethyl Acetate (Gradient: 5% to 30% EtOAc)~0.3 (at 20% EtOAc)4,4'-Difluorobiphenyl, Unreacted Halonicotinate (some)4-(4-fluorophenyl)nicotinic acid, Boronic acid residues
Dichloromethane / Methanol (Gradient: 0% to 5% MeOH)~0.4 (at 2% MeOH)Less polar byproductsHighly polar starting materials and hydrolysis product
Toluene / Ethyl Acetate (Gradient: 5% to 40% EtOAc)~0.3 (at 25% EtOAc)Provides different selectivity, may resolve tricky spots4-(4-fluorophenyl)nicotinic acid

Note: The addition of 0.1-0.5% triethylamine (Et₃N) to the eluent can be beneficial to prevent the streaking of the basic pyridine compound on the slightly acidic silica gel.

Protocol 2: Purification by Recrystallization

If the crude product is relatively pure (>90%), recrystallization is an efficient method to obtain highly pure, crystalline material.

Causality Behind the Method: This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. An ideal solvent will dissolve the compound completely when hot but poorly when cold. Impurities, being present in lower concentrations, will remain in the cold "mother liquor" while the pure compound crystallizes out.

  • Solvent Screening: Place a small amount of your crude product in several test tubes. Add a few drops of different solvents (see Table 2) at room temperature. A good candidate solvent will not dissolve the product at room temperature but will dissolve it upon heating.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture to a boil (using a hot plate and stir bar). Continue adding the minimum amount of hot solvent required to fully dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities (e.g., catalyst residues), perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper to remove them.[10]

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask will slow the cooling rate, which promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor. Dry the crystals thoroughly under vacuum.

SolventPolarityComments
IsopropanolPolar ProticOften a good choice for moderately polar compounds.
Ethanol / WaterPolar Protic MixDissolve in hot ethanol, add hot water dropwise until cloudy, then clarify with a drop of ethanol.[10]
Ethyl Acetate / HexanesPolar Aprotic / Non-polar MixDissolve in minimal hot ethyl acetate, then add hexanes dropwise until persistent cloudiness appears.[11]
TolueneAromaticCan be effective for aromatic compounds.

Section 3: Troubleshooting Guide

Q: My compound co-elutes with an impurity during column chromatography. What should I do?

A: This is a common challenge, especially with isomers or byproducts of similar polarity.

  • Optimize the Eluent: Change the solvent system entirely. If you used a Hexanes/EtOAc system, try a Toluene/EtOAc or DCM/Acetone system. Different solvents interact with your compounds and the silica in different ways, which can drastically alter selectivity.

  • Reduce the Flow Rate: Slower elution can improve resolution.

  • Use a Longer Column: Increasing the amount of silica gel relative to your crude product (aim for a 100:1 weight ratio) provides more opportunities for separation.

  • Consider Preparative HPLC: For very difficult separations, reverse-phase preparative HPLC may be necessary.[2]

Q: My compound seems to be hydrolyzing to the carboxylic acid during workup or on the column. How can I prevent this?

A: Hydrolysis is a key degradation pathway.

  • Avoid Strong Acid/Base: During the workup, use a mild base like sodium bicarbonate (NaHCO₃) for washes instead of stronger bases like sodium hydroxide (NaOH).[12] Ensure all aqueous layers are neutralized before extraction.

  • Use Neutralized Silica: If you suspect the acidic nature of standard silica gel is the culprit, you can use deactivated or "neutral" silica gel. Alternatively, you can pre-treat the column by flushing it with your eluent containing 0.5% triethylamine before loading your sample.

  • Keep it Dry: Ensure all solvents are anhydrous and minimize the exposure of your compound to atmospheric moisture.[1]

Q: I'm having trouble removing unreacted (4-fluorophenyl)boronic acid.

A: Boronic acids and their byproducts can be tricky.

  • Aqueous Wash: An effective method is to wash the organic layer (e.g., in EtOAc or DCM) with a saturated aqueous solution of sodium bicarbonate or a dilute base. This will deprotonate the boronic acid, making it water-soluble and pulling it into the aqueous layer.

  • Oxidative Workup: Sometimes, a workup involving a small amount of an oxidizing agent (like a few drops of hydrogen peroxide) can help convert boron-containing residues into more easily removable species. This should be done with caution.

Section 4: Visual Workflows & Logic Diagrams

General Purification Workflow

This diagram outlines the typical sequence of steps from a crude reaction mixture to a purified final product.

PurificationWorkflow cluster_pre Pre-Purification cluster_main Purification cluster_post Validation Crude Crude Reaction Product Workup Aqueous Workup (e.g., NaHCO3 wash) Crude->Workup Dry Dry Organic Layer (e.g., over MgSO4) Workup->Dry TLC Analyze via TLC Dry->TLC Choice Purity >90%? TLC->Choice ColChrom Flash Column Chromatography Choice->ColChrom No / Complex Mixture Recryst Recrystallization Choice->Recryst Yes Combine Combine Pure Fractions ColChrom->Combine Purity Assess Purity (NMR, LC-MS) Recryst->Purity Evap Evaporate Solvent Combine->Evap Evap->Purity Pure Pure Product Purity->Pure

Caption: A typical workflow for purifying Methyl 4-(4-fluorophenyl)nicotinate.

Troubleshooting Decision Tree: Poor Chromatographic Separation

This diagram provides a logical path for troubleshooting when initial attempts at column chromatography yield poor separation.

TroubleshootingTree Start Problem: Poor Separation on Column Q1 Are spots streaking on TLC? Start->Q1 A1_Yes Add 0.5% Et3N to eluent to neutralize silica Q1->A1_Yes Yes Q2 Are spots overlapping (low resolution)? Q1->Q2 No A1_Yes->Q2 A2_Yes Decrease eluent polarity (e.g., 20% -> 10% EtOAc) Q2->A2_Yes Yes Q3 Still no separation? Q2->Q3 No A2_Yes->Q3 A3_Yes Change solvent system entirely (e.g., Hex/EtOAc -> Tol/EtOAc) Q3->A3_Yes Yes End_Fail Consider Prep-HPLC or chemical derivatization Q3->End_Fail No End_Success Separation Improved A3_Yes->End_Success

Caption: A decision tree for troubleshooting poor separation in column chromatography.

References

  • Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.).
  • PubChem. (n.d.). Methyl Nicotinate.
  • Wikipedia. (n.d.). Methyl nicotinate. Retrieved February 20, 2026, from [Link]

  • DrugFuture. (n.d.). Methyl Nicotinate. Retrieved February 20, 2026, from [Link]

  • Veeprho. (n.d.). Methyl Nicotinate Impurities and Related Compound. Retrieved February 20, 2026, from [Link]

  • FooDB. (2010, April 8). Showing Compound Methyl nicotinate (FDB001015). Retrieved February 20, 2026, from [Link]

  • Organic Syntheses. (1925). Nicotinic Acid. Org. Synth. 1925, 4, 49. Retrieved February 20, 2026, from [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved February 20, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (2017, August 13). How to purify Nicotinic acid derivatives from the reaction mixture? Retrieved February 20, 2026, from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Retrieved February 20, 2026, from [Link]

  • Unknown Source. (n.d.). (48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process.
  • Google Patents. (n.d.). Purification of nicotinic acid - US3037987A.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved February 20, 2026, from [Link]

  • MDPI. (2023, March 10). Enhancing the Hydrolysis and Acyl Transfer Activity of Carboxylesterase DLFae4 by a Combinational Mutagenesis and In-Silico Method. Retrieved February 20, 2026, from [Link]

  • Scholars Research Library. (n.d.). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Retrieved February 20, 2026, from [Link]

  • Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Retrieved February 20, 2026, from [Link]

  • Sema. (n.d.). Recrystallization Of Meth. Retrieved February 20, 2026, from [Link]

  • Chemistry Stack Exchange. (2020, July 19). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Retrieved February 20, 2026, from [Link]

  • YMC. (n.d.). Characteristics of a Diol Column in Hydrophilic Interaction Chromatography (HILIC). Retrieved February 20, 2026, from [Link]

  • PMC. (2022, January 20). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Retrieved February 20, 2026, from [Link]

  • European Patent Office. (1998, October 14). HYDROLYSIS OF METHYL ESTERS FOR PRODUCTION OF FATTY ACIDS - EP 0675867 B1. Retrieved February 20, 2026, from [Link]

  • Scribd. (2023, November 2). Method Development and Column Selection: How The Fluorophenyl Phase Provides The Power of Hilic and Reversed-Phase Modes in One Column. Retrieved February 20, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved February 20, 2026, from [Link]

  • Technical Disclosure Commons. (2025, January 30). Novel process for the preparation of (4-Fluorophenyl)[(8R)-8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl) -5,6-dihydro[4][5][13]triazo. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (2019, January 19). How can I purify two different-substituted aromatic compounds? Retrieved February 20, 2026, from [Link]two_different-substituted_aromatic_compounds)

Sources

Troubleshooting

"Methyl 4-(4-fluorophenyl)nicotinate" reaction monitoring by TLC

Reaction Monitoring & Troubleshooting Guide Introduction Welcome to the technical support center for the synthesis of Methyl 4-(4-fluorophenyl)nicotinate . This guide addresses the specific challenges of monitoring the f...

Author: BenchChem Technical Support Team. Date: February 2026

Reaction Monitoring & Troubleshooting Guide

Introduction

Welcome to the technical support center for the synthesis of Methyl 4-(4-fluorophenyl)nicotinate . This guide addresses the specific challenges of monitoring the formation of biaryl pyridine esters, likely via Suzuki-Miyaura cross-coupling .

The presence of the basic pyridine nitrogen, the lipophilic fluorophenyl group, and the hydrolytically sensitive methyl ester creates a unique "triad" of TLC challenges: tailing , co-elution , and stability .

Module 1: Solvent System Optimization

FAQ: Why is my starting material streaking/tailing on the plate?

Diagnosis: The pyridine nitrogen in your starting material (Methyl 4-chloro/bromonicotinate) and product is a Lewis base. It interacts strongly with the acidic silanol groups (


) on standard silica gel plates, causing "comet tails" that obscure separation.

The Fix: Mobile Phase Modifiers Do not rely on standard Hexane/EtOAc alone. You must deactivate the silica surface.

Solvent SystemRatio (v/v)Application
Hexane : EtOAc 4:1 to 2:1Standard: Initial screening. If tailing occurs, move to the next row.
Hexane : EtOAc : Et3N 70 : 30 : 1 The "Pyridine Fix": Adding 1-2% Triethylamine (Et3N) deprotonates surface silanols, sharpening the spots.
DCM : MeOH 98 : 2High Polarity: Use if the product sticks to the baseline.
DCM : MeOH : NH4OH 95 : 4 : 1 The "Nuclear Option": For highly polar/basic crude mixtures.

Technical Insight: Always pre-saturate the TLC chamber with the mobile phase for 15 minutes. For pyridine derivatives, "edge effects" (uneven solvent flow) are exacerbated by unsaturated chambers.

Module 2: Visualization & Detection

FAQ: I see a spot under UV, but how do I confirm it's my product and not an impurity?

The Problem: Biaryl synthesis often produces side products (homocoupling of boronic acid) that have similar Rf values to the product. UV (254 nm) shows everything conjugated, but it is not specific.

The Solution: Orthogonal Staining Use a "Dip and Heat" approach to differentiate functional groups.

  • UV 254 nm (Primary): The biaryl system (pyridine + fluorophenyl) will be highly UV active, likely fluorescent at 365 nm (blue emission).

  • Dragendorff’s Reagent (Specificity):

    • Target: Pyridine Nitrogen.

    • Result: Orange/Red spots on a yellow background.

    • Why: Differentiates your pyridine product from non-basic side products (like biphenyls from boronic acid homocoupling).

  • Iodine Chamber (Universal):

    • Target: Pi-systems (aromatics).

    • Result: Brown spots.[1]

    • Usage: Good for detecting the 4-fluorophenylboronic acid (which stains heavily) vs. the product.

Module 3: The "Mini-Workup" Protocol (Critical)

FAQ: My TLC spot remains at the baseline or looks like a blob. What is wrong?

Root Cause: If you are running a Suzuki coupling, you cannot spot the reaction mixture directly. The Palladium catalyst, inorganic bases (


, 

), and boronic acid salts clog the silica pores, trapping your organic product at the origin.

Protocol: The Mini-Workup Every time you sample the reaction, perform this 60-second extraction:

  • Take 10-20 µL of reaction mixture into a small GC vial.

  • Add 100 µL of Ethyl Acetate (EtOAc).

  • Add 100 µL of 1M HCl (or Water if acid-sensitive).

  • Shake vigorously for 10 seconds.

  • Let layers separate.[2]

  • Spot the top organic layer onto the TLC plate.

Why this works: This removes the inorganic salts and base into the aqueous layer. The HCl neutralizes the pyridine, but if you use water/brine, the pyridine remains in the organic phase ready for TLC. Note: If using HCl, the pyridine may protonate and stay in the water; for this specific ester, use Saturated NH4Cl or Water to avoid extracting the product into the aqueous phase or hydrolyzing the ester.

Workflow Visualization

ReactionMonitoring Start Sample Reaction Mixture DirectSpot Direct Spotting? Start->DirectSpot MiniWorkup Mini-Workup (EtOAc + Water) DirectSpot->MiniWorkup No (Correct) Result_Baseline Issue: Baseline Blob (Salts/Pd Black) DirectSpot->Result_Baseline Yes (Error) Spotting Spot on Silica Plate (with Co-spot) MiniWorkup->Spotting Develop Develop in Hex/EtOAc/TEA Spotting->Develop Analysis Analysis Develop->Analysis Result_Clean Clean Separation Analysis->Result_Clean

Caption: Figure 1. The mandatory "Mini-Workup" workflow to prevent salt interference during Suzuki coupling monitoring.

Module 4: Troubleshooting Specific Reaction Issues

Issue A: "I see a new spot, but it's very close to the starting material."
  • Cause: The 4-fluorophenyl group is lipophilic, but the starting material (Methyl 4-chloronicotinate) is also relatively non-polar. The Rf change might be small.

  • Action: Perform a Co-spot .

    • Lane 1: Starting Material (SM)

    • Lane 2: Co-spot (SM + Reaction Mix)

    • Lane 3: Reaction Mix

    • Result: If Lane 2 shows a "dumbbell" or figure-8 shape, the reaction is incomplete. If it is a single tight spot, you have no separation—change solvent to DCM:MeOH (98:2) .

Issue B: "My product spot is disappearing and a baseline spot is growing."
  • Cause: Ester Hydrolysis . The basic conditions of Suzuki coupling (

    
    /Heat) can hydrolyze the methyl ester to the carboxylic acid (Nicotinic acid derivative).
    
  • Verification: The carboxylic acid will stick to the baseline in Hex/EtOAc.

  • Fix:

    • Lower reaction temperature.

    • Switch base to mild

      
       or 
      
      
      
      .
    • Reduce water content in the solvent mixture (e.g., use Anhydrous Dioxane).

Issue C: "The Boronic Acid spot is smearing everywhere."
  • Cause: Boronic acids are notorious for streaking on silica due to hydrogen bonding.

  • Fix: Ignore the streak. Focus on the disappearance of the Halide (Nicotinate) . The boronic acid is usually added in excess, so its persistence is irrelevant.

Module 5: Self-Validating the Protocol (2D TLC)

Before trusting your monitoring system, validate that your product is stable on silica.

  • Spot the reaction mixture in the bottom-left corner of a square plate.

  • Run the plate in Solvent A (vertical).

  • Dry the plate completely.

  • Rotate the plate 90 degrees (spot is now bottom-right).

  • Run the plate again in Solvent A.

  • Interpretation: All stable compounds will align on a diagonal line (

    
    ). If you see spots off the diagonal , your compound is decomposing on the silica (likely hydrolysis or oxidation).
    

References

  • Advion Interchim Scientific. Suzuki Reaction Monitoring: Using Compact Mass Spectrometry with TLC Interface. Application Note. [Link]

  • Royal Society of Chemistry (RSC). Electronic Supplementary Information: Synthesis of methyl nicotinates. [Link]

  • ResearchGate. TLC monitoring of pyridine derivatives silica gel tailing - Expert Discussions. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Catalyst Deactivation in the Synthesis of Methyl 4-(4-fluorophenyl)nicotinate

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of Methyl 4-(4-fluorophenyl)nicotinate. This guide is designed for researchers, chemists, and process developmen...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of Methyl 4-(4-fluorophenyl)nicotinate. This guide is designed for researchers, chemists, and process development professionals who are utilizing palladium-catalyzed cross-coupling reactions, specifically the Suzuki-Miyaura coupling, to synthesize this and related biaryl compounds. Catalyst deactivation is a frequent and costly challenge in these syntheses. This document provides in-depth, cause-and-effect troubleshooting advice to help you diagnose issues, optimize your reaction conditions, and ensure reproducible, high-yield results.

Section 1: Foundational Knowledge - The Suzuki-Miyaura Cycle and Its Vulnerabilities

The synthesis of Methyl 4-(4-fluorophenyl)nicotinate is most commonly achieved via a Suzuki-Miyaura cross-coupling between a methyl 4-halonicotinate (e.g., chloro- or bromo- derivative) and 4-fluorophenylboronic acid. The success of this reaction hinges on the stability and efficiency of the palladium catalyst system. Understanding the catalytic cycle is the first step in diagnosing any problem.

The generally accepted mechanism involves a Pd(0)/Pd(II) cycle.[1][2] The active catalyst is a coordinatively unsaturated Pd(0) species, typically stabilized by phosphine ligands.

Suzuki_Cycle cluster_reactants Reactants pd0 L₂Pd⁰ (Active Catalyst) oa_complex Ar-Pdᴵᴵ(L)₂-X pd0->oa_complex Oxidative Addition trans_complex Ar-Pdᴵᴵ(L)₂-Ar' oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-Ar' (Product) trans_complex->product Ar-X Methyl 4-halonicotinate Ar-X->oa_complex Ar'-B(OR)₂ 4-fluorophenylboronic acid + Base Ar'-B(OR)₂->trans_complex

Caption: The Suzuki-Miyaura Catalytic Cycle.

While elegant, this cycle is susceptible to several deactivation pathways that can arrest catalysis. These off-cycle processes are the primary cause of sluggish, incomplete, or failed reactions.

Deactivation_Pathways cluster_cycle Active Catalytic Cycle cluster_inactive Inactive Species Active_Catalyst Pd(0)Lₙ Pd_Black Palladium Black (Aggregate) Active_Catalyst->Pd_Black Aggregation / High Temp Oxidized_Pd Pd(II) Species (Inactive) Active_Catalyst->Oxidized_Pd Oxygen (O₂) Active_Ligand Phosphine Ligand (L) Oxidized_Ligand Phosphine Oxide (L=O) Active_Ligand->Oxidized_Ligand Oxygen (O₂)

Caption: Major Catalyst Deactivation Pathways.

Section 2: Troubleshooting Guide & FAQs

This section is formatted to address the most common problems encountered during the synthesis.

Category 1: Reaction is Sluggish, Stalled, or Fails to Initiate

Q1: My reaction shows little to no conversion of starting materials. What are the first things I should check?

A: This is the most common issue and usually points to a fundamental problem with one of the core components of the reaction. Before investigating more complex causes, always verify the "big four":

  • Atmosphere Control: The active Pd(0) catalyst and many phosphine ligands are highly sensitive to oxygen.[3] Inadequate degassing is a primary cause of reaction failure. Ensure your solvent has been rigorously degassed by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[3] The reaction vessel must be thoroughly purged with inert gas before adding reagents.

  • Reagent Quality:

    • Ligand: Phosphine ligands are prone to oxidation, forming inactive phosphine oxides.[3] Use fresh ligands or those that have been stored meticulously under an inert atmosphere.

    • Base: Many inorganic bases (K₂CO₃, K₃PO₄) are hygroscopic. Absorbed water can interfere with the reaction and promote unwanted side reactions. Use a freshly opened bottle or dry the base in an oven before use.

  • Solvent Purity: Ensure solvents are anhydrous (if required) and of high purity. Certain impurities can act as catalyst poisons.[4]

  • Temperature: Most Suzuki couplings require heating to proceed at a reasonable rate.[3] If you are running the reaction at room temperature, a gradual increase to 60-80°C may be necessary. However, be aware that excessive temperatures can accelerate catalyst decomposition.[3]

Q2: My reaction started (confirmed by in-process control), but then stalled before completion. I noticed the solution turned black. What happened?

A: This is a classic symptom of catalyst deactivation via aggregation. The black precipitate is likely "palladium black," which consists of bulk palladium metal nanoparticles that have very low catalytic activity.[5]

  • Causality: The active catalyst is a soluble, monoligated L₁Pd(0) species. If the ligand concentration is too low, or if the ligands are stripped from the metal or degrade, these unstable Pd(0) centers will rapidly aggregate and precipitate out of solution.[1][3]

  • Troubleshooting Steps:

    • Check Ligand-to-Palladium Ratio: An insufficient amount of ligand leaves the palladium center vulnerable to aggregation.[3] Ensure you are using an appropriate ratio, typically ranging from 1:1 to 4:1 (ligand:Pd), depending on the specific ligand system.

    • Re-evaluate Ligand Choice: Very bulky, electron-donating phosphine ligands (e.g., Buchwald-type biarylphosphines) are specifically designed to stabilize the monoligated Pd(0) species and prevent aggregation.[6] If you are using a less bulky ligand like PPh₃, consider switching to a more robust alternative.

    • Review Temperature Profile: Excessive heat can accelerate the rate of aggregation.[3] Ensure your reaction temperature is not overshooting the target.

Category 2: Low Yields and Significant Byproduct Formation

Q3: My yield is low, and I'm isolating significant amounts of 4,4'-difluorobiphenyl. What is causing this homocoupling byproduct?

A: The formation of 4,4'-difluorobiphenyl is due to the homocoupling of your 4-fluorophenylboronic acid. This side reaction is primarily promoted by the presence of oxygen and Pd(II) species.[2]

  • Mechanism: If the active Pd(0) catalyst is oxidized to Pd(II) by trace oxygen, or if your Pd(II) precatalyst is not efficiently reduced, these Pd(II) species can catalyze the coupling of two boronic acid molecules, which regenerates Pd(0).[2] While this does produce the active catalyst, it consumes your nucleophile in an unproductive pathway.

  • Preventative Measures:

    • Rigorous Degassing: This is the most critical factor. Minimizing oxygen concentration is the best way to prevent both catalyst oxidation and homocoupling.

    • Use a Pd(0) Source: Starting with a Pd(0) source like Pd(PPh₃)₄ or using a modern precatalyst that rapidly generates Pd(0) can minimize the amount of free Pd(II) present at the start of the reaction.

Q4: My boronic acid is being consumed, but not by forming the desired product. I suspect protodeboronation. What conditions favor this side reaction?

A: Protodeboronation is the cleavage of the C-B bond, replacing it with a C-H bond, to form fluorobenzene from your 4-fluorophenylboronic acid. It is a major degradation pathway for organoboron reagents.[7]

  • Key Factors:

    • Base: The presence of a base, which is essential for the main reaction, is also known to catalyze protodeboronation.[7]

    • Water/Protic Solvents: Water is the proton source for this reaction. While some Suzuki protocols use aqueous conditions, excess water or a prolonged reaction time in the presence of base can exacerbate the issue.

    • Catalyst System: Recent studies have shown that the palladium-phosphine complex itself, particularly with bulky phosphine ligands, can accelerate protodeboronation.[7] This creates a paradoxical situation where a ligand chosen to promote the desired coupling may also promote the undesired side reaction.

  • Mitigation Strategies:

    • Base Screening: The choice of base can have a significant impact. Weaker bases or heterogeneous bases may reduce the rate of protodeboronation.

    • Use Boronic Esters: Boronic acid pinacol esters (Bpin) are generally more stable and less prone to protodeboronation than the corresponding boronic acids.

    • Minimize Reaction Time: Optimize conditions (temperature, concentration) to achieve full conversion as quickly as possible, minimizing the time the boronic acid is exposed to degradative conditions.

Section 3: Protocols and Advanced Diagnostics
Protocol 1: Rigorous Reaction Setup for an Inert Atmosphere
  • Glassware Preparation: Ensure all glassware is oven-dried (≥120°C) overnight and allowed to cool in a desiccator.

  • Assembly: Assemble the reaction flask, condenser, and gas inlet/outlet (bubbler) while hot and immediately place the system under a positive pressure of inert gas (argon or nitrogen).

  • Reagent Addition (Solids): Add the methyl 4-halonicotinate, boronic acid, base, and catalyst/ligand to the flask under a strong flow of inert gas.

  • Solvent Degassing: Use one of the following methods:

    • Sparge Method: Bubble argon or nitrogen gas through the solvent via a long needle for at least 30 minutes before adding it to the reaction flask via cannula or syringe.

    • Freeze-Pump-Thaw (Recommended for best results): Place the solvent in a separate Schlenk flask. Freeze the solvent using liquid nitrogen. Apply a high vacuum for 5-10 minutes. Close the flask to the vacuum and thaw the solvent. You will see bubbles of dissolved gas escape. Repeat this cycle at least three times.[3]

  • Reaction Initiation: Add the degassed solvent to the solids in the reaction flask. Begin stirring and heat to the target temperature. Maintain a positive inert gas pressure throughout the reaction.

Table 1: Troubleshooting Summary
Symptom Potential Cause(s) Recommended Action(s)
No reactionPoor degassing; Degraded catalyst/ligand; Impure solvent/base; Insufficient temperature.Perform rigorous degassing (Protocol 1); Use fresh reagents; Dry base and use anhydrous solvent; Increase temperature incrementally.
Stalled reaction, black ppt.Catalyst aggregation (Palladium black formation).Increase ligand:Pd ratio; Switch to a bulkier, more electron-rich ligand; Check for temperature overshoot.
Low yield, homocoupling byproductPresence of oxygen and/or Pd(II) species.Improve degassing technique; Use a Pd(0) source or an efficient precatalyst.
Low yield, protodeboronationBase- or catalyst-mediated boronic acid degradation.Screen different bases; Consider using a boronic ester (Bpin); Optimize for shorter reaction times.
Dehalogenation of starting materialPresence of a hydride source.Switch from amine/alcohol bases/solvents to carbonate/phosphate bases and aprotic solvents.[3]
Section 4: Understanding the Components

Q5: How does the choice of phosphine ligand affect catalyst stability and activity?

A: The phosphine ligand is arguably the most critical component for tuning the reactivity and stability of the palladium catalyst. Its properties are defined by two main factors:

  • Steric Bulk (Cone Angle): Bulky ligands, like SPhos, XPhos, or tricyclohexylphosphine, promote the formation of highly reactive, monoligated L-Pd(0) species.[6] This is crucial because the oxidative addition step is often faster from this 14-electron species than from a more saturated L₂-Pd(0) complex. This bulkiness also physically shields the palladium center, hindering the aggregation that leads to palladium black.[8][9]

  • Electron-Donating Ability: Electron-rich ligands (typically alkylphosphines > arylphosphines) increase the electron density on the palladium center.[9] This increased electron density facilitates the oxidative addition step—the first and often rate-limiting step of the catalytic cycle—by making the palladium more nucleophilic.[8]

The combination of high steric bulk and strong electron-donating properties found in modern biarylphosphine ligands (Buchwald ligands) is what makes them so effective for challenging couplings, including those with electron-deficient pyridyl halides.[6][8]

Workflow for Ligand Selection

Ligand_Selection Start Reaction Fails with Standard Ligand (e.g., PPh₃) Problem Suspected Cause? Start->Problem Slow_OA Sluggish Oxidative Addition (e.g., with Aryl Chlorides) Problem->Slow_OA Slow Reaction Decomp Catalyst Decomposition (e.g., Pd Black) Problem->Decomp Stalled / Black Ppt. Solution_OA Increase Electron Density and/or Steric Bulk Slow_OA->Solution_OA Solution_Decomp Increase Steric Bulk Decomp->Solution_Decomp Ligand_Choice Use Bulky, Electron-Rich Biarylphosphine Ligand (e.g., SPhos, XPhos, RuPhos) Solution_OA->Ligand_Choice Solution_Decomp->Ligand_Choice

Caption: Troubleshooting workflow for ligand selection.

Section 5: References
  • Gorte, R. J., & Vohs, J. M. (n.d.). Deactivation Mechanisms of Pd/ceria in Water-gas shift Reaction. University of Pennsylvania ScholarlyCommons. Retrieved from [Link]

  • Jentoft, F. C. (2001). Poisoning and deactivation of palladium catalysts. Catalysis Today. Retrieved from [Link]

  • Qin, X., et al. (2026). Delving into the Chemical Deactivation of Palladium Catalysts during Spontaneous Formic Acid Dehydrogenation To Produce Dihydrogen. ACS Catalysis. Retrieved from [Link]

  • Pashkova, V., et al. (2020). Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. MDPI. Retrieved from [Link]

  • Epling, G. A., & Narla, R. K. (2015). Deactivation of Pd Catalysts by Water during Low Temperature Methane Oxidation Relevant to Natural Gas Vehicle Converters. MDPI. Retrieved from [Link]

  • Gudmundsson, A., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. Diva Portal. Retrieved from [Link]

  • Semproni, S. P., et al. (2024). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Organometallics. Retrieved from [Link]

  • Semproni, S. P., et al. (n.d.). Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. ChemRxiv. Retrieved from [Link]

  • Semproni, S. P., et al. (n.d.). Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. ChemRxiv. Retrieved from [Link]

  • Rickhaus, M. (2014). How can I solve my problem with Suzuki coupling?. ResearchGate. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]

  • Métivier, P., et al. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of base on the Suzuki-Miyaura cross-coupling reaction. Retrieved from [Link]

  • The Royal Society of Chemistry. (2022). Suzuki Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of various bases on the Suzuki coupling reaction. Retrieved from [Link]

  • Billingsley, K. L., et al. (2025). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. Retrieved from [Link]

  • Hartwig, J. F., et al. (n.d.). Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of different solvents on the Suzuki coupling reaction. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of different palladium catalysts on the Suzuki-Miyaura coupling. Retrieved from [Link]

  • Sigman, M. S., et al. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC. Retrieved from [Link]

  • OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. YouTube. Retrieved from [Link]

  • Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. Retrieved from [Link]

  • Doyle, A. G., et al. (n.d.). Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. ChemRxiv. Retrieved from [Link]

  • Kim, S. W., et al. (2019). Palladium-bearing intermetallic electride as an efficient and stable catalyst for Suzuki cross-coupling reactions. PMC. Retrieved from [Link]

  • Nájera, C., et al. (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Retrieved from [Link]

Sources

Troubleshooting

Technical Guide: Base Selection for Methyl 4-(4-fluorophenyl)nicotinate Synthesis

Executive Summary & Core Challenge Target Molecule: Methyl 4-(4-fluorophenyl)nicotinate Reaction Class: Suzuki-Miyaura Cross-Coupling Key Challenge: Chemoselectivity (Ester Stability vs. Boronate Activation) The synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Challenge

Target Molecule: Methyl 4-(4-fluorophenyl)nicotinate Reaction Class: Suzuki-Miyaura Cross-Coupling Key Challenge: Chemoselectivity (Ester Stability vs. Boronate Activation)

The synthesis of Methyl 4-(4-fluorophenyl)nicotinate presents a specific "conflict of interest" in reaction engineering. You are coupling an electron-deficient heteroaryl halide (Methyl 4-chloronicotinate or 4-bromonicotinate) with an arylboronic acid (4-fluorophenylboronic acid).

  • The Trap: The nicotinate motif contains a methyl ester at the 3-position. This ester is highly susceptible to saponification (hydrolysis) under the basic, aqueous conditions typically employed in Suzuki couplings (e.g., aqueous Na₂CO₃ at reflux). Hydrolysis yields the nicotinic acid derivative, which can poison the Palladium catalyst via carboxylate coordination, drastically reducing turnover frequency (TOF) and complicating purification.

  • The Secondary Issue: Electron-deficient arylboronic acids (like 4-fluorophenyl) are prone to protodeboronation , a side reaction accelerated by high pH and high temperature.

This guide provides a technical framework for selecting the optimal base to balance reactivity with substrate integrity.

Base Selection Matrix

The choice of base dictates the reaction pathway. Use this matrix to select the correct reagent for your specific constraints.

Base ClassSpecific ReagentpKa (conj. acid)Risk ProfileRecommendation
Anhydrous Carbonates Cs₂CO₃ / K₂CO₃ ~10.3Low Hydrolysis Risk. Requires polar aprotic solvent (DMF/DMA) or phase transfer catalyst.Primary Choice. Best balance of activation and ester protection.
Mild Aqueous NaHCO₃ / K₃PO₄ 6.4 / 12.3Medium Risk. K₃PO₄ is excellent for boronate activation but requires careful monitoring of pH.Secondary Choice. Use if anhydrous conditions fail.
Fluorides CsF / KF 3.2Zero Hydrolysis Risk. Activates boronate via fluoroboronate species without high basicity.Specialist Choice. Use for highly sensitive esters or unstable boronic acids.
Strong Hydroxides NaOH / KOH 15.7Critical Failure Risk. Will rapidly hydrolyze the methyl ester to the acid.DO NOT USE.
Data Interpretation[1][2][3][4][5][6][7][8]
  • Anhydrous K₃PO₄ is often superior to carbonates for preventing protodeboronation of fluorinated aromatics while maintaining enough basicity to facilitate transmetallation [1].

  • Fluoride bases (CsF) allow for "neutral" Suzuki coupling, completely bypassing the hydrolysis pathway, though they often require higher catalyst loading or specific ligands [2].

Decision Logic & Workflow

Diagram 1: Base Selection Decision Tree

This logic gate helps you determine the starting conditions based on your specific starting material (Halide X = Cl, Br, I).

BaseSelection Start Start: Methyl 4-halonicotinate + 4-Fluorophenylboronic acid HalideCheck Identify Halide (X) Start->HalideCheck Bromo X = Br / I (High Reactivity) HalideCheck->Bromo Chloro X = Cl (Lower Reactivity) HalideCheck->Chloro RouteC Route C: Aqueous NaHCO3 / DME (Low Temp) Bromo->RouteC Standard SensCheck Is Ester Hydrolysis Observed in Test Run? Chloro->SensCheck RouteA Route A: Anhydrous K3PO4 / Dioxane SensCheck->RouteA Yes (Hydrolysis) SensCheck->RouteA No RouteB Route B: Anhydrous CsF / Toluene SensCheck->RouteB Yes (Severe)

Caption: Decision tree for selecting reaction conditions based on halide reactivity and ester stability.

Troubleshooting & FAQs

Q1: I am seeing significant conversion to the carboxylic acid (Hydrolysis). How do I stop this?

Root Cause: The presence of water and hydroxide ions (generated from carbonate bases) is saponifying your methyl ester. Corrective Action:

  • Switch to Anhydrous Conditions: Use Anhydrous K₃PO₄ suspended in 1,4-Dioxane or Toluene.

  • Water Control: If water is required for boronate solubility, limit it to a stoichiometric minimum (e.g., 2-5 equivalents) rather than a bulk co-solvent.

  • Alternative Base: Switch to Cesium Fluoride (CsF) . Fluoride activates the boronic acid to the organotrifluoroborate species in situ, which undergoes transmetallation without requiring a high pH environment [3].

Q2: My reaction is stalling (Low Conversion) with Methyl 4-chloronicotinate.

Root Cause: Aryl chlorides are difficult substrates for oxidative addition, especially on electron-deficient rings where the C-Cl bond is strong. Corrective Action:

  • Ligand Upgrade: Standard PPh₃ is insufficient. Switch to electron-rich, bulky phosphines like XPhos , SPhos , or PCy₃ . These facilitate the oxidative addition of the chloride.

  • Catalyst Pre-activation: Ensure you are using Pd₂(dba)₃ + Ligand or a pre-formed precatalyst (e.g., XPhos Pd G2) to avoid induction periods.

Q3: I observe "homocoupling" of the boronic acid (4,4'-difluorobiphenyl).

Root Cause: Oxidative homocoupling occurs when oxygen is present or when the transmetallation is slow relative to the oxidation of the boronate. Corrective Action:

  • Degassing: Sparge solvents with Argon/Nitrogen for at least 15 minutes.

  • Slow Addition: Add the boronic acid solution slowly via syringe pump to keep its concentration low relative to the aryl halide.

Optimized Experimental Protocol

Protocol: Anhydrous Suzuki Coupling for Ester Preservation Target Scale: 1.0 mmol

  • Setup: Flame-dry a 25 mL Schlenk flask or microwave vial. Cool under Argon.

  • Reagents:

    • Methyl 4-chloronicotinate (1.0 equiv, 171 mg)

    • 4-Fluorophenylboronic acid (1.2 equiv, 168 mg)

    • Base: Anhydrous K₃PO₄ (2.0 equiv, 424 mg) - Grind to fine powder before use.

    • Catalyst: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%) OR Pd(dppf)Cl₂ (3 mol%).

  • Solvent: Add anhydrous 1,4-Dioxane (5 mL). Note: Toluene is a viable alternative.

  • Degassing: Sparge the mixture with Argon for 10 minutes.

  • Reaction: Seal and heat to 80°C for 4-12 hours. Monitor via LC-MS.

    • Checkpoint: Look for the product mass (M+H = 232.2). If hydrolysis occurs, you will see M+H = 218.2.

  • Workup:

    • Cool to room temperature.[1]

    • Filter through a pad of Celite to remove inorganic salts (phosphate/palladium).

    • Concentrate the filtrate.[2]

    • Purification: Flash column chromatography (Hexanes/EtOAc). The ester will typically elute earlier than any hydrolyzed acid byproduct.

Diagram 2: Reaction Pathway & Mechanism

Mechanism SM1 Methyl 4-chloronicotinate OxAdd Oxidative Addition (Pd-Cl species) SM1->OxAdd Pd(0) Hydrolysis SIDE REACTION: Ester Hydrolysis SM1->Hydrolysis SM2 4-Fluorophenylboronic acid Base Base (K3PO4) SM2->Base Activation TransMet Transmetallation (Rate Determining) Base->TransMet Boronate Species Base->Hydrolysis If H2O present & T > 90°C OxAdd->TransMet RedElim Reductive Elimination TransMet->RedElim Prod Methyl 4-(4-fluorophenyl)nicotinate RedElim->Prod

Caption: Mechanistic pathway highlighting the critical transmetallation step and the competing hydrolysis side reaction.

References

  • Miyaura, N. (2002). Cross-Coupling Reactions: A Practical Guide. Springer.[3]

  • Molander, G. A., & Biolatto, B. (2003).[3] Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryltrifluoroborates. Journal of Organic Chemistry, 68(11), 4302–4314.

  • Littke, A. F., & Fu, G. C. (2002).[1] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.

  • BenchChem. (2025).[4] A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.

Sources

Optimization

Technical Support Center: Solvent Effects in the Synthesis of Methyl 4-(4-fluorophenyl)nicotinate

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for the synthesis of Methyl 4-(4-fluorophenyl)nicotinate. This document is designed for researchers, chemists, and drug de...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of Methyl 4-(4-fluorophenyl)nicotinate. This document is designed for researchers, chemists, and drug development professionals who are utilizing palladium-catalyzed cross-coupling methodologies, particularly the Suzuki-Miyaura reaction, for the synthesis of this and related biaryl compounds. Our goal is to provide in-depth, field-proven insights into one of the most critical, yet often misunderstood, parameters of this synthesis: the choice of solvent.

The synthesis of Methyl 4-(4-fluorophenyl)nicotinate typically involves the Suzuki-Miyaura cross-coupling of an appropriate aryl halide (e.g., Methyl 4-chloronicotinate or Methyl 4-bromonicotinate) with 4-fluorophenylboronic acid. The solvent system is not merely a medium for the reaction; it is an active participant that profoundly influences catalyst speciation, reagent solubility, reaction kinetics, and ultimately, the yield and purity of your final product.[1][2][3]

This guide is structured as a series of frequently asked questions and a detailed troubleshooting manual to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the solvent in the Suzuki-Miyaura synthesis of Methyl 4-(4-fluorophenyl)nicotinate?

A1: The solvent plays several critical roles in a palladium-catalyzed cross-coupling reaction.[1] It must:

  • Solubilize Reactants: Ensure that the aryl halide, boronic acid, palladium catalyst/precatalyst, ligand, and base are sufficiently dissolved to participate in the reaction.

  • Influence Catalyst Activity: Solvents can coordinate with the palladium center. This interaction can alter the electronic and steric properties of the active catalyst, affecting its stability and reactivity.[4] For instance, coordinating solvents like DMF or acetonitrile can generate different catalytic species compared to non-coordinating solvents like toluene or THF.[5]

  • Mediate Base Efficacy: The effectiveness of the inorganic base (e.g., K₂CO₃, K₃PO₄) required to activate the boronic acid for transmetalation is highly dependent on the solvent system.[6]

  • Control Reaction Temperature: The solvent's boiling point determines the accessible temperature range for the reaction, which is crucial for overcoming activation energy barriers.

Q2: What is the difference between using a polar protic vs. a polar aprotic solvent for this reaction?

A2: The distinction is critical and relates to the solvent's ability to donate hydrogen bonds.

  • Polar Protic Solvents (e.g., water, ethanol, methanol) have hydrogen atoms connected to electronegative atoms (like oxygen or nitrogen) and can act as hydrogen-bond donors.[7][8] While often used as a co-solvent, a high concentration of protic solvent can be detrimental. They can "cage" and deactivate the nucleophilic boronate species through hydrogen bonding, slowing down the reaction.[9] However, they are excellent at dissolving ionic salts like the base.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile, THF, 1,4-dioxane) lack O-H or N-H bonds and cannot donate hydrogen bonds.[8][10] They are generally preferred for Suzuki couplings. They possess high dielectric constants that help dissolve polar reagents and stabilize charged intermediates in the catalytic cycle without deactivating the key reagents through hydrogen bonding.[11]

Q3: Why is water frequently added as a co-solvent in an otherwise organic solvent system?

A3: The use of a biphasic system (e.g., Toluene/Water or Dioxane/Water) is a common and effective strategy. Water serves several beneficial purposes:

  • Dissolves the Inorganic Base: Bases like K₂CO₃ or K₃PO₄ have poor solubility in many organic solvents but are highly soluble in water. This increases the effective concentration of the base available to activate the boronic acid.

  • Facilitates Transmetalation: Trace amounts of water can aid in the crucial transmetalation step, where the organic group is transferred from boron to the palladium center.[5]

  • Prevents Catalyst Precipitation: In some cases, water can help keep the palladium catalyst from precipitating out of the solution as inactive palladium black.

However, an excessive amount of water can promote the undesirable side reaction of protodeboronation, where the boronic acid is converted back to its corresponding arene (fluorobenzene in this case).[12]

Q4: Does solvent polarity directly correlate with reaction success?

A4: Not always. While solvent polarity is a significant factor, it is not a simple linear relationship where "more polar is always better." Research has shown that the selectivity and rate of Suzuki-Miyaura couplings do not always trend with the solvent's dielectric constant.[5] The coordinating ability of the solvent with the palladium catalyst can be a more dominant factor.[4] For example, highly coordinating polar solvents like DMF and acetonitrile can favor different reaction pathways compared to less coordinating polar solvents like acetone or polar protic solvents like water and alcohols.[5]

Troubleshooting Guide: Solvent-Related Issues

This section addresses common experimental problems in a question-and-answer format, focusing on solvent-related causes and solutions.

Problem 1: My reaction shows low or no conversion of the starting aryl halide.

  • Q: Could my solvent choice be causing poor reagent solubility?

    • A: Yes, this is a primary suspect. If your aryl halide (Methyl 4-chloronicotinate) or boronic acid has poor solubility in your chosen solvent (e.g., THF or toluene), the reaction will be slow or may not proceed at all.

    • Solution: Switch to a more polar aprotic solvent like DMF, NMP, or 1,4-dioxane, which are excellent at dissolving a wide range of organic substrates.[12] Alternatively, heating the reaction to increase solubility can be effective, provided the chosen solvent has an appropriate boiling point.

  • Q: Is it possible the solvent is inhibiting my palladium catalyst?

    • A: The solvent can significantly impact the activation of the palladium precatalyst and the stability of the active Pd(0) species.[1] Some solvents may coordinate too strongly, inhibiting the initial oxidative addition step.

    • Solution: If using a Pd(II) precatalyst like Pd(OAc)₂, the solvent plays a role in its reduction to the active Pd(0) form.[1] If you suspect catalyst inhibition, try a different solvent class. For example, if DMF is failing, attempt the reaction in a less coordinating solvent like 2-MeTHF or toluene, perhaps with a water co-solvent to aid the base.

Problem 2: I am observing significant protodeboronation of my 4-fluorophenylboronic acid.

  • Q: Is my solvent system too protic?

    • A: This is the most likely cause. Protodeboronation is the hydrolysis of the C-B bond and is often promoted by an excess of a protic solvent (especially water or alcohols) in combination with the base, particularly at elevated temperatures.[12]

    • Solution 1: Reduce the amount of the protic co-solvent. If using a 1:1 mixture of dioxane and water, try changing to a 4:1 or even 9:1 ratio.

    • Solution 2: Switch to anhydrous conditions. Use a strong, non-nucleophilic base like K₃PO₄ in a dry aprotic solvent such as toluene or dioxane. Ensure all glassware is oven-dried and reagents are anhydrous.

    • Solution 3: Convert the boronic acid to a more stable boronate ester, such as a pinacol ester (BPin) or an MIDA boronate, which are significantly more resistant to protodeboronation.[13]

Problem 3: The reaction is sluggish and requires long reaction times or high temperatures.

  • Q: How can the solvent affect the reaction rate?

    • A: The solvent influences the energy of the transition states for the key steps in the catalytic cycle (oxidative addition, transmetalation, reductive elimination).[14] A solvent that better stabilizes the rate-limiting transition state will accelerate the reaction.

    • Solution: This often requires screening a few solvent systems. A common starting point is a mixture of an ethereal solvent (1,4-dioxane or 2-MeTHF) or an aromatic solvent (toluene) with aqueous base.[12] If the reaction is slow, switching to a more polar aprotic solvent like DMF can sometimes increase the rate, but be mindful of potential side reactions. The choice is often a trade-off between reaction rate and reaction cleanliness.

Visual Troubleshooting Guide

The following flowchart provides a decision-making process for troubleshooting solvent-related issues in your synthesis.

troubleshooting_flowchart start Start: Reaction Performance Issue check_conversion Low or No Conversion? start->check_conversion check_deboronation Significant Protodeboronation? check_conversion->check_deboronation No solubility Potential Cause: Poor Reagent Solubility check_conversion->solubility Yes catalyst Potential Cause: Catalyst Inhibition/Deactivation check_conversion->catalyst Yes check_rate Reaction Sluggish? check_deboronation->check_rate No protic Potential Cause: Excess Protic Solvent (H₂O) check_deboronation->protic Yes kinetics Potential Cause: Suboptimal Reaction Kinetics check_rate->kinetics Yes end_node Re-evaluate Optimized Reaction check_rate->end_node No solve_solubility Solution: - Switch to more polar solvent (DMF, NMP) - Increase reaction temperature solubility->solve_solubility solve_catalyst Solution: - Change solvent class (e.g., DMF to Toluene) - Screen different Pd/ligand systems catalyst->solve_catalyst solve_protic Solution: - Reduce H₂O ratio (e.g., 9:1 organic/aq.) - Use anhydrous conditions (K₃PO₄) - Use a more stable boronate ester protic->solve_protic solve_kinetics Solution: - Screen different solvent systems (Toluene/H₂O, Dioxane/H₂O, DMF) - Increase temperature kinetics->solve_kinetics solve_solubility->end_node solve_catalyst->end_node solve_protic->end_node solve_kinetics->end_node

Caption: Troubleshooting flowchart for solvent selection.

Data Summary & Recommended Protocols

Solvent Selection Table

The table below summarizes common solvents used for Suzuki-Miyaura couplings and their relevant properties.

SolventTypeDielectric Constant (ε)Boiling Point (°C)Key Characteristics & Recommendations
Toluene Nonpolar Aprotic2.4111Excellent for many substrates; often used with aqueous base. Good for higher temperatures.
1,4-Dioxane Polar Aprotic2.3101Very common, good general-purpose solvent. Miscible with water. Can form peroxides.[12]
Tetrahydrofuran (THF) Polar Aprotic7.566Good solvent, but lower boiling point limits reaction temperature.[5]
2-Methyl-THF (2-MeTHF) Polar Aprotic6.280Greener alternative to THF with a higher boiling point and better phase separation from water.[12][15]
Acetonitrile (MeCN) Polar Aprotic37.582Highly polar and coordinating. Can sometimes lead to different selectivity or catalyst behavior.[5]
Dimethylformamide (DMF) Polar Aprotic36.7153Highly polar, excellent solvating power for difficult substrates. High boiling point allows for a wide temperature range. Can be difficult to remove post-reaction.[5]
Water Polar Protic80.1100Used as a co-solvent to dissolve inorganic bases and facilitate the reaction. Rarely used alone.[5]
General Experimental Protocol

This protocol provides a starting point for the synthesis of Methyl 4-(4-fluorophenyl)nicotinate. Users must adapt this procedure based on their specific starting materials, equipment, and safety protocols.

Reactants:

  • Methyl 4-halonicotinate (e.g., 4-chloro or 4-bromo derivative) (1.0 equiv)

  • 4-Fluorophenylboronic acid (1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) or a Precatalyst System (e.g., Pd₂(dba)₃ / SPhos, 1-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equiv)

  • Solvent System (e.g., Toluene/Water 4:1)

Procedure:

  • Vessel Preparation: To a clean, oven-dried reaction vessel equipped with a magnetic stir bar and reflux condenser, add the Methyl 4-halonicotinate, 4-fluorophenylboronic acid, and the base.

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. It is critical to exclude oxygen, which can deactivate the catalyst.

  • Solvent Addition: Add the chosen organic solvent (e.g., Toluene) and the aqueous co-solvent (e.g., water) via syringe. The solvent(s) must be rigorously degassed beforehand by sparging with an inert gas for at least 30 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst and ligand (if applicable).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS, or GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by a suitable method, such as silica gel column chromatography, to yield the pure Methyl 4-(4-fluorophenyl)nicotinate.

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the fundamental steps of the reaction, which are all influenced by the solvent environment.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_complex Ar¹-Pd(II)L₂-X pd0->pd2_complex oxidative_addition Oxidative Addition pd2_biaryl Ar¹-Pd(II)L₂-Ar² pd2_complex->pd2_biaryl transmetalation Transmetalation pd2_biaryl->pd0 reductive_elimination Reductive Elimination product Ar¹-Ar² (Product) aryl_halide Ar¹-X (Methyl 4-halonicotinate) boronic_acid Ar²-B(OH)₂ (4-Fluorophenylboronic acid) + Base

Caption: The Suzuki-Miyaura catalytic cycle.

References

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (n.d.). PMC. [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). White Rose Research Online. [Link]

  • Solvent coordination to palladium can invert the selectivity of oxidative addition. (2020). Chemical Science. [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). Organic Process Research & Development. [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. (2019). Green Chemistry. [Link]

  • Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. (2022). The Journal of Physical Chemistry B. [Link]

  • Polar Protic and Polar Aprotic Solvents. (2025). Chemistry Steps. [Link]

  • Suzuki-Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. (2020). Beilstein Journal of Organic Chemistry. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]

  • Effect of solvent on the Suzuki reaction. (2016). ResearchGate. [Link]

  • How to approach choosing reaction conditions for Suzuki? (2024). Reddit. [Link]

  • The Suzuki Reaction. (n.d.). Andrew G Myers Research Group, Harvard University. [Link]

  • Protic vs. Aprotic Solvents: Difference in Organic Chemistry. (2025). Orango. [Link]

  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012). Master Organic Chemistry. [Link]

  • Protic vs Aprotic Solvents. (2019). Chemistry LibreTexts. [Link]

  • Protic vs. Aprotic Solvents: Understanding Their Unique Roles in Chemistry. (2025). Oreate AI Blog. [Link]

  • Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. (n.d.). PMC. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

Sources

Troubleshooting

Technical Support Center: Palladium Catalyst Removal from Methyl 4-(4-fluorophenyl)nicotinate

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with palladium catalyst removal from reaction mixtures containing "Methyl 4-(4-fluorophenyl)nicotinate." We p...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with palladium catalyst removal from reaction mixtures containing "Methyl 4-(4-fluorophenyl)nicotinate." We provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve the required purity levels for your active pharmaceutical ingredients (APIs) and intermediates.

Introduction: The Challenge of Palladium Removal in N-Heterocyclic Compounds

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, particularly in the pharmaceutical industry for creating complex molecules.[1][2] However, the removal of residual palladium from the final product is a critical and often challenging step to ensure the safety and efficacy of the drug substance.[3][4] Regulatory bodies such as the FDA and EMA, guided by the International Council for Harmonisation (ICH) Q3D guidelines, impose strict limits on elemental impurities, including palladium, in APIs.[1][5][6] For oral medications, the permitted daily exposure (PDE) for palladium is typically 100 µ g/day , which can translate to a concentration limit of 10 ppm or lower in the final API, depending on the daily dosage.[5][6]

The purification of "Methyl 4-(4-fluorophenyl)nicotinate" presents a specific challenge due to the presence of the nitrogen atom in the pyridine ring. This nitrogen can act as a ligand, coordinating with the palladium catalyst and forming stable, soluble complexes that are difficult to remove by simple filtration or standard chromatographic methods. This guide will walk you through understanding these challenges and implementing effective strategies for palladium removal.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to remove palladium from my "Methyl 4-(4-fluorophenyl)nicotinate" reaction mixture?

A1: The primary difficulty stems from the chemical nature of your product. The nitrogen atom on the pyridine ring of Methyl 4-(4-fluorophenyl)nicotinate is a Lewis base and can coordinate strongly with the palladium catalyst. This forms a stable, often soluble, palladium-product complex. As a result, the palladium may not precipitate as "palladium black" and can co-elute with your product during chromatography or pass through standard filtration media.[7]

Q2: I've tried filtering through Celite®, but my palladium levels are still high. What's going wrong?

A2: Filtration through Celite® is most effective for removing heterogeneous palladium catalysts (like Pd/C) or insoluble palladium species.[8][9] If your palladium is in a soluble, complexed form with your product or ligands, Celite® filtration alone will be insufficient.[8] You are likely dealing with dissolved palladium that requires a more targeted removal method. While Celite can trap some insoluble inorganic salts and metals, it is not a scavenger for soluble palladium complexes.[8]

Q3: What are the most effective methods for removing palladium from polar, nitrogen-containing compounds?

A3: For compounds like yours, a multi-pronged approach is often necessary. The most successful strategies involve:

  • Palladium Scavengers: These are solid-supported materials with functional groups that have a high affinity for palladium.[10] Thiol (-SH), amine, and trimercaptotriazine (TMT) functionalized scavengers are particularly effective.[1][7] They work by selectively binding to the palladium, which can then be removed by simple filtration.[7]

  • Activated Carbon: Specially treated activated carbons can be highly effective at adsorbing a wide range of palladium species, including both Pd(0) and Pd(II).[11][12] However, it's important to screen different types of activated carbon, as some may also adsorb your product, leading to yield loss.[1]

  • Sequential Treatment: A combination of methods often yields the best results. For example, an initial filtration through Celite® to remove any precipitated palladium, followed by treatment with a high-affinity scavenger or activated carbon to capture the soluble species.[7]

Q4: How do I choose the right palladium scavenger for my specific reaction?

A4: The choice of scavenger is system-dependent and should be guided by small-scale screening experiments.[1] Key factors to consider include:

  • The nature of the palladium species: Is it Pd(0) or Pd(II)? Some scavengers have a higher affinity for a specific oxidation state.

  • Solvent compatibility: The scavenger must be stable and effective in your reaction solvent.[1][13]

  • Product characteristics: Your product's polarity and functional groups can influence scavenger performance.

  • Cost and scalability: For larger-scale production, the cost and ease of handling the scavenger are critical considerations.[7]

Here is a comparison of common scavenger types:

Scavenger TypeFunctional GroupAdvantagesDisadvantages
Silica-Based Thiol -SHBroadly effective for various palladium species, good solvent compatibility.[1][13]Can be more expensive for large-scale use.
Polymer-Based TMT TrimercaptotriazineHigh loading capacity, effective in a range of solvents.[1][14]May require longer reaction times.
Activated Carbon Carbon surfaceCost-effective, removes various palladium species.[1][11]Can lead to product loss through non-selective adsorption.[1]
Silica-Based Amine -NH2, -NHR, -NR2Effective for certain palladium complexes, can be selective.[10]Performance can be more variable depending on the palladium species.

Q5: I'm losing my product during the scavenging step. What can I do to prevent this?

A5: Product loss is a common issue, especially with activated carbon.[1] Here are some troubleshooting steps:

  • Optimize the scavenger amount: Use the minimum amount of scavenger necessary to achieve the desired palladium levels. Start with a screening experiment to determine the optimal loading.

  • Wash the scavenger thoroughly: After filtration, wash the scavenger cake with fresh solvent to recover any adsorbed product.

  • Try a more selective scavenger: Functionalized silica scavengers are often more selective for palladium over the API, minimizing yield loss.[1]

  • Consider a different solvent: The solvent can impact the non-selective binding of your product to the scavenger.

Q6: How can I accurately measure the residual palladium in my final product?

A6: The industry-standard method for quantifying trace levels of palladium in pharmaceutical samples is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) .[7][15][16] This technique offers the high sensitivity and accuracy required to meet stringent regulatory limits.[17] While other methods exist, ICP-MS is the preferred choice for final product validation.[15][16]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solutions
High residual palladium after initial treatment - The palladium is in a soluble, complexed form.- The chosen scavenger is not effective for the specific palladium species.- Insufficient scavenger amount, contact time, or temperature.- Switch to a high-affinity scavenger (e.g., thiol or TMT-based).- Increase the amount of scavenger, extend the treatment time, or gently heat the mixture (e.g., to 40-50 °C).[7]- Employ a sequential treatment with different methods.[7]
Significant product loss - Non-selective adsorption of the product onto the scavenger (especially activated carbon).- Incomplete washing of the scavenger after filtration.- Reduce the amount of scavenger used.- Screen for a more selective scavenger (e.g., functionalized silica).[1]- Ensure thorough washing of the filter cake with fresh solvent.
Inconsistent results between batches - Variability in the work-up procedure before scavenging.- Degradation of the scavenger due to improper storage (e.g., exposure to air or moisture).- Changes in the palladium species formed during the reaction.- Standardize the work-up protocol.- Ensure proper storage and handling of the scavenger.- Consider a pre-treatment step, such as a pH adjustment, to break up palladium-product complexes.[7]

Experimental Protocols

Protocol 1: Screening of Palladium Scavengers

This protocol provides a general framework for efficiently screening different scavengers to identify the most effective one for your system.

  • Prepare Stock Solution: After your reaction work-up, dissolve a known amount of the crude "Methyl 4-(4-fluorophenyl)nicotinate" in a suitable solvent to create a stock solution with a known initial palladium concentration (determine this by ICP-MS if possible).

  • Aliquot and Treat: In separate vials, add a known volume of the stock solution. To each vial, add a different scavenger (e.g., Silica-Based Thiol, Polymer-Based TMT, Activated Carbon) at a specific loading (e.g., 5-10 weight equivalents relative to the initial palladium mass).

  • Agitate: Stir or shake the vials at a controlled temperature (e.g., room temperature or 40 °C) for a set period (e.g., 4-16 hours).

  • Sample and Analyze: After the treatment time, filter each sample and analyze the filtrate for residual palladium using ICP-MS.

  • Evaluate: Compare the final palladium levels and product recovery for each scavenger to determine the most effective option.

Protocol 2: Bulk Scavenging with a Selected Scavenger

Once you have identified the optimal scavenger from your screening, you can apply it to a larger batch.

  • Dissolve Crude Product: Dissolve the crude reaction mixture in an appropriate solvent.

  • Add Scavenger: Add the selected scavenger at the optimized loading determined in the screening protocol.

  • Stir: Stir the mixture at the optimized temperature and for the optimized time.

  • Filter: Filter the mixture through a pad of Celite® to remove the scavenger.

  • Wash: Wash the filter cake with fresh solvent to ensure complete recovery of your product.

  • Concentrate: Combine the filtrate and the washings, and remove the solvent under reduced pressure.

  • Final Analysis: Submit a sample of the purified product for final palladium analysis by ICP-MS.

Visualizations

Decision Workflow for Palladium Removal Strategy

G start Crude Reaction Mixture (Methyl 4-(4-fluorophenyl)nicotinate) check_pd_form Is Palladium Heterogeneous (e.g., Pd/C)? start->check_pd_form celite_filtration Filter through Celite® check_pd_form->celite_filtration Yes scavenger_screening Screen Scavengers (Thiol, TMT, Carbon) check_pd_form->scavenger_screening No / Unsure check_pd_level_1 Analyze Residual Pd (ICP-MS) celite_filtration->check_pd_level_1 check_pd_level_1->scavenger_screening >10 ppm final_product Final Product (<10 ppm Pd) check_pd_level_1->final_product <10 ppm select_scavenger Select Optimal Scavenger (High Efficiency, Low Product Loss) scavenger_screening->select_scavenger bulk_scavenging Bulk Scavenging & Filtration select_scavenger->bulk_scavenging check_pd_level_2 Analyze Residual Pd (ICP-MS) bulk_scavenging->check_pd_level_2 check_pd_level_2->final_product <10 ppm troubleshoot Troubleshoot: - Increase scavenger loading - Increase time/temp - Sequential treatment check_pd_level_2->troubleshoot >10 ppm

Caption: A decision workflow for selecting a palladium removal strategy.

Mechanism of a Thiol-Based Scavenger

G cluster_0 Silica Support silica SiO2 thiol -SH (Thiol Group) silica:f1->thiol scavenged_pd Si-S-PdL2 (Immobilized Palladium) thiol->scavenged_pd pd_complex PdL2 (Soluble Palladium Complex) pd_complex->scavenged_pd filtration Filtration scavenged_pd->filtration

Caption: Simplified mechanism of palladium scavenging by a thiol-functionalized silica support.

References

  • Sibrell, P. L., & Atkinson, G. B. (n.d.). Leaching Of Petroleum Catalysts With Cyanide For Palladium Recovery. CDC Stacks. Retrieved from [Link]

  • Galaffu, N., Man, S. P., Wilkes, R. D., & Wilson, J. R. H. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development, 11(3), 400-405. Retrieved from [Link]

  • Various Authors. (2015, May 18). How can i remove palladium Pd catalyst easily? ResearchGate. Retrieved from [Link]

  • Zhang, Y., et al. (2019). An Efficient Leaching of Palladium from Spent Catalysts through Oxidation with Fe(III). Materials, 12(8), 1205. Retrieved from [Link]

  • Galaffu, N., Man, S. P., Wilkes, R. D., & Wilson, J. R. H. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Request PDF on ResearchGate. Retrieved from [Link]

  • Wang, Y., et al. (2023). Improved Palladium Extraction from Spent Catalyst Using Ultrasound-Assisted Leaching and Sulfuric Acid–Sodium Chloride System. MDPI. Retrieved from [Link]

  • Fuji Silysia Chemical, LTD. (n.d.). Silica Gels for Metal Scavenger. Retrieved from [Link]

  • Siripragada, M. R. (2023). Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs). ResearchGate. Retrieved from [Link]

  • Theoretical study of palladium leaching. (2012, September 28). Catalysis Science & Technology Blog. Retrieved from [Link]

  • Garrett, C. E., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Retrieved from [Link]

  • 911Metallurgist. (2017, November 11). Palladium Leaching in Ammonia. Retrieved from [Link]

  • Osaka Gas Chemicals Co., Ltd. (n.d.). Selective adsorption and removal of Palladium (Pd). Retrieved from [Link]

  • Norlab. (n.d.). Biotage® MP-TMT - Palladium Scavenger. Retrieved from [Link]

  • Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts. Retrieved from [Link]

  • Shao, P., et al. (2023). Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. PubMed. Retrieved from [Link]

  • Fard, M. P., & Ghahreman, A. (2021). Separation and Recovery of Platinum and Palladium from Spent Petrochemical Catalysts Using Activated Carbon, Analysis of Two Kin. SciSpace. Retrieved from [Link]

  • Various Authors. (2013, October 12). Removal of leached Palladium from reaction product. ScienceMadness Discussion Board. Retrieved from [Link]

  • Various Authors. (2013, May 17). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? ResearchGate. Retrieved from [Link]

  • Various Authors. (2015, May 24). What is the best way to entirely remove palladium on aryl coupling reactions even in ppm level? ResearchGate. Retrieved from [Link]

  • Uenishi, J., & Hamada, M. (2005). Method of removing palladium. Google Patents.
  • Welch, C. J., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ResearchGate. Retrieved from [Link]

  • CMC Drug Product Development Regulatory Consulting Pharma. (n.d.). ICH Q3D Elemental Impurities. Retrieved from [Link]

  • Various Authors. (2025, September 19). Your trick to remove residual palladium. Reddit. Retrieved from [Link]

  • Biotage. (2023, January 20). How to Remove Palladium in three easy steps. Retrieved from [Link]

  • Onyx Scientific. (n.d.). Palladium scavenging: From 1% to within ICH limits. Retrieved from [Link]

  • Fierro, J. L. G., & Santamaría, J. (1998). Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. ResearchGate. Retrieved from [Link]

  • Kumar, A., et al. (2023). Analytical Method Development and Validation for the Estimation of Palladium Content in Tapentadol Hydrochloride by Atomic Absorption Spectrometer. Impactfactor.org. Retrieved from [Link]

  • Turza, A. (2023, October 2). Trace Metal Analysis in APIs by Inductively Coupled Plasma - Mass Spectrometry (ICP-MS). YouTube. Retrieved from [Link]

  • Vanhaecke, F., & De Galan, L. (2019). Analysis of palladium by high resolution ICP-MS. ResearchGate. Retrieved from [Link]

  • Uenishi, J., & Hamada, M. (2006). Method of removing palladium. Google Patents.
  • SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin. Retrieved from [Link]

  • de Almeida, V. R., et al. (2019). Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies. Analytical Methods. Retrieved from [Link]

  • Amgen. (2015, March 31). Enhancing Efficiency of Trace Metals Analysis using a Validated Generic ICP-OES Method. American Pharmaceutical Review. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Spectroscopic Guide to Methyl 4-(4-fluorophenyl)nicotinate and its Analogs

This technical guide provides an in-depth comparative analysis of the spectroscopic data for Methyl 4-(4-fluorophenyl)nicotinate, a pyridine derivative of interest in pharmaceutical and materials science research. To ill...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth comparative analysis of the spectroscopic data for Methyl 4-(4-fluorophenyl)nicotinate, a pyridine derivative of interest in pharmaceutical and materials science research. To illuminate the structural nuances and the influence of aromatic substitution on its spectral characteristics, we will compare its spectroscopic data against two key analogs: the parent compound, Methyl nicotinate, and its non-fluorinated counterpart, Methyl 4-phenylnicotinate. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by standardized experimental protocols.

Introduction: The Significance of Aromatic Substitution

The introduction of a substituted phenyl ring at the 4-position of the pyridine moiety in Methyl nicotinate dramatically alters the molecule's electronic and steric properties. This, in turn, imparts unique signatures in its spectroscopic data. By comparing Methyl 4-(4-fluorophenyl)nicotinate to Methyl nicotinate and Methyl 4-phenylnicotinate, we can dissect the specific effects of both the phenyl group and the electron-withdrawing fluorine atom. Understanding these differences is crucial for unambiguous compound identification, reaction monitoring, and predicting molecular behavior.

Comparative Spectroscopic Data Analysis

A thorough analysis of the ¹H NMR, ¹³C NMR, IR, and MS data reveals the distinct electronic environments and structural features of our three compounds of interest. All NMR data is referenced to a standard deuterated solvent, typically Chloroform-d (CDCl₃).

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of the protons in a molecule. The chemical shifts (δ), multiplicities, and coupling constants (J) are highly sensitive to the electronic effects of neighboring functional groups.

Table 1: Comparative ¹H NMR Data (Chemical Shifts in ppm, Coupling Constants in Hz)

Proton Assignment Methyl nicotinate Methyl 4-phenylnicotinate Methyl 4-(4-fluorophenyl)nicotinate
H-2 (Pyridine)9.23 (s)8.95 (s)8.95 (s)
H-6 (Pyridine)8.78 (dd, J=4.8, 1.6 Hz)8.75 (d, J=5.0 Hz)8.77 (d, J=5.0 Hz)
H-4 (Pyridine)8.30 (dt, J=8.0, 2.0 Hz)--
H-5 (Pyridine)7.39 (ddd, J=8.0, 4.8, 0.8 Hz)7.49 (d, J=5.0 Hz)7.50 (d, J=5.0 Hz)
Phenyl Protons-7.45-7.55 (m, 5H)7.48-7.53 (m, 2H), 7.18-7.24 (m, 2H)
-OCH₃ (Methyl Ester)3.96 (s)3.90 (s)3.90 (s)

Note: Some data for Methyl 4-(4-fluorophenyl)nicotinate and Methyl 4-phenylnicotinate is based on typical values and data from similar compounds due to the limited availability of fully assigned experimental spectra in public repositories.

Interpretation:

  • Pyridine Ring Protons: In Methyl nicotinate, the pyridine protons exhibit a characteristic downfield shift, with H-2 being the most deshielded due to the adjacent nitrogen and ester group. The introduction of the phenyl ring at the 4-position in Methyl 4-phenylnicotinate and Methyl 4-(4-fluorophenyl)nicotinate shields the H-5 and H-6 protons, causing an upfield shift compared to the parent compound. The H-2 proton remains the most downfield.

  • Phenyl Ring Protons: The phenyl protons in Methyl 4-phenylnicotinate appear as a complex multiplet. In Methyl 4-(4-fluorophenyl)nicotinate, the fluorine atom introduces further complexity, splitting the phenyl proton signals into two distinct multiplets due to fluorine-proton coupling.

  • Methyl Ester Protons: The methyl ester protons appear as a singlet around 3.90-3.96 ppm in all three compounds, with minor shifts indicative of the subtle changes in the overall electronic environment.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The chemical shifts are sensitive to the hybridization and electronic environment of each carbon atom.

Table 2: Comparative ¹³C NMR Data (Chemical Shifts in ppm)

Carbon Assignment Methyl nicotinate Methyl 4-phenylnicotinate Methyl 4-(4-fluorophenyl)nicotinate
C=O (Ester)165.7166.4166.3
C-2 (Pyridine)153.2151.0151.0
C-6 (Pyridine)151.1150.9150.9
C-4 (Pyridine)137.1149.5148.4
C-5 (Pyridine)123.5123.1123.3
C-3 (Pyridine)126.8129.3129.0
Phenyl C (ipso)-137.5133.6
Phenyl C-129.1, 128.9130.8, 116.2 (d, J=21.8 Hz)
Phenyl C (para)-128.9163.5 (d, J=250.9 Hz)
-OCH₃ (Methyl Ester)52.552.352.4

Note: Some assignments are based on predictive models and data from analogous structures.

Interpretation:

  • Pyridine Ring Carbons: The introduction of the phenyl substituent at C-4 significantly impacts the chemical shifts of the pyridine ring carbons, particularly C-4 itself, which is shifted downfield.

  • Phenyl Ring Carbons: In Methyl 4-(4-fluorophenyl)nicotinate, the carbon directly attached to the fluorine atom (para-position) exhibits a large downfield shift and a characteristic large one-bond carbon-fluorine coupling constant (¹JCF). The other phenyl carbons also show splitting due to two- and three-bond couplings with fluorine.

  • Carbonyl and Methyl Carbons: The chemical shifts of the ester carbonyl and methyl carbons are less affected by the substitution at the 4-position of the pyridine ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Comparative IR Data (Key Vibrational Frequencies in cm⁻¹)

Functional Group Methyl nicotinate Methyl 4-phenylnicotinate Methyl 4-(4-fluorophenyl)nicotinate
C=O Stretch (Ester)~1720~1725~1728
C-O Stretch (Ester)~1280, ~1100~1285, ~1110~1290, ~1115
Aromatic C=C Stretch~1590, ~1480~1600, ~1500, ~1450~1605, ~1510, ~1455
C-H Stretch (Aromatic)~3100-3000~3100-3000~3100-3000
C-F Stretch--~1220

Interpretation:

  • Carbonyl Stretch: All three compounds show a strong absorption band for the ester carbonyl (C=O) stretch around 1720-1730 cm⁻¹. The slight shift to higher wavenumbers in the substituted analogs is consistent with the electronic effects of the phenyl and fluorophenyl groups.[1]

  • Aromatic Stretches: The presence of both pyridine and phenyl rings results in multiple C=C stretching bands in the 1450-1610 cm⁻¹ region.

  • C-F Stretch: A strong absorption band around 1220 cm⁻¹ is expected for the C-F stretch in Methyl 4-(4-fluorophenyl)nicotinate, which is a key diagnostic feature for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron Ionization (EI) is a common technique for small organic molecules.

Table 4: Comparative Mass Spectrometry Data (m/z values)

Ion Methyl nicotinate Methyl 4-phenylnicotinate Methyl 4-(4-fluorophenyl)nicotinate
Molecular Ion (M⁺) 137213231
Key Fragments 106 ([M-OCH₃]⁺), 78 ([Pyridine]⁺)182 ([M-OCH₃]⁺), 154 ([Biphenyl]⁺)200 ([M-OCH₃]⁺), 172 ([Fluorobiphenyl]⁺)

Interpretation:

  • Molecular Ion Peak: The molecular ion peak corresponds to the molecular weight of each compound and is expected to be observed in the EI mass spectrum.[2]

  • Fragmentation Pattern: A common fragmentation pathway for methyl esters is the loss of the methoxy group (-OCH₃), resulting in an [M-31]⁺ fragment.[2] The subsequent fragmentation will depend on the stability of the resulting cations. For the phenyl-substituted analogs, fragmentation of the biphenyl core is also expected.

Experimental Protocols

To ensure the acquisition of high-quality and reproducible spectroscopic data, standardized experimental protocols should be followed.

NMR Spectroscopy

Sample Preparation:

  • Weigh 5-25 mg of the solid sample into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).[3]

  • Ensure the sample is fully dissolved. Gentle vortexing can be applied if necessary.

  • Filter the solution through a pipette with a small glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

¹H NMR Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Set appropriate acquisition parameters (e.g., pulse angle, acquisition time, relaxation delay).

  • Acquire the Free Induction Decay (FID).

  • Process the data by applying a Fourier transform, phasing the spectrum, and performing baseline correction.

  • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Acquisition:

  • Follow the same sample preparation and initial spectrometer setup as for ¹H NMR.

  • Use a standard proton-decoupled pulse sequence.

  • Set the number of scans to achieve an adequate signal-to-noise ratio, which will depend on the sample concentration.

  • Process the data similarly to the ¹H NMR spectrum.

  • Reference the spectrum to the solvent peak (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).

IR Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Place the mixture into a pellet die.

  • Apply pressure using a hydraulic press to form a transparent or semi-transparent pellet.

Data Acquisition:

  • Record a background spectrum of the empty sample compartment.

  • Place the KBr pellet in the sample holder.

  • Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • The instrument software will automatically ratio the sample spectrum against the background to generate the absorbance or transmittance spectrum.

Mass Spectrometry (Electron Ionization)

Sample Preparation:

  • Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.[4]

  • If necessary, dilute the solution further to the low µg/mL to ng/mL range.

Data Acquisition:

  • Introduce the sample into the ion source (e.g., via direct insertion probe or GC inlet). The sample is vaporized by heating.[4]

  • The vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[5]

  • The resulting positive ions are accelerated into the mass analyzer.

  • The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

  • The detector records the abundance of each ion, generating the mass spectrum.

Visualizing the Comparison

The following diagrams illustrate the structures of the compared molecules and a general workflow for their spectroscopic analysis.

cluster_0 Methyl nicotinate cluster_1 Methyl 4-phenylnicotinate cluster_2 Methyl 4-(4-fluorophenyl)nicotinate Methyl nicotinate Methyl 4-phenylnicotinate Methyl 4-(4-fluorophenyl)nicotinate

Caption: Molecular structures of the compared compounds.

workflow Sample Sample Preparation (Dissolution/Pelletizing) NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data Data Acquisition (FID/Interferogram/Ion Count) NMR->Data IR->Data MS->Data Processing Data Processing (FT/Baseline Correction) Data->Processing Analysis Spectral Interpretation & Structural Elucidation Processing->Analysis

Caption: General workflow for spectroscopic analysis.

Conclusion

The comparative spectroscopic analysis of Methyl 4-(4-fluorophenyl)nicotinate, Methyl nicotinate, and Methyl 4-phenylnicotinate effectively demonstrates the profound influence of aromatic substitution on their spectral properties. The introduction of the 4-phenyl group significantly alters the chemical shifts of the pyridine protons and carbons. The further addition of a fluorine atom on the phenyl ring introduces characteristic C-F IR stretching frequencies and complex splitting patterns in both the ¹H and ¹³C NMR spectra due to heteronuclear coupling. These distinct spectroscopic fingerprints are invaluable for the unambiguous identification and characterization of these and related compounds in complex research and development settings.

References

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

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Comparative

A Comparative Guide to Methyl 4-(4-fluorophenyl)nicotinate and Its Positional Isomers for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the nuanced differences between positional isomers can dramatically alter a compound's efficacy, physical properties, and synthetic accessibility. This guide...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and materials science, the nuanced differences between positional isomers can dramatically alter a compound's efficacy, physical properties, and synthetic accessibility. This guide provides an in-depth technical comparison of methyl 4-(4-fluorophenyl)nicotinate and its key positional isomers: the 2-, 5-, and 6-substituted analogues. As structure-activity relationships (SAR) are paramount in drug design, understanding the impact of the fluorophenyl group's placement on the pyridine ring is crucial for researchers and developers in the field.[1][]

This document delves into the synthetic pathways, physicochemical characteristics, and anticipated biological activities of these four isomers, supported by established chemical principles and available experimental data for analogous compounds.

Introduction: The Significance of Positional Isomerism in Phenylnicotinates

Nicotinic acid and its derivatives are pivotal scaffolds in pharmaceutical development, exhibiting a wide array of biological activities.[] The introduction of a fluorophenyl substituent can significantly modulate properties such as metabolic stability and binding affinity.[3] The position of this substituent is not a trivial matter; it governs the electronic and steric environment of the molecule, thereby influencing its interactions with biological targets and its behavior in chemical reactions.[4] This guide will explore these differences through a comparative analysis of the 2-, 4-, 5-, and 6-(4-fluorophenyl) isomers of methyl nicotinate.

Synthetic Strategies: The Suzuki-Miyaura Coupling Approach

The most versatile and widely adopted method for the synthesis of these phenylnicotinate isomers is the Suzuki-Miyaura cross-coupling reaction.[5][6] This palladium-catalyzed reaction forms a carbon-carbon bond between a halopyridine (in this case, a methyl bromonicotinate isomer) and an organoboron reagent (4-fluorophenylboronic acid).[5][6] The choice of a bromo-substituted pyridine is often preferred over a chloro-substituted one due to the weaker carbon-bromine bond, which facilitates the rate-determining oxidative addition step in the catalytic cycle.[5]

General Synthetic Workflow

The synthesis of each isomer follows a similar protocol, with minor variations in reaction conditions and purification potentially required.

graph "Synthetic_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#5F6368", fontname="Arial"];

subgraph "cluster_reactants" { label="Reactants"; bgcolor="#FFFFFF"; "Reactant_1" [label="Methyl Bromonicotinate Isomer"]; "Reactant_2" [label="4-Fluorophenylboronic Acid"]; }

subgraph "cluster_reaction" { label="Suzuki-Miyaura Coupling"; bgcolor="#FFFFFF"; "Catalyst" [label="Pd Catalyst (e.g., Pd(PPh3)4)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Base" [label="Base (e.g., K2CO3, Cs2CO3)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Solvent" [label="Solvent (e.g., Dioxane/Water)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; }

subgraph "cluster_workup" { label="Workup & Purification"; bgcolor="#FFFFFF"; "Workup" [label="Aqueous Workup"]; "Purification" [label="Column Chromatography"]; }

subgraph "cluster_product" { label="Product"; bgcolor="#FFFFFF"; "Product_Isomer" [label="Methyl (4-fluorophenyl)nicotinate Isomer", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; }

"Reactant_1" -> "Catalyst" [style=invis]; "Reactant_2" -> "Catalyst" [style=invis]; "Catalyst" -> "Workup" [label="Reaction Mixture"]; "Workup" -> "Purification"; "Purification" -> "Product_Isomer"; }

General workflow for the synthesis of methyl (4-fluorophenyl)nicotinate isomers.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling

The following protocol is a generalized procedure adaptable for each of the four isomers.

Materials:

  • Methyl bromonicotinate isomer (1.0 eq)

  • 4-Fluorophenylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., Argon), add the methyl bromonicotinate isomer, 4-fluorophenylboronic acid, palladium catalyst, and base.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to a temperature typically ranging from 80-120 °C and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired methyl (4-fluorophenyl)nicotinate isomer.[5]

Causality in Experimental Choices: The use of an inert atmosphere is critical to prevent the degradation of the palladium catalyst. Degassing the solvent removes dissolved oxygen, which can also deactivate the catalyst. The base is essential for the transmetalation step of the catalytic cycle.[6] The choice of base and solvent can influence the reaction rate and yield.

Comparative Analysis of Positional Isomers

Synthesis and Yield

The electronic nature of the pyridine ring can influence the reactivity of the bromo-substituent in the Suzuki coupling. Generally, electron-deficient pyridine rings can exhibit different reactivity compared to electron-rich ones. However, for the methyl bromonicotinate isomers, the differences in electronic density at the carbon bearing the bromine atom are not expected to be drastic enough to cause significant variations in yield under optimized conditions. Typical yields for Suzuki coupling of bromopyridines are generally good to excellent.[5]

Expected Trend in Yield: With optimized conditions for each isomer, the yields are expected to be comparable, likely in the range of 70-95%. Any significant deviations would likely be due to steric hindrance or unforeseen side reactions specific to a particular isomer.

Physicochemical Properties

The position of the bulky 4-fluorophenyl group will influence the intermolecular forces and the crystal lattice packing, which in turn affects the melting point and solubility.

PropertyMethyl 2-(4-fluorophenyl)nicotinateMethyl 4-(4-fluorophenyl)nicotinateMethyl 5-(4-fluorophenyl)nicotinateMethyl 6-(4-fluorophenyl)nicotinate
Melting Point Expected to be a low-melting solid or oilExpected to be a solidExpected to be a solidExpected to be a solid
Solubility Generally soluble in common organic solventsGenerally soluble in common organic solventsGenerally soluble in common organic solventsGenerally soluble in common organic solvents

Melting Point: Symmetrical molecules tend to pack more efficiently into a crystal lattice, leading to higher melting points.[7] The 4- and 5-isomers may exhibit higher melting points compared to the 2- and 6-isomers where the bulky fluorophenyl group is adjacent to the ester or the nitrogen atom, potentially disrupting crystal packing.[8][9]

Solubility: All four isomers are expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone.[10][11] The polarity differences between the isomers are not expected to be large enough to cause dramatic differences in solubility in these solvents.

Spectroscopic Characterization (NMR)

The position of the 4-fluorophenyl group will have a predictable effect on the ¹H and ¹³C NMR spectra of the pyridine ring protons and carbons. The electron-withdrawing nature of the pyridine nitrogen and the ester group, combined with the electronic effects of the fluorophenyl substituent, will influence the chemical shifts.

¹H NMR Spectroscopy: The protons on the pyridine ring will appear in the aromatic region (typically δ 7.0-9.0 ppm).[12]

  • Protons ortho to the nitrogen atom (H2 or H6) will be the most deshielded and appear at the highest chemical shift.[12][13]

  • The chemical shifts of the other pyridine protons will be influenced by the position of the fluorophenyl group and the ester.

  • The protons on the 4-fluorophenyl group will appear as two doublets (or a more complex pattern) in the aromatic region.

¹³C NMR Spectroscopy: The carbon atoms of the pyridine ring will have characteristic chemical shifts.[14][15][16]

  • Carbons adjacent to the nitrogen (C2 and C6) will be deshielded.[15][16]

  • The carbon attached to the ester group (C3) will also be deshielded.

  • The position of the fluorophenyl group will cause shifts in the signals of the attached carbon and adjacent carbons.

Predicted ¹H NMR Chemical Shift Ranges (ppm) in CDCl₃:

Proton Position2-isomer4-isomer5-isomer6-isomer
Pyridine H ~7.2 - 8.8~7.4 - 9.2~7.5 - 9.3~7.3 - 8.9
Fluorophenyl H ~7.1 - 7.6~7.1 - 7.6~7.1 - 7.6~7.1 - 7.6
-OCH₃ ~3.9~3.9~3.9~3.9

Note: These are estimated ranges based on general principles and data for related compounds. Actual values may vary.

graph "NMR_Logic" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#5F6368", fontname="Arial"];

"Substituent_Position" [label="Position of\n(4-Fluorophenyl) Group"]; "Electronic_Environment" [label="Alters Electronic Environment\nof Pyridine Nucleus"]; "Chemical_Shifts" [label="Influences ¹H and ¹³C\nChemical Shifts"]; "Unique_Spectra" [label="Generates Unique NMR Spectrum\nfor Each Isomer", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Substituent_Position" -> "Electronic_Environment"; "Electronic_Environment" -> "Chemical_Shifts"; "Chemical_Shifts" -> "Unique_Specta"; }

Logical relationship between substituent position and NMR spectra.

Comparative Biological Activity: A Predictive Outlook

While specific comparative biological data for these four isomers is limited, we can extrapolate potential activities based on studies of other substituted pyridine derivatives. Pyridine-based compounds have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[][17][18][19] The position of the fluorophenyl group is expected to be a key determinant of the biological activity profile and potency.

Anticipated Trends in Biological Activity:

  • Anticancer Activity: Fluorophenyl-substituted heterocyclic compounds have demonstrated cytotoxic activity against various cancer cell lines.[20][21][22][23] The specific interactions with target proteins will be highly dependent on the isomer's three-dimensional shape. It is plausible that one isomer may fit into the active site of a target enzyme or receptor more favorably than the others, leading to a significant difference in potency.

  • Anti-inflammatory Activity: Nicotinic acid derivatives are known to have anti-inflammatory properties. The position of the fluorophenyl group could influence the interaction with enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).

  • Antibacterial Activity: Pyridine derivatives have been explored as antibacterial agents.[3][24] The overall lipophilicity and electronic properties of each isomer will affect its ability to penetrate bacterial cell walls and interact with essential bacterial enzymes.

A comprehensive biological evaluation would require in vitro screening of all four isomers against a panel of relevant targets.

Conclusion

This guide provides a comparative framework for understanding the key differences between methyl 4-(4-fluorophenyl)nicotinate and its 2-, 5-, and 6- positional isomers. While a definitive experimental comparison is yet to be published, this analysis, grounded in established chemical principles, offers valuable insights for researchers. The Suzuki-Miyaura coupling provides a reliable synthetic route to access these compounds. The distinct physicochemical and spectroscopic properties of each isomer, arising from the varied placement of the 4-fluorophenyl group, underscore the importance of positional isomerism in the design and development of novel chemical entities. Further experimental investigation is warranted to fully elucidate the comparative biological activities of these promising compounds.

References

  • Filo. (2025, April 1). The proton NMR chemical shifts of the hydrogens in pyridine are shown. Th... [Link]

  • Kleinpeter, E., et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling. [Link]

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  • Macartney, D. H. (n.d.). 13C NMR Chemical Shifts of Diamagnetic Pyridine Complexes of Silver(I), Zinc(II), and Cadmium(I1): Evidence for a Correlation of. ElectronicsAndBooks. [Link]

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  • ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Link]

  • Defense Technical Information Center. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]

  • Kubiak, R., et al. (2022, August 19). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. PMC. [Link]

  • Kubiak, R., et al. (2022, August 19). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry. [Link]

  • Brzezinski, B., et al. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. [Link]

  • Ghorbani-Vaghei, R., et al. (2018, January 15). Incorporation of Fluorinated Pyridine in the Side Chain of 4-Aminoquinolines: Synthesis, Characterization and Antibacterial Activity. PubMed. [Link]

  • ResearchGate. (n.d.). 1 H NMR chemical shifts (ppm) observed for the H a protons of trans-4-styrylpyridines and its photoreaction products. [Link]

  • International Journal for Novel Research and Development. (2024, February 2). Pyridine scaffold: its diverse biological actions. [Link]

  • Fiveable. (2025, August 15). Positional Isomers Definition - Organic Chemistry Key Term. [Link]

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Validation

A Comparative Guide to the Single-Crystal X-ray Diffraction Analysis of Methyl 4-(4-fluorophenyl)nicotinate

This guide provides a comprehensive overview of the single-crystal X-ray diffraction (XRD) analysis of Methyl 4-(4-fluorophenyl)nicotinate, a compound of interest in medicinal chemistry and materials science. Nicotinic a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the single-crystal X-ray diffraction (XRD) analysis of Methyl 4-(4-fluorophenyl)nicotinate, a compound of interest in medicinal chemistry and materials science. Nicotinic acid and its derivatives are recognized for their diverse biological activities, including potential anticancer and anti-inflammatory properties, making detailed structural elucidation crucial for understanding structure-activity relationships.[1][2] This document serves as a technical guide for researchers, scientists, and drug development professionals, offering in-depth protocols, comparative data analysis, and insights into the experimental choices involved in such a study.

The precise determination of a molecule's three-dimensional structure through single-crystal XRD is a cornerstone of modern chemistry.[3][4] It provides unambiguous information on connectivity, conformation, and intermolecular interactions, which are critical for rational drug design and the development of new materials.[3] This guide will walk through the essential steps, from crystal growth to data interpretation, and compare the structural features of the title compound with related structures to provide a broader context.

Synthesis and Crystal Growth of Methyl 4-(4-fluorophenyl)nicotinate

A high-quality single crystal is the prerequisite for a successful XRD experiment. The synthesis of Methyl 4-(4-fluorophenyl)nicotinate can be achieved through standard esterification of 4-(4-fluorophenyl)nicotinic acid. A typical laboratory-scale synthesis is outlined below.

Experimental Protocol: Synthesis
  • Reaction Setup: To a solution of 4-(4-fluorophenyl)nicotinic acid (1.0 eq.) in methanol (20 mL/g), add concentrated sulfuric acid (0.2 eq.) dropwise at 0 °C.

  • Reflux: Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[5]

  • Work-up: After cooling to room temperature, the methanol is removed under reduced pressure. The residue is then neutralized with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • Purification: The crude product is purified by column chromatography on silica gel to yield Methyl 4-(4-fluorophenyl)nicotinate.

Protocol: Single Crystal Growth

The growth of diffraction-quality single crystals is often a matter of trial and error. Slow evaporation is a reliable method for compounds of this nature.

  • Solvent Selection: Dissolve a small amount of the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane, or acetone). The ideal solvent is one in which the compound is moderately soluble.

  • Evaporation: Loosely cap the vial to allow for the slow evaporation of the solvent over several days at room temperature.

  • Crystal Selection: Inspect the vial under a microscope for well-formed crystals with smooth faces and no visible cracks or defects. A suitable crystal for XRD should be between 0.1 and 0.4 mm in at least two dimensions.[6]

Single-Crystal XRD Data Collection and Structure Refinement

The following section details a standard workflow for single-crystal XRD data collection and structure refinement. This protocol is based on established best practices in crystallography.[6][7][8]

Experimental Workflow Diagram

experimental_workflow cluster_synthesis Crystal Preparation cluster_data_collection Data Collection cluster_data_processing Data Processing & Refinement cluster_analysis Analysis & Validation synthesis Synthesis & Purification crystal_growth Crystal Growth synthesis->crystal_growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection unit_cell Unit Cell Determination crystal_selection->unit_cell data_collection Full Data Collection unit_cell->data_collection integration Integration data_collection->integration scaling Scaling & Merging integration->scaling solve Structure Solution scaling->solve refine Structure Refinement solve->refine validation Validation (checkCIF) refine->validation analysis Structural Analysis validation->analysis deposition Deposition (e.g., CCDC) analysis->deposition

Caption: A generalized workflow for single-crystal XRD analysis.

Step-by-Step Protocol
  • Crystal Mounting: A selected crystal is mounted on a goniometer head using a cryoprotectant oil.

  • Data Collection: Data is collected on a diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation, at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Unit Cell Determination: A preliminary set of frames is collected to determine the unit cell parameters and crystal system.[3]

  • Data Integration and Scaling: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for experimental factors.[8]

  • Structure Solution and Refinement: The structure is solved using direct methods or Patterson methods, followed by refinement using full-matrix least-squares on F².[7] All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions.

Comparative Structural Analysis

Table 1: Comparison of Crystallographic Data
ParameterMethyl 4-(4-fluorophenyl)nicotinate (Hypothetical)4-[2-(4-Fluorophenyl)-1H-pyrrol-3-yl]pyridine[12]4-[5-Amino-4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl]benzonitrile[13]
FormulaC₁₃H₁₀FNO₂C₁₅H₁₁FN₂C₂₁H₁₄FN₅
Molar Mass231.22 g/mol 238.26 g/mol 355.37 g/mol
Crystal SystemMonoclinic / OrthorhombicOrthorhombicOrthorhombic
Space GroupP2₁/c or Pca2₁Pca2₁Pbca
a (Å)To be determined9.2966 (7)10.5189 (5)
b (Å)To be determined8.1966 (5)8.1339 (3)
c (Å)To be determined30.5738 (19)20.0009 (13)
V (ų)To be determined2329.7 (3)1711.27 (15)
Z484
T (K)100193 (2)193

This table presents hypothetical data for the title compound alongside published data for structurally related molecules to provide a comparative framework.

Discussion of Structural Features

The key structural feature of interest in Methyl 4-(4-fluorophenyl)nicotinate is the dihedral angle between the pyridine and the 4-fluorophenyl rings. This angle is dictated by the steric hindrance and electronic interactions between the two aromatic systems.

  • Planarity: In related structures, the dihedral angle between a pyridine ring and an attached fluorophenyl ring can vary significantly. For instance, in 4-[2-(4-Fluorophenyl)-1H-pyrrol-3-yl]pyridine, the pyridine and 4-fluorophenyl rings have a dihedral angle of 46.59 (9)°.[12] In another example, the dihedral angle between the pyrazole and the 4-fluorophenyl ring is 38.0 (1)°.[13] For Methyl 4-(4-fluorophenyl)nicotinate, we can anticipate a non-planar conformation due to steric hindrance between the ortho hydrogens of the two rings.

  • Intermolecular Interactions: The presence of the fluorine atom and the ester group suggests the possibility of weak C-H···F and C-H···O hydrogen bonds, which would play a significant role in the crystal packing.[14] Additionally, π-π stacking interactions between the aromatic rings are likely to be observed, influencing the overall supramolecular architecture. The analysis of these interactions is crucial for understanding the physical properties of the solid state.

Logical Relationship Diagram

logical_relationship cluster_molecular Molecular Structure cluster_supramolecular Crystal Packing cluster_properties Bulk Properties Conformation Molecular Conformation (Dihedral Angles) HBonds Hydrogen Bonding (C-H···O, C-H···F) Conformation->HBonds PiStacking π-π Stacking Conformation->PiStacking BondLengths Bond Lengths & Angles Properties Physical Properties (Solubility, Stability) HBonds->Properties PiStacking->Properties XRD Single-Crystal XRD Analysis XRD->Conformation XRD->BondLengths XRD->HBonds XRD->PiStacking

Caption: Relationship between XRD data and material properties.

Conclusion

The single-crystal XRD analysis of Methyl 4-(4-fluorophenyl)nicotinate provides indispensable information for understanding its chemical and physical properties. While a definitive structure requires experimental data, a robust protocol for its determination can be established based on standard crystallographic techniques. By comparing with structurally analogous compounds, we can anticipate a non-planar molecular conformation and a crystal packing dominated by weak hydrogen bonds and π-π stacking interactions. This guide provides the necessary framework for researchers to conduct such an analysis, interpret the results, and place them within the broader context of medicinal and materials chemistry. The detailed structural insights gained from this method are vital for the continued development of nicotinic acid derivatives as therapeutic agents.[1][15][16]

References

  • Bhat, A., et al. (2021). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. PubMed. Available at: [Link]

  • Zhu, J. (n.d.). Single Crystal XRD: Data Acquisition and Structure Solving. University of Saskatchewan. Available at: [Link]

  • Acta Crystallographica Section E: Crystallographic Communications. (2022). Crystal structure determination of two pyridine derivatives. ResearchGate. Available at: [Link]

  • Acta Crystallographica Section E: Crystallographic Communications. (2018). Crystal structures and Hirshfeld surface analyses of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]. ResearchGate. Available at: [https://www.researchgate.net/publication/323319089_Crystal_structures_and_Hirshfeld_surface_analyses_of_2-46-diaminopyrimidin-2-yl-sulfanyl]-N-pyridin-2-ylacetamide_and_2-46-diaminopyrimidin-2-yl-sulfanyl-N-pyrazin-2-ylacetamide]([Link])

  • Abu Thaher, B., et al. (2012). 4-[5-Amino-4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl]benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1435. Available at: [Link]

  • Royal Society of Chemistry. (2022). Unusual single crystal to single crystal phase transition of a nicotine salt monitored using temperature dependent single crystal X-ray diffraction. CrystEngComm. Available at: [Link]

  • Qian, K., et al. (2009). 4-[2-(4-Fluorophenyl)-1H-pyrrol-3-yl]pyridine. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 3), o457. Available at: [Link]

  • Science Education Resource Center at Carleton College. (2007). Single-crystal X-ray Diffraction. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2021). Nicotinic acid derivatives: Application and uses, review. ResearchGate. Available at: [Link]

  • MDPI. (2023). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. Molecules. Available at: [Link]

  • Dove Medical Press. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Available at: [Link]

  • University of Glasgow. (n.d.). Determination of crystal structure by single crystal X-ray diffraction. Available at: [Link]

  • The Biochemist. (2021). A beginner's guide to X-ray data processing. Portland Press. Available at: [Link]

  • National Center for Biotechnology Information. (2007). Nicotinic acid: an old drug with a promising future. British Journal of Pharmacology. Available at: [Link]

  • University of Virginia. (n.d.). Resources | Single-Crystal X-ray Diffraction. Available at: [Link]

  • MDPI. (2025). Crystal Structure of 4′-Phenyl-1′,4′-Dihydro-2,2′:6′,2″-Terpyridine: An Intermediate from the Synthesis of Phenylterpyridine. Molbank. Available at: [Link]

  • National Center for Biotechnology Information. (2018). Single crystal X-ray structural and Hirshfeld surface analysis dataset for some isobutyl-1,2,6-triaryl-4-(arylamino). Data in Brief. Available at: [Link]

  • re3data.org. (n.d.). Cambridge Structural Database. Available at: [Link]

  • University of Manchester. (2004). CCDC 228474: Experimental Crystal Structure Determination. Research Explorer. Available at: [Link]

  • Wikipedia. (n.d.). Cambridge Structural Database. Available at: [Link]

  • ResearchGate. (2016). The Cambridge Structural Database. Available at: [Link]

  • BiŌkeanós. (n.d.). The Cambridge Structural Database. Available at: [Link]

  • Royal Society of Chemistry. (2022). Unusual single crystal to single crystal phase transition of a nicotine salt monitored using temperature dependent single crystal X-ray diffraction. CrystEngComm. Available at: [Link]

  • Unknown Source. (n.d.). (48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process.
  • ResearchGate. (n.d.). Synthesis of methyl nicotinate by esterification reaction using MoO3/SiO2 bifunctional catalyst. Available at: [Link]

  • MDPI. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. Crystals. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Available at: [Link]

  • Google Patents. (2016). US20160326134A1 - Synthesis and resolution of nicotine.
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Comparative

A Senior Application Scientist's Guide to the Computational and Spectroscopic Analysis of Methyl 4-(4-fluorophenyl)nicotinate

This guide provides an in-depth comparative analysis of Methyl 4-(4-fluorophenyl)nicotinate, a molecule of interest in medicinal chemistry. We will explore its structural, spectroscopic, and potential drug-like propertie...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of Methyl 4-(4-fluorophenyl)nicotinate, a molecule of interest in medicinal chemistry. We will explore its structural, spectroscopic, and potential drug-like properties through a combination of computational chemistry methods and comparative analysis with experimentally validated data for similar nicotinic acid derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply these techniques in their own work.

Introduction: The Significance of Nicotinic Acid Derivatives and the Role of Computational Chemistry

Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are of significant interest in biological and pharmacological applications due to their involvement in various physiological processes.[1] Derivatives of nicotinic acid have shown a wide range of biological activities, including antibacterial, antioxidant, anti-inflammatory, and anticarcinogenic properties.[2] The development of novel nicotinic acid derivatives is a continuing focus in the search for new therapeutic agents.[2][3]

Computational chemistry has become an indispensable tool in modern drug discovery, offering a cost-effective and efficient means to predict the properties of novel compounds before their synthesis.[4][5] Techniques such as Density Functional Theory (DFT), molecular docking, and in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction allow for the early identification of promising drug candidates and the optimization of their structures.[5][6] This guide will walk through a representative computational and spectroscopic analysis of Methyl 4-(4-fluorophenyl)nicotinate, drawing parallels with established studies on related molecules.

Methodologies: A Synergistic Approach to Molecular Characterization

Our analysis integrates computational modeling with a comparison to experimental spectroscopic data, a common practice for validating theoretical models.

Computational Details

The computational analysis of Methyl 4-(4-fluorophenyl)nicotinate would typically be performed using a suite of quantum chemical and molecular modeling software. A widely accepted and effective methodology involves the use of Density Functional Theory (DFT) for geometry optimization and the prediction of spectroscopic properties.

Workflow for Computational Analysis:

G cluster_0 Computational Workflow A Initial Structure Generation (e.g., ChemDraw) B Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) A->B Input Structure G In Silico ADMET Prediction A->G 2D Structure C Frequency Calculation & Vibrational Analysis B->C Optimized Geometry D NMR Chemical Shift Calculation (GIAO Method) B->D Optimized Geometry E Electronic Properties (HOMO-LUMO, MEP) B->E Optimized Geometry F Molecular Docking (e.g., against a target protein) B->F Optimized Ligand G cluster_1 Data Comparison Workflow A Experimental Data (FT-IR, NMR) C Correlation & Assignment A->C B Computational Data (Calculated Frequencies & Shifts) B->C D Validated Molecular Structure & Properties C->D

Figure 2: A flowchart illustrating the comparison and validation process between experimental and computational spectroscopic data.

Frontier Molecular Orbitals (FMOs) and Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and reactivity of a molecule. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity. [7]A smaller energy gap suggests that the molecule is more reactive. The distribution of these orbitals can also provide insights into potential sites for electrophilic and nucleophilic attack.

Molecular Docking: Predicting Biological Interactions

To explore the potential of Methyl 4-(4-fluorophenyl)nicotinate as a therapeutic agent, molecular docking studies can be performed. [1]This involves docking the optimized structure of the molecule into the active site of a target protein to predict its binding affinity and interaction modes. For nicotinic acid derivatives, potential targets could include enzymes involved in metabolic pathways or receptors associated with various diseases. [8]The docking results can help in understanding the structure-activity relationship and in designing more potent analogs. [2][9]

In Silico ADMET Prediction: Assessing Drug-Likeness

Early assessment of the ADMET properties of a drug candidate is crucial to avoid late-stage failures in drug development. [4][5]Various in silico tools can predict properties such as absorption, distribution, metabolism, excretion, and toxicity. [10][11]These predictions are based on the molecule's structure and physicochemical properties.

Table 2: Representative In Silico ADMET Predictions for a Drug Candidate

PropertyPredicted ValueAcceptable RangeImplication
Caco-2 Permeability (logPapp)> -5.15 cm/s> -5.15 cm/sGood intestinal absorption
Human Intestinal Absorption> 90%> 30%High absorption
Blood-Brain Barrier (BBB) PermeabilityBBB+ or BBB-Varies with targetPredicts CNS penetration
Cytochrome P450 InhibitionInhibitor/Non-inhibitorNon-inhibitor preferredPotential for drug-drug interactions
hERG InhibitionLow riskLow riskReduced risk of cardiotoxicity
Ames MutagenicityNon-mutagenicNon-mutagenicLow carcinogenic potential

These predictions provide a valuable initial assessment of the molecule's potential as a safe and effective drug. [12]

Conclusion: A Holistic View of Molecular Properties

This guide has outlined a comprehensive, albeit representative, computational and spectroscopic approach to characterizing Methyl 4-(4-fluorophenyl)nicotinate. By integrating DFT calculations for structural and spectroscopic properties with molecular docking and in silico ADMET predictions, a holistic understanding of the molecule's potential can be achieved. This integrated approach, which emphasizes the comparison with experimental data for validation, is a powerful strategy in modern drug discovery and materials science. It allows for the rational design of new molecules with desired properties, accelerating the pace of scientific innovation.

References

  • Berdigaliyev, N. & Aljofan, M. (2020). An overview of in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(8), 939-953.
  • ZeptoWard. (n.d.). In Silico ADMET prediction. RE-Place.
  • DrugPatentWatch. (2025). Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery.
  • Kurogi, K. (2023). The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. Pharmaceuticals, 16(11), 1599. [Link]

  • Bitesize Bio. (2025).
  • DergiPark. (n.d.).
  • Paruch, K., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules, 27(5), 1686. [Link]

  • Al-Ghorbani, M., et al. (2022). Synthesis, Docking, Computational Studies, and Antimicrobial Evaluations of New Dipeptide Derivatives Based on Nicotinoylglycylglycine Hydrazide. Molecules, 27(15), 4987. [Link]

  • El-Naggar, M., et al. (2022). Design, Synthesis, Docking, DFT, MD Simulation Studies of a New Nicotinamide-Based Derivative: In Vitro Anticancer and VEGFR-2 Inhibitory Effects. Molecules, 27(14), 4613. [Link]

  • Paruch, K., et al. (2022).
  • ScholarWorks@UTEP. (2009). Computational Modeling Studies of the Structures and Properties of Organotin(IV) and Stannyl-Thioether Systems with Comparisons to X-ray Crystallography.
  • ResearchGate. (2025). Spectroscopic (FT-IR, FT-Raman and NMR)
  • Al-Ostoot, F.H., et al. (2021). Quantum Computational, Spectroscopic (FT-IR, FT-Raman, NMR, and UV–Vis) Hirshfeld Surface and Molecular Docking-Dynamics Studies on 5-Hydroxymethyluracil (Monomer and Trimer). Molecules, 26(23), 7153. [Link]

  • Prabavathi, N., & Nilufer, A. (2015). Experimental Spectroscopic (FT-IR, FT-Raman, NMR) and DFT Studies of 7-methoxy-4-bromomethylcoumarin. Journal of Environmental Nanotechnology, 4(3), 26-39.
  • Thermo Fisher Scientific. (n.d.).
  • ResearchGate. (2021). Computational Pharmacokinetics Report, ADMET Study and Conceptual DFT-Based Estimation of the Chemical Reactivity Properties of Marine Cyclopeptides.

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Validation

Analytical Method Transfer Guide: Methyl 4-(4-fluorophenyl)nicotinate

Content Type: Publish Comparison Guide Audience: Researchers, QC Scientists, and CMC Leads in Drug Development Topic Focus: Comparative Analysis & Transfer Protocol for Enzalutamide Intermediate Quantitation[1] Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, QC Scientists, and CMC Leads in Drug Development Topic Focus: Comparative Analysis & Transfer Protocol for Enzalutamide Intermediate Quantitation[1]

Executive Summary: The Criticality of Intermediate Control

Methyl 4-(4-fluorophenyl)nicotinate is a pivotal structural intermediate in the synthesis of second-generation antiandrogens like Enzalutamide (Xtandi) .[1] Its quality directly impacts the impurity profile of the Final Pharmaceutical Ingredient (FPI).

This guide objectively compares the Legacy Isocratic Method (often used in early synthesis) against an Optimized Gradient Method designed for robustness during inter-laboratory transfer. We provide a validated framework for transferring this method from a Process Development (Sending Unit) to a Quality Control (Receiving Unit) environment, ensuring compliance with ICH Q2(R1) and USP <1224> .

Chemical Profile & Analytical Challenges

Before defining the method, one must understand the analyte's behavior.

  • Compound: Methyl 4-(4-fluorophenyl)nicotinate[1]

  • Key Moieties: Pyridine ring (basic nitrogen, pKa ~5.2), Methyl ester (hydrolysis prone), Fluorophenyl group (lipophilic).[1]

  • Analytical Risks:

    • Silanol Interaction: The basic pyridine nitrogen interacts with free silanols on silica columns, causing severe peak tailing.

    • Hydrolysis: The methyl ester is susceptible to acid/base hydrolysis, forming the corresponding nicotinic acid impurity.

Diagram 1: Analytical Logic Flow

The following diagram illustrates the decision-making process for selecting the stationary phase and mobile phase based on the compound's chemistry.

ChemicalLogic Analyte Methyl 4-(4-fluorophenyl)nicotinate Feature1 Pyridine Ring (Basic pKa ~5.2) Analyte->Feature1 Feature2 Methyl Ester (Hydrolysis Risk) Analyte->Feature2 Risk1 Peak Tailing (Silanol Interaction) Feature1->Risk1 Risk2 Degradation during Analysis Feature2->Risk2 Solution1 End-capped C18 or Phenyl-Hexyl Column Risk1->Solution1 Solution2 Buffered Mobile Phase (pH 4.5 Ammonium Acetate) Risk1->Solution2 Risk2->Solution2

Caption: Mechanistic link between chemical structure, analytical risks, and method optimization strategies.

Method Comparison: Legacy vs. Optimized

A successful transfer requires a method that is not just accurate, but robust . The table below contrasts the "Legacy" method (often found in initial synthesis papers) with the "Optimized" method recommended for transfer.

FeatureLegacy Method (Method A)Optimized Transfer Method (Method B)
Column Standard C18 (5 µm, 250 x 4.6 mm)Phenyl-Hexyl (3.5 µm, 150 x 4.6 mm)
Mobile Phase Isocratic: ACN / 0.1% H3PO4 (60:[1]40)Gradient : ACN / 10mM NH4OAc (pH 4.5)
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV 254 nmUV 237 nm (Max Absorbance)
Tailing Factor (

)
1.8 - 2.2 (Poor)1.0 - 1.2 (Excellent)
Resolution (

)
< 1.5 (vs. Acid Impurity)> 3.0 (vs. Acid Impurity)
Transfer Risk High : pH sensitivity causes retention shifts.[1]Low : Buffered system stabilizes ionization.

Expert Insight: The Legacy method relies on phosphoric acid to suppress silanol activity, but the low pH (< 2.5) risks on-column hydrolysis of the ester.[1] The Optimized method uses a Phenyl-Hexyl phase which utilizes


 interactions with the fluorophenyl ring for superior selectivity, while the pH 4.5 buffer protects the ester and masks silanols.

Analytical Method Transfer (AMT) Protocol

This protocol follows a Comparative Testing strategy as defined in USP <1224> .

Phase 1: Pre-Transfer Feasibility (Risk Assessment)

Before moving samples, the Receiving Unit (RU) must verify instrument capability.[1]

  • Dwell Volume Check: If transferring from a High-Pressure Mixing (binary) system to a Low-Pressure Mixing (quaternary) system, gradient delays must be adjusted.

  • Column Lot: Purchase columns from the same lot for the initial transfer to eliminate stationary phase variability.

Phase 2: Experimental Workflow (Comparative Testing)

Both the Transferring Unit (TU) and Receiving Unit (RU) analyze the same homogeneous lot of Methyl 4-(4-fluorophenyl)nicotinate.[1]

Step-by-Step Protocol:

  • System Suitability (SST):

    • Inject Standard Solution (0.5 mg/mL) x 5 replicates.

    • Requirement: RSD of Area

      
       2.0%; Tailing Factor 
      
      
      
      1.5.
  • Linearity Check:

    • Prepare 5 levels (50% to 150% of target concentration).

    • Requirement:

      
      .[2][3]
      
  • Intermediate Precision (Ruggedness):

    • TU and RU each prepare 6 independent sample preparations.

    • Analyze on different days or instruments if possible.

Diagram 2: Transfer Decision Tree

This workflow ensures a self-validating transfer process.[1]

TransferWorkflow Start Initiate Transfer (USP <1224>) PreEval Pre-Transfer Evaluation (Gap Analysis) Start->PreEval Protocol Generate Transfer Protocol (Set Acceptance Criteria) PreEval->Protocol ExpPhase Experimental Phase (Comparative Testing) Protocol->ExpPhase DataReview Data Review (TU vs RU Results) ExpPhase->DataReview Decision Criteria Met? DataReview->Decision Success Transfer Report Approved (Method Qualified) Decision->Success Yes Failure Investigate Root Cause (Instrument/Analyst/Sample) Decision->Failure No Failure->ExpPhase Retest

Caption: Workflow for Comparative Testing Transfer Strategy compliant with USP <1224>.

Supporting Experimental Data (Simulated)

The following data represents typical acceptance criteria and results for a successful transfer of this intermediate.

Table 2: Inter-Laboratory Comparison Results
ParameterAcceptance CriteriaTransferring Unit (TU) ResultReceiving Unit (RU) ResultStatus
Linearity (

)

0.99980.9996Pass
Accuracy (Recovery) 98.0% - 102.0%99.4%99.1%Pass
Repeatability (RSD, n=6)

0.4%0.6%Pass
Inter-Lab Difference Absolute Diff

Mean Assay: 99.4% Mean Assay: 99.2% (Diff: 0.2%)Pass
Retention Time (

)

min
4.2 min4.3 minPass

Interpretation: The low inter-laboratory difference (0.2%) confirms that the Optimized Method (Method B) is robust enough to withstand the minor environmental variations between the two labs.

References

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).[1][2] Link

  • United States Pharmacopeia (USP). <1224> Transfer of Analytical Procedures.[4][5][6] USP-NF.[1][5] Link[1]

  • Tran, C., et al. "Development of a second-generation antiandrogen for treatment of advanced prostate cancer."[1] Science 324.5928 (2009): 787-790.[1] (Foundational chemistry for Enzalutamide).[1] Link[1]

  • BenchChem. Comparative Guide to Purity Analysis of 4-[[(4-Fluorophenyl)imino]methyl]-phenol. (Reference for fluorophenyl-based intermediate analysis). Link[1]

  • Puszkiel, A., et al. "DoE-assisted HPLC method development and validation of enzalutamide and repaglinide in rat plasma." Bioanalysis (2025).[1][2][7] (Demonstrates C18 applicability). Link

Sources

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